molecular formula C8H6F2O2 B1585985 Methyl 3,5-difluorobenzoate CAS No. 216393-55-4

Methyl 3,5-difluorobenzoate

Cat. No.: B1585985
CAS No.: 216393-55-4
M. Wt: 172.13 g/mol
InChI Key: JBEJPGWPXIIQBB-UHFFFAOYSA-N
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Description

Methyl 3,5-difluorobenzoate is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEJPGWPXIIQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379539
Record name Methyl 3,5-difluorobenzoate
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Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216393-55-4
Record name Methyl 3,5-difluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,5-difluorobenzoate
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Foundational & Exploratory

Methyl 3,5-difluorobenzoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3,5-Difluorobenzoate for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data recitation. It delves into the causality behind its properties and applications, offering field-proven insights into its synthesis, characterization, and strategic utilization. The strategic placement of two fluorine atoms on the aromatic ring imparts unique electronic properties and metabolic stability to derivative compounds, making this reagent a subject of intense interest.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic ester. The electron-withdrawing nature of the two fluorine atoms at the meta positions significantly influences the reactivity of the aromatic ring and the ester functionality. This electronic effect is fundamental to its utility in synthesis, often modifying the regioselectivity of subsequent reactions and enhancing the biological activity of target molecules.

Table 1: Key Identifiers and Chemical Properties

Property Value Source
IUPAC Name This compound [1]
CAS Number 216393-55-4 [1][2]
Molecular Formula C₈H₆F₂O₂ [1][3]
Molecular Weight 172.13 g/mol [1]
Canonical SMILES COC(=O)C1=CC(=CC(=C1)F)F [1]

| InChI Key | JBEJPGWPXIIQBB-UHFFFAOYSA-N |[1][3] |

The physical properties of the compound are consistent with a small, relatively polar organic molecule, exhibiting a melting point just above standard room temperature.

Table 2: Physical and Spectroscopic Data

Property Value Source
Appearance White crystalline solid or clear, colorless liquid [2][3]
Melting Point 23-27 °C [2]
Boiling Point 187-189 °C [2]
Density 1.265 g/mL at 25 °C [2]

| Refractive Index (n²⁰/D) | 1.4720-1.4760 |[2][3] |

Synthesis and Purification: A Validated Laboratory Protocol

The most direct and common method for synthesizing this compound is the Fischer esterification of 3,5-difluorobenzoic acid. This acid-catalyzed reaction is an equilibrium process; therefore, experimental conditions are chosen to drive the reaction towards the product side. Using methanol as both a reagent and a solvent ensures a large excess of the alcohol, effectively shifting the equilibrium according to Le Châtelier's principle.

Experimental Protocol: Fischer Esterification

This protocol describes a robust, self-validating method for laboratory-scale synthesis.

Materials:

  • 3,5-Difluorobenzoic acid (1.0 eq)

  • Anhydrous Methanol (20-30 mL per gram of acid)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~3-5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether or Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-difluorobenzoic acid in anhydrous methanol.

  • Catalyst Addition: Carefully add the concentrated sulfuric acid dropwise to the stirring solution. The addition is exothermic and should be performed with caution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Work-up - Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude ester.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes). The organic layers contain the desired ester.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and the H₂SO₄ catalyst), water, and finally brine. The bicarbonate wash is critical; perform it until no more CO₂ evolution is observed. This step validates the removal of acidic impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If required, the product can be further purified by vacuum distillation for a high-purity sample.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_product Product & Analysis Reactant1 3,5-Difluorobenzoic Acid Reaction Reflux (4-6h) Fischer Esterification Reactant1->Reaction Reactant2 Anhydrous Methanol (Excess) Reactant2->Reaction Catalyst H₂SO₄ (catalytic) Catalyst->Reaction Workup Aqueous Work-up (Extraction & Washes) Reaction->Workup Cooling Drying Dry over MgSO₄ & Concentrate Workup->Drying Organic Phase Product This compound Drying->Product Crude Product Analysis Characterization (NMR, IR, GC-MS) Product->Analysis Purity Check ApplicationPathway Start This compound (Building Block) Step1 Further Functionalization (e.g., Saponification, Amidation, Nucleophilic Substitution) Start->Step1 Modify Ester Step2 Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Step1->Step2 Introduce New Groups Step3 Advanced Intermediate (Complex Scaffold) Step2->Step3 Build Complexity End Final API / Drug Candidate (Enhanced Properties) Step3->End Final Synthetic Steps

References

An In-Depth Technical Guide to Methyl 3,5-difluorobenzoate (CAS: 216393-55-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make fluorinated compounds indispensable tools for the development of novel therapeutics and advanced materials.[1] Among the vast arsenal of fluorinated building blocks, Methyl 3,5-difluorobenzoate stands out as a versatile and valuable intermediate. Its symmetrically substituted aromatic ring offers a unique electronic and steric profile, making it a sought-after precursor in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications and handling, designed to equip researchers with the knowledge needed to effectively utilize this important chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in a research setting. These data are critical for identity confirmation, purity assessment, and quality control.

Physical Properties

This compound is typically a white crystalline solid or a clear, colorless liquid, depending on the ambient temperature.[2][3] Its key physical properties are summarized in the table below.

PropertyValueReference
CAS Number 216393-55-4[2][3][4]
Molecular Formula C₈H₆F₂O₂[2][3][4]
Molar Mass 172.13 g/mol [2][4]
Melting Point 23-27 °C[2]
Boiling Point 187-189 °C[2]
Density 1.265 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.4720-1.4760[3]
Spectroscopic Characterization

While comprehensive, experimentally-derived spectral data for this compound is not widely available in public databases, the expected spectral features can be inferred from its structure and data from analogous compounds. Researchers should always acquire their own analytical data for confirmation.

¹H NMR Spectroscopy (Predicted):

  • ~7.5-7.7 ppm (m, 2H): Aromatic protons ortho to the ester group.

  • ~7.0-7.2 ppm (m, 1H): Aromatic proton para to the ester group.

  • ~3.9 ppm (s, 3H): Methyl ester protons.

¹³C NMR Spectroscopy (Predicted):

  • ~164-166 ppm (C): Carbonyl carbon of the ester.

  • ~161-163 ppm (d, J ≈ 250 Hz, C-F): Aromatic carbons directly attached to fluorine.

  • ~132-134 ppm (C): Aromatic carbon attached to the ester group.

  • ~114-116 ppm (CH): Aromatic carbons ortho to the ester group.

  • ~110-112 ppm (CH): Aromatic carbon para to the ester group.

  • ~52-54 ppm (CH₃): Methyl ester carbon.

Infrared (IR) Spectroscopy:

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2990 cm⁻¹: Aliphatic C-H stretching (methyl group).

  • ~1720-1740 cm⁻¹ (strong): C=O stretching of the ester.

  • ~1600, ~1450 cm⁻¹: Aromatic C=C stretching.

  • ~1250-1300 cm⁻¹ (strong): C-O stretching of the ester.

  • ~1100-1200 cm⁻¹ (strong): C-F stretching.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): m/z = 172.03.

  • Key Fragments: Loss of the methoxy group (-OCH₃) leading to a peak at m/z = 141; loss of the carbomethoxy group (-COOCH₃) leading to a peak at m/z = 113.

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the Fischer esterification of its corresponding carboxylic acid, 3,5-difluorobenzoic acid. This acid-catalyzed reaction is a robust and well-established procedure in organic synthesis.

Reaction Workflow: Fischer Esterification

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product Reactant1 3,5-Difluorobenzoic Acid Reflux Heat to Reflux Reactant1->Reflux Reactant2 Methanol (Solvent/Reagent) Reactant2->Reflux Catalyst H₂SO₄ (catalytic) Catalyst->Reflux Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Reaction Dry Drying (e.g., Na₂SO₄) Workup->Dry Isolation Purify Purification (Distillation or Chromatography) Dry->Purify Crude Product Product This compound Purify->Product Purified Product

Caption: Fischer esterification workflow for this compound synthesis.

Detailed Experimental Protocol

Materials:

  • 3,5-Difluorobenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • To a solution of 3,5-difluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (can be used as the solvent, ~10-20 eq), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat until CO₂ evolution ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.

Key Applications in Synthesis

This compound serves as a pivotal intermediate in the synthesis of a range of commercially and scientifically important molecules.

Agrochemicals: Molting Hormone Insecticides

One of the primary applications of this compound is in the synthesis of molting hormone insecticides, such as those based on hydrazide and methylohydrazide structures.[2] The 3,5-difluorophenyl moiety is a key pharmacophore in certain classes of insecticides. The ester group of this compound can be readily converted to a hydrazide, which then serves as a scaffold for further elaboration.

Insecticide_Synthesis MDFB This compound Hydrazide 3,5-Difluorobenzohydrazide MDFB->Hydrazide Hydrazinolysis Hydrazine Hydrazine (NH₂NH₂) Hydrazine->Hydrazide Elaboration Further Synthetic Steps Hydrazide->Elaboration Intermediate Insecticide Molting Hormone Insecticide Elaboration->Insecticide Final Product

Caption: Synthetic pathway from this compound to insecticides.

Polymer Science: Polyurethane and Flame Retardants

This compound is also utilized in polymer chemistry. It can act as a modifier to improve the hardening speed of polyurethanes, thereby shortening the demolding time in manufacturing processes.[2] Furthermore, its fluorine content makes it a valuable precursor for the synthesis of flame retardants.[2] The incorporation of fluorine into polymer backbones is a known strategy to enhance thermal stability and reduce flammability.

Analytical Methods for Quality Control

Ensuring the purity of this compound is crucial for its successful application in multi-step syntheses. Gas Chromatography (GC) is a common and effective method for assessing its purity.

Illustrative GC-MS Protocol
  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

  • Scan Range: 40-300 m/z.

This method should provide a sharp peak for this compound, and the corresponding mass spectrum can be used to confirm its identity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: It is classified as harmful if swallowed.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Conclusion

This compound is a strategically important building block whose utility spans across agrochemicals, polymer science, and potentially pharmaceutical synthesis. Its synthesis via Fischer esterification is straightforward, and its characterization can be readily achieved using standard analytical techniques. For researchers and drug development professionals, a solid understanding of the properties and reactivity of this compound is key to leveraging the "fluorine advantage" in the design and synthesis of next-generation molecules.

References

A Technical Guide to the Physicochemical Properties of Methyl 3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3,5-difluorobenzoate (CAS No. 216393-55-4) is a fluorinated aromatic ester of significant interest to the scientific community, particularly those in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] The strategic placement of two fluorine atoms on the benzene ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for creating complex molecular architectures.[3][4] Its applications range from an intermediate in the synthesis of advanced insecticides to a component in polyurethane production.[1] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their characterization, and essential safety information for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data points are critical for designing synthetic routes, predicting reaction kinetics, and ensuring safe handling.

PropertyValueSource(s)
CAS Number 216393-55-4[1][2][5]
Molecular Formula C₈H₆F₂O₂[1][2][5]
Molecular Weight 172.13 g/mol [1][2]
Appearance White crystalline solid or clear, colorless liquid[1][5]
Melting Point 23-27 °C[1][6]
Boiling Point 187-189 °C (at 760 mmHg)[1]
Density 1.265 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.4720 - 1.4760[1][5]
Flash Point 170 °C[1]
IUPAC Name This compound[2][5]
InChI Key JBEJPGWPXIIQBB-UHFFFAOYSA-N[2][5]

Field Insight: The reported melting point of 23-27 °C is very close to standard ambient temperature.[1][6] Consequently, the compound may exist as either a low-melting solid or a liquid, depending on the laboratory environment. It is crucial for researchers to verify the physical state of the material upon receipt and before use, as this will affect handling procedures, particularly weighing and transfer.

Structural and Spectroscopic Characterization

Confirming the identity and purity of this compound is paramount. Spectroscopic methods are the primary tools for this validation.

Caption: Molecular structure of this compound.

Expected Spectroscopic Signatures:
  • ¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum should exhibit two main regions. A singlet around 3.9 ppm corresponding to the three methyl (–OCH₃) protons. The aromatic region will be more complex due to fluorine coupling; one would expect a triplet for the proton at the C4 position (between the two fluorines) and a doublet of doublets (or a multiplet) for the protons at the C2 and C6 positions.

  • ¹³C NMR (Carbon NMR): The spectrum will show distinct signals for the methyl carbon, the ester carbonyl carbon, and the aromatic carbons. The carbons bonded to fluorine (C3 and C5) will appear as doublets due to one-bond C-F coupling, and other aromatic carbons will show smaller couplings.

  • Infrared (IR) Spectroscopy: Key absorption bands are expected for the C=O (ester carbonyl) stretch, typically around 1720-1740 cm⁻¹. Strong C-F stretching bands will be present in the 1100-1300 cm⁻¹ region. C-O stretching and aromatic C-H and C=C vibrations will also be visible.

  • Mass Spectrometry (MS): In electron ionization (EI) mode, the molecular ion peak (M⁺) should be observed at an m/z of approximately 172.03, corresponding to the monoisotopic mass.[2] Common fragmentation patterns would include the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃).

Experimental Protocols for Property Determination

The following section outlines standardized, self-validating protocols for determining the key physicochemical properties of this compound.

G start_node start_node end_node end_node process_node process_node data_node data_node start Obtain Sample visual Visual Inspection (Color, Form) start->visual mp Melting Point Determination visual->mp bp Boiling Point Determination visual->bp density Density Measurement visual->density spectro Spectroscopic Analysis visual->spectro data Compile Data Sheet mp->data bp->data density->data nmr NMR (¹H, ¹³C) spectro->nmr ir IR spectro->ir ms Mass Spec spectro->ms nmr->data ir->data ms->data end Characterization Complete data->end

Caption: Workflow for Physicochemical Characterization.

Protocol 3.1: Melting Point Determination
  • Rationale: To accurately determine the solid-to-liquid phase transition temperature range, which is a key indicator of purity. A broad melting range often suggests impurities.

  • Methodology:

    • Place a small, dry amount of solid this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • Compact the sample by tapping the tube gently.

    • Place the capillary tube into a calibrated digital melting point apparatus.

    • Set the apparatus to ramp the temperature at a rate of 1-2 °C per minute near the expected melting point (23-27 °C).

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Protocol 3.2: Spectroscopic Analysis Sample Preparation
  • Rationale: Proper sample preparation is critical for acquiring high-quality, reproducible spectroscopic data for structural verification.

  • Methodology:

    • NMR Spectroscopy: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. The use of a deuterated solvent is essential to avoid overwhelming the analyte signals in the ¹H NMR spectrum.

    • IR Spectroscopy: If the sample is liquid, place one drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If solid, grind a small amount with dry KBr powder and press into a thin pellet. This ensures the infrared beam can pass through the sample.

    • Mass Spectrometry: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile. This solution can be directly infused or injected into the mass spectrometer. Volatility is key for ionization and transfer into the mass analyzer.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical intermediate.

  • Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as Harmful if swallowed (H302).[2] Some suppliers also indicate it may cause skin and eye irritation.[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles (compliant with EN 166 or equivalent).[7]

    • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile).[7][8]

    • Skin and Body Protection: A standard laboratory coat should be worn.[7][8]

  • Handling:

    • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any vapors.[8][9]

    • Avoid contact with skin, eyes, and clothing.[9]

    • Wash hands thoroughly after handling.[9]

    • Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]

    • Keep away from incompatible materials such as strong oxidizing agents.

Applications in Research and Development

The utility of this compound stems from the unique properties imparted by its fluorine substituents.

  • Agrochemicals and Materials: It serves as a key intermediate in the synthesis of certain molting hormone insecticides.[1] It has also been used to accelerate the hardening of polyurethane, thereby shortening demolding times in industrial processes.[1]

  • Drug Discovery and Medicinal Chemistry: Fluorine-containing molecules are of immense interest in drug development. The incorporation of fluorine can enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability.[3][4] As a readily available difluorinated aromatic scaffold, this compound is an attractive starting material for synthesizing novel therapeutic agents, allowing chemists to explore chemical space and optimize lead compounds.[11]

References

Methyl 3,5-difluorobenzoate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 3,5-difluorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound with increasing significance as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its utility in drug design is noteworthy, where the incorporation of fluorine atoms can enhance metabolic stability and binding affinity.[3][4] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This guide provides a comprehensive overview of the physicochemical properties of this compound, the theoretical principles governing its solubility, predicted solubility in a range of common organic solvents, and a detailed experimental protocol for solubility determination.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation for predicting its solubility. This compound is a white crystalline solid at room temperature.[1]

PropertyValueSource
Molecular Formula C₈H₆F₂O₂[1][5]
Molar Mass 172.13 g/mol [1][5]
Appearance White crystalline solid[1]
Melting Point 23-27 °C[1]
Boiling Point 187-189 °C[1]
Density 1.265 g/mL at 25 °C[1]
Refractive Index n20/D 1.4740[1]
LogP (Predicted) 2.4[5]

The presence of two electronegative fluorine atoms and a methyl ester group significantly influences the molecule's polarity and its potential for intermolecular interactions. The predicted LogP value of 2.4 suggests a moderate lipophilic character.[5]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play for this compound are:

  • Dipole-Dipole Interactions: The carbon-fluorine and carbonyl bonds are highly polarized, creating a significant molecular dipole moment. Solvents with a high dielectric constant and dipole moment will effectively solvate the molecule through dipole-dipole interactions.

  • London Dispersion Forces: These are present in all molecules and will be a factor in the solubility in nonpolar solvents.

  • Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the oxygen atoms of the ester group and the fluorine atoms can act as weak hydrogen bond acceptors. Protic solvents capable of hydrogen bond donation can interact with the solute through this mechanism.

The interplay of these forces determines the overall solubility. Thermodynamic models such as UNIFAC and NRTL-SAC can be employed for a more quantitative prediction of solubility, though they require specific interaction parameters that may not always be available.[6][7]

Predicted Solubility of this compound in Common Organic Solvents

Based on the "like dissolves like" principle and the physicochemical properties of this compound, a qualitative prediction of its solubility in a range of common organic solvents is presented below. It is anticipated to exhibit good solubility in polar aprotic and moderately polar solvents, and lower solubility in highly nonpolar or highly polar protic solvents.

SolventSolvent TypePredicted SolubilityRationale
Hexane NonpolarLowMismatch in polarity. Dominated by weak dispersion forces.
Toluene Nonpolar (Aromatic)ModerateAromatic ring interactions (π-π stacking) may enhance solubility.
Dichloromethane Polar AproticHighSimilar polarity and ability to engage in dipole-dipole interactions.
Acetone Polar AproticHighStrong dipole-dipole interactions with the polar solute.
Ethyl Acetate Polar AproticHighStructurally similar ester functionality, leading to favorable interactions.
Methanol Polar ProticModerateCan act as a hydrogen bond donor to the ester and fluorine atoms.
Ethanol Polar ProticModerateSimilar to methanol, with a slight increase in nonpolar character.
Water Polar ProticVery LowThe hydrophobic aromatic ring and lack of strong hydrogen bond donation limit aqueous solubility.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a common method for determining the solubility of a solid in an organic solvent.[8][9]

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Experimental Workflow

G cluster_prep Preparation cluster_sampling Sampling & Dilution cluster_analysis Analysis cluster_calc Calculation A Prepare saturated solutions by adding excess solute to vials with solvent B Equilibrate at constant temperature with stirring for 24-48 hours A->B C Allow solids to settle B->C D Filter an aliquot of the supernatant through a 0.22 µm syringe filter C->D E Accurately dilute the filtered solution with the solvent D->E F Analyze the diluted solution by a calibrated HPLC or GC method E->F G Determine the concentration of the solute F->G H Calculate the solubility from the concentration and dilution factor G->H

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials and place them in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

    • Stir the mixtures using a magnetic stirrer for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Dilution:

    • After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any particulate matter.

    • Accurately dilute a known volume of the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations should be used for quantification.

  • Calculation:

    • Calculate the solubility (S) in g/L or mol/L using the following formula: S = C × DF Where:

      • C = Concentration of the diluted sample (from the analytical method)

      • DF = Dilution factor

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature. This relationship should be determined experimentally if the process is to be carried out at various temperatures.

  • Solvent Polarity: As discussed, a good match between the polarity of the solute and the solvent is the most critical factor.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

While specific experimental data for the solubility of this compound in a wide range of organic solvents is not extensively published, a strong understanding of its physicochemical properties and the fundamental principles of solubility allows for reliable predictions. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust method for its determination. This information is crucial for optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile chemical intermediate.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of chemical intermediates is fundamental to the successful design and execution of synthetic routes and the assurance of product purity. Methyl 3,5-difluorobenzoate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. This guide provides an in-depth exploration of the melting and boiling points of this compound, detailing not only the accepted values but also the rigorous experimental methodologies for their determination. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to ensure both technical accuracy and field-proven insights.

Physicochemical Profile of this compound

This compound is a white crystalline solid at room temperature, though its relatively low melting point means it may also be encountered as a liquid. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₆F₂O₂[1][2]
Molecular Weight 172.13 g/mol [1]
Melting Point 23-27 °C (lit.)
Boiling Point 187-189 °C (lit.)
Density 1.265 g/mL at 25 °C (lit.)
CAS Number 216393-55-4[2][3][4]

The observed range in the melting point of this compound (23-27 °C) is indicative of the influence of impurities. A pure, crystalline solid typically exhibits a sharp melting point with a narrow range of 0.5-1.0 °C. A broader melting point range, as is often cited for this compound, suggests the presence of impurities which disrupt the crystal lattice, leading to a depression and broadening of the melting point.

The synthesis of this compound, typically through the esterification of 3,5-difluorobenzoic acid with methanol, can introduce impurities such as unreacted starting materials or by-products. For instance, a common synthesis route for a similar compound, ethyl 4-amino-3,5-difluorobenzoate, involves the reaction of 4-amino-3,5-difluorobenzoic acid with ethanol in the presence of sulfuric acid.[5] A similar process for this compound would likely involve 3,5-difluorobenzoic acid and methanol. Potential impurities could therefore include residual 3,5-difluorobenzoic acid or side-products from the reaction. Rigorous purification, for example, through recrystallization or distillation, is crucial to obtaining a sample with a sharp melting point.

Experimental Determination of Melting Point

The accurate determination of a melting point is a cornerstone of compound characterization and purity assessment. Two common and reliable methods are the use of a Fisher-Johns apparatus and a Thiele tube.

Fisher-Johns Melting Point Apparatus Protocol

The Fisher-Johns apparatus provides a simple and rapid method for melting point determination.[6][7]

Methodology:

  • Sample Preparation: Place a small quantity of crystalline this compound onto a clean, circular glass coverslip. Place a second coverslip on top to create a thin, uniform sample layer.[6]

  • Apparatus Setup: Place the coverslip sandwich onto the heating block of the Fisher-Johns apparatus.[6] Position the magnifying lens for clear observation of the sample.

  • Heating:

    • For an unknown sample, a rapid heating rate can be used to determine an approximate melting point.[6]

    • For a more precise measurement, cool the heating block to at least 20 °C below the approximate melting point.[6]

    • Heat the sample at a controlled rate of approximately 2 °C per minute as the temperature approaches the expected melting point.[8] This slow heating rate ensures thermal equilibrium between the heating block, thermometer, and the sample.[6]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of melting).

    • Record the temperature at which the last crystal melts (the end of melting).[6]

    • The recorded melting point should be reported as a range.[8]

Figure 1: Workflow for Fisher-Johns melting point determination.

Thiele Tube Melting Point Determination Protocol

The Thiele tube method offers a classic and effective means of determining melting points, relying on convection currents in a heated oil bath to ensure uniform temperature distribution.[1][9]

Methodology:

  • Sample Preparation: Introduce a small amount of finely powdered this compound into a capillary tube, ensuring it is sealed at one end. A packed column of 2-3 mm in height is sufficient.

  • Apparatus Setup:

    • Attach the capillary tube to a thermometer using a rubber band or a small piece of rubber tubing. The sample should be level with the thermometer bulb.[1][9]

    • Clamp the Thiele tube securely to a retort stand.

    • Fill the Thiele tube with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the sidearm.[1]

    • Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the rubber band remains above the oil level to prevent it from softening and breaking.

  • Heating: Gently heat the sidearm of the Thiele tube with a microburner or Bunsen burner, using a small flame.[1] The convection currents will circulate the heated oil, providing a uniform temperature.

  • Observation and Recording:

    • Observe the sample closely through the oil bath.

    • Record the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid.[9]

G A Start B Pack Capillary Tube with Sample A->B C Attach Capillary to Thermometer B->C D Insert into Thiele Tube with Oil C->D E Heat Sidearm Gently D->E F Observe Sample E->F G Record Melting Temperature Range F->G H End G->H

Figure 2: Procedure for Thiele tube melting point determination.

Experimental Determination of Boiling Point

Given the relatively high boiling point of this compound (187-189 °C), both atmospheric and reduced pressure methods for its determination are relevant.

Micro-Boiling Point Determination at Atmospheric Pressure

For small sample quantities, a micro-boiling point determination is a practical and accurate method.

Methodology:

  • Apparatus Setup:

    • Place approximately 0.5 mL of this compound into a small test tube.

    • Add a boiling chip or a small piece of a sealed capillary tube (open end down) to ensure smooth boiling.

    • Attach the test tube to a thermometer.

    • Suspend the assembly in a heating bath (e.g., a Thiele tube or a beaker of heating oil).

  • Heating:

    • Heat the bath gradually.

    • Observe the sample for the formation of a rapid and continuous stream of bubbles from the boiling chip or inverted capillary.[10]

  • Observation and Recording:

    • When a steady stream of bubbles is observed, the temperature is at or slightly above the boiling point.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the inverted capillary tube.[1][10]

Boiling Point Determination Under Reduced Pressure

Determining the boiling point at reduced pressure is often desirable for high-boiling compounds to prevent potential decomposition. The relationship between pressure and boiling point can be estimated using a pressure nomograph.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are securely sealed. The setup is similar to a standard micro-boiling point determination but connected to a vacuum source with a manometer to measure the pressure.

  • Procedure:

    • Introduce the sample into the distillation flask along with a boiling chip or a magnetic stirrer.

    • Gradually reduce the pressure to the desired level.

    • Begin heating the sample.

    • Record the temperature at which the liquid boils and the corresponding pressure.

  • Pressure Nomograph Correction: A pressure nomograph can be used to correct the observed boiling point at a reduced pressure to the expected boiling point at standard atmospheric pressure (760 mmHg). To use the nomograph, align a straight edge with the observed boiling point on the right-hand scale and the pressure on the central scale. The predicted normal boiling point is read from the left-hand scale.

Safety, Handling, and Disposal

As a laboratory chemical, this compound requires careful handling to minimize risk.

Hazards:

  • Harmful if swallowed. [3]

  • May cause skin and serious eye irritation.[3]

  • May cause respiratory irritation.[11]

Precautions for Safe Handling:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[11][13]

  • Avoid contact with skin, eyes, and clothing.[12][13]

  • Wash hands thoroughly after handling.[13][14]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15]

  • Keep away from strong oxidizing agents and strong bases.[16]

Disposal:

  • Dispose of waste material in accordance with local, regional, and national regulations.[14][17]

  • This should be done through a licensed professional waste disposal service.[18]

Conclusion

The melting and boiling points of this compound are critical physicochemical parameters for its use in research and development. An understanding of the principles behind their determination, coupled with meticulous experimental technique, is essential for obtaining reliable and reproducible data. The methodologies outlined in this guide provide a robust framework for the characterization of this important chemical intermediate, ensuring the integrity and quality of subsequent synthetic applications.

References

Spectroscopic Profile of Methyl 3,5-difluorobenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,5-difluorobenzoate is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of two fluorine atoms on the benzene ring profoundly influences its electronic properties, reactivity, and potential biological activity. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the protocols and interpretations herein are grounded in fundamental spectroscopic principles and data from closely related structural analogs.

Disclaimer: Due to the limited availability of publicly accessible, experimentally verified spectroscopic data for this compound at the time of this publication, the spectral data presented herein are predicted based on established spectroscopic principles and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to be relatively simple, exhibiting signals for the aromatic protons and the methyl ester protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.55t~2.0 (⁴JHF)H-2, H-6
~7.15tt~8.5 (³JHF), ~2.0 (⁴JHH)H-4
~3.90s--OCH₃

Interpretation:

The two equivalent aromatic protons at positions 2 and 6 (H-2, H-6) are expected to appear as a triplet due to coupling with the two equivalent fluorine atoms at positions 3 and 5 (a "pseudo" triplet arising from equal coupling to two nuclei). The proton at position 4 (H-4) is predicted to be a triplet of triplets, coupling to the two equivalent fluorine atoms and the two equivalent ortho protons (H-2, H-6). The methyl protons of the ester group will appear as a sharp singlet as there are no adjacent protons to couple with.

G cluster_H2_H6 Predicted Splitting Pattern for H-2 & H-6 cluster_H4 Predicted Splitting Pattern for H-4 cluster_OCH3 Predicted Splitting Pattern for -OCH₃ H2_H6 Triplet (t) H4 Triplet of Triplets (tt) OCH3 Singlet (s)

Caption: Predicted ¹H NMR Splitting Patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon signals will be split by the neighboring fluorine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~164.5t~3.0 (³JCF)C=O
~162.5dd~250 (¹JCF), ~15 (³JCF)C-3, C-5
~134.0t~10 (²JCF)C-1
~115.0t~25 (²JCF)C-2, C-6
~110.0t~22 (⁴JCF)C-4
~52.5s--OCH₃

Interpretation:

The carbonyl carbon is expected to be a triplet due to coupling with the two meta fluorine atoms. The carbons directly bonded to fluorine (C-3, C-5) will exhibit a large one-bond C-F coupling and a smaller three-bond coupling to the other fluorine, appearing as a doublet of doublets. The ipso-carbon (C-1) and the carbons at positions 2 and 6 will show smaller couplings to the fluorine atoms, appearing as triplets. The carbon at position 4 will also appear as a triplet due to four-bond coupling with the fluorine atoms. The methyl carbon will be a singlet.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this case, it will show a single resonance for the two equivalent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ -110t~8.5 (³JFH)F-3, F-5

Interpretation:

The two equivalent fluorine atoms at positions 3 and 5 are expected to appear as a triplet due to coupling with the adjacent proton at position 4 (H-4). The chemical shift is predicted to be in the typical range for aromatic fluorine atoms.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2960MediumMethyl C-H Stretch
~1730StrongC=O Stretch (Ester)
~1620, ~1450Medium to StrongAromatic C=C Stretch
~1300StrongC-O Stretch (Ester)
~1150StrongC-F Stretch

Interpretation:

The IR spectrum will be dominated by a strong carbonyl absorption around 1730 cm⁻¹, characteristic of the ester functional group. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the methyl C-H stretch will appear just below 3000 cm⁻¹. The presence of the fluorine substituents will give rise to strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will be visible in the 1450-1620 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 172.13 g/mol ), electron ionization (EI) is a common technique.

Table 5: Predicted Major Mass Spectrometry Fragments for this compound

m/zPredicted Fragment
172[M]⁺ (Molecular Ion)
141[M - OCH₃]⁺
113[M - COOCH₃]⁺
85[C₆H₂F]⁺

Interpretation:

The molecular ion peak is expected at m/z 172. A prominent fragment at m/z 141 corresponds to the loss of the methoxy radical (-•OCH₃). Another significant fragment at m/z 113 would result from the loss of the entire methoxycarbonyl radical (-•COOCH₃). Further fragmentation of the aromatic ring could also be observed.

G M [C₈H₆F₂O₂]⁺˙ m/z = 172 F1 [C₇H₃F₂O]⁺ m/z = 141 M->F1 - •OCH₃ F2 [C₆H₃F₂]⁺ m/z = 113 M->F2 - •COOCH₃

Caption: Predicted MS Fragmentation Pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for ¹H and ¹³C).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, 30° pulse angle, 2-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, 45° pulse angle, 2-second relaxation delay.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard one-dimensional fluorine spectrum.

    • Typical parameters: 64-128 scans, 45° pulse angle, 2-second relaxation delay.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Reference the spectra to the internal standard (TMS).

    • Integrate the signals in the ¹H NMR spectrum.

    • Pick and label the peaks in all spectra.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Acquire the spectrum of the sample.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The presented NMR, IR, and MS data, along with their interpretations and acquisition protocols, serve as a valuable resource for researchers and scientists working with this compound. The logical coherence between the predicted data from these orthogonal techniques provides a high degree of confidence in the proposed structural assignments. As experimental data becomes more widely available, this guide can be further refined and validated.

References

Methyl 3,5-difluorobenzoate molecular structure and geometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Geometry of Methyl 3,5-Difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms onto the phenyl ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel pharmaceuticals and advanced materials.[1][2] This guide provides a comprehensive analysis of the molecular structure and geometry of this compound, grounded in experimental data from its parent carboxylic acid and supplemented by established chemical principles. It further details a robust protocol for its synthesis and purification via Fischer-Speier esterification and outlines its key spectroscopic characteristics for accurate identification and quality control.

Introduction: The Significance of Fluorination in Molecular Design

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[1] The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—impart profound changes to a molecule's physicochemical and pharmacological profile. In the context of this compound, the two fluorine atoms positioned meta to the ester group exert a strong inductive electron-withdrawing effect, which modulates the reactivity of the aromatic ring and the properties of the ester functional group. This substitution pattern is crucial for enhancing metabolic stability by blocking sites susceptible to oxidative metabolism and for fine-tuning binding interactions with biological targets.[2] Consequently, the 3,5-difluorobenzoyl moiety is a recurring motif in a range of biologically active compounds.[3]

Molecular Structure and Geometry

The molecular structure of this compound consists of a central benzene ring substituted with two fluorine atoms at the 3 and 5 positions and a methyl ester group at the 1 position.

Caption: 2D Chemical Structure of this compound.

Core Aromatic Ring Geometry: Insights from 3,5-Difluorobenzoic Acid

While a crystal structure for this compound is not publicly available, the crystal structure of its parent compound, 3,5-difluorobenzoic acid, provides experimentally determined geometric parameters for the core 3,5-difluorophenyl moiety.[4][5] X-ray diffraction studies reveal that the aromatic ring is nearly planar, with minor distortions induced by the substituents. The presence of two highly electronegative fluorine atoms influences the bond lengths and angles of the benzene ring.

Table 1: Key Geometric Parameters of the 3,5-Difluorophenyl Moiety (from 3,5-Difluorobenzoic Acid Crystal Structure) [5]

ParameterBond/AngleValue (Å or °)
Bond Lengths C-C (aromatic, avg.)~1.38 Å
C-F (avg.)~1.35 Å
C-C(arboxylic)~1.49 Å
Bond Angles C-C-C (internal ring)~120° (with slight variations)
F-C-C~118-120°

The C-F bond lengths are typical for aryl fluorides. The C-C bond lengths within the aromatic ring show minimal deviation from the standard value for benzene, indicating that the aromatic character is well-maintained. The internal bond angles of the ring are slightly distorted from the ideal 120° of a perfect hexagon, a common effect of substitution.[5]

Ester Group Conformation and Planarity

The geometry of the methyl ester group relative to the aromatic ring is a critical determinant of the molecule's overall shape and electronic properties. For benzoate esters, there is a delicate balance between two main conformations: a planar conformation where the ester group is coplanar with the aromatic ring, maximizing π-conjugation, and a non-planar conformation, which can relieve steric strain.

In this compound, the fluorine atoms are in the meta positions and thus do not exert significant steric hindrance on the ester group. Therefore, the molecule is expected to adopt a largely planar conformation to maximize resonance stabilization between the carbonyl group and the aromatic π-system. The key dihedral angle to consider is C2-C1-C(O)-O, which is predicted to be close to 0° or 180°.

Synthesis and Purification

This compound is most commonly and efficiently synthesized via the Fischer-Speier esterification of 3,5-difluorobenzoic acid with methanol, using a strong acid catalyst.[6] This method is reliable, scalable, and utilizes readily available starting materials.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_workup Work-up & Purification Reactant1 3,5-Difluorobenzoic Acid Reflux Heat to Reflux (e.g., 65-70°C) Reactant1->Reflux Reactant2 Methanol (Excess) Reactant2->Reflux Catalyst Conc. H₂SO₄ Catalyst->Reflux Workup 1. Neutralization (NaHCO₃) 2. Extraction (e.g., Ethyl Acetate) 3. Drying (Na₂SO₄) Reflux->Workup Reaction Completion Purification Column Chromatography or Distillation Workup->Purification Product This compound Purification->Product

Caption: Fischer-Speier Esterification Workflow for this compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Materials:

  • 3,5-Difluorobenzoic acid (1.0 eq)[7]

  • Anhydrous Methanol (serves as reactant and solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (or other suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluorobenzoic acid. Add an excess of anhydrous methanol (e.g., 10-20 equivalents) to serve as both reactant and solvent.

  • Catalyst Addition: While stirring, carefully and slowly add the catalytic amount of concentrated sulfuric acid to the mixture.[8]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.[9]

  • Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x volume of the aqueous layer).[10]

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any remaining inorganic salts.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel if non-volatile impurities are present.

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. The following sections describe the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

  • Aromatic Protons: The two protons at the C2 and C6 positions are chemically equivalent, as is the single proton at the C4 position. This will result in two distinct signals in the aromatic region (δ 7.0-8.0 ppm). The C4 proton will appear as a triplet of triplets (tt) due to coupling with the two equivalent fluorine atoms and the two equivalent C2/C6 protons. The C2/C6 protons will appear as a doublet of doublets (dd).

  • Methyl Protons: The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.[11]

¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry. Due to C-F coupling, the signals for the fluorinated carbons will appear as doublets or triplets.

  • Carbonyl Carbon: A singlet in the δ 164-167 ppm range.

  • Aromatic Carbons:

    • C1 (ipso-carbon attached to ester): A singlet or a triplet with a small coupling constant.

    • C3/C5 (attached to Fluorine): A doublet with a large ¹JCF coupling constant (~240-250 Hz).

    • C2/C6: A doublet or triplet due to ²JCF coupling.

    • C4: A triplet due to ²JCF coupling.

  • Methyl Carbon: A singlet around δ 52-53 ppm.[11]

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
¹H NMR ~7.3-7.5dd-
~7.0-7.2tt-
~3.9s-
¹³C NMR ~165s-
~163d¹JCF ≈ 250
~133t³JCF ≈ 10
~115d²JCF ≈ 25
~110t²JCF ≈ 21
~53s-
Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100-3000C-H (aromatic) stretchMedium-Weak
~2960-2850C-H (methyl) stretchMedium-Weak
~1730-1715 C=O (ester) stretch Strong
~1600, ~1450C=C (aromatic) stretchMedium
~1300-1100 C-F stretch Strong
~1250-1000C-O (ester) stretchStrong

The most prominent peaks will be the strong carbonyl stretch of the ester and the strong C-F stretching vibrations.[12]

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, this compound is expected to show a clear molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 141 (the 3,5-difluorobenzoyl cation), followed by the loss of carbon monoxide (-CO, m/z = 28) to yield a fragment at m/z = 113 (the 3,5-difluorophenyl cation).[13]

Applications in Drug Development and Materials Science

This compound serves as a key intermediate in the synthesis of a wide array of complex molecules.[7]

  • Pharmaceuticals: The 3,5-difluorophenyl group is incorporated into drug candidates to enhance metabolic stability and binding affinity. It is a building block for inhibitors of various enzymes and receptors.[1]

  • Agrochemicals: It is used in the production of advanced herbicides and pesticides, where the fluorine atoms contribute to increased efficacy.[7]

  • Materials Science: The compound is utilized in the synthesis of specialty polymers and liquid crystals, where the polar C-F bonds and the rigid aromatic structure impart desirable thermal and electronic properties.

Conclusion

This compound is a molecule of fundamental importance, deriving its utility from the strategic placement of two fluorine atoms on an aromatic ring. This guide has provided a detailed examination of its molecular structure and geometry, leveraging experimental data from its parent acid to inform the dimensions of its core structure. A robust and verifiable synthesis protocol has been outlined, alongside a comprehensive summary of its expected spectroscopic characteristics, providing researchers with the necessary tools for its preparation and characterization. The continued exploration of fluorinated compounds in science and technology ensures that this compound will remain a valuable and widely used chemical building block.

References

An In-depth Technical Guide to the Health and Safety of Methyl 3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-difluorobenzoate is a fluorinated aromatic ester with increasing relevance in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical compounds and advanced materials.[1] As its use in research and development expands, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and minimizing environmental impact. This guide provides a comprehensive overview of the known health and safety information for this compound, compiled and synthesized to be a practical resource for the scientific community. It is important to note that while comprehensive, toxicological and environmental data for this specific compound are limited, and some information is extrapolated from structurally similar molecules.

Section 1: Chemical Identification and Physical Properties

A foundational aspect of chemical safety is the accurate identification and understanding of the substance's physical characteristics.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 216393-55-4[2]
Molecular Formula C₈H₆F₂O₂[2]
Molecular Weight 172.13 g/mol [2]
Appearance Colorless Liquid / White Crystalline Solid[1][3]
Melting Point 23-27 °C (lit.)[1]
Boiling Point 187-189 °C (lit.)[1]
Density 1.265 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.4740 (lit.)[1]

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

GHS Pictogram:

alt text

Signal Word: Warning [2]

Hazard Statements:

  • H302: Harmful if swallowed. [2]

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

Precautionary Statements:

A comprehensive list of precautionary statements is provided to guide safe handling and emergency response.[4][5]

  • Prevention: P264, P270, P280[2]

  • Response: P301+P312, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364[2][4]

  • Storage: P405[3]

  • Disposal: P501[3][6]

Section 3: Toxicological Profile

  • Acute Oral Toxicity: Classified as Acute Toxicity 4 (H302), indicating that it is harmful if swallowed.[2] Specific LD50 data for this compound is not available. For a related compound, methyl benzoate, the oral LD50 in rats is reported as 1177 mg/kg.[7]

  • Acute Dermal Toxicity: Data not available.

  • Acute Inhalation Toxicity: Data not available.

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[2]

  • Respiratory or Skin Sensitization: Data not available.

  • Germ Cell Mutagenicity: Data not available.

  • Carcinogenicity: Data not available.

  • Reproductive Toxicity: Data not available.

  • Specific Target Organ Toxicity (Single and Repeated Exposure): Data not available.

Given the lack of specific data, it is prudent to handle this compound with the assumption that it may have other, as yet uncharacterized, toxicological properties.

Section 4: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are critical to minimizing exposure risk.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any vapors.[8]

  • Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[9]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield where splashing is a risk.[9][10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). It is crucial to inspect gloves for any signs of degradation before use and to follow the manufacturer's guidelines for breakthrough times.[3][10]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]

  • Respiratory Protection: In situations where ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9]

PPE_Workflow Start Handling Methyl 3,5-difluorobenzoate Assess Assess Risk: - Quantity - Procedure - Potential for Splash/Aerosol Start->Assess Engineering Use Engineering Controls: - Chemical Fume Hood - Good Ventilation Assess->Engineering Respirator NIOSH-Approved Respirator (if needed) Assess->Respirator Aerosol/Vapor Risk PPE_Selection Select Appropriate PPE Engineering->PPE_Selection Gloves Chemically Resistant Gloves (e.g., Nitrile) PPE_Selection->Gloves Eyewear Safety Goggles or Face Shield PPE_Selection->Eyewear Clothing Lab Coat or Protective Clothing PPE_Selection->Clothing Handling Proceed with Handling Gloves->Handling Eyewear->Handling Clothing->Handling Respirator->Handling End Decontaminate & Doff PPE Wash Hands Thoroughly Handling->End

Caption: Recommended Personal Protective Equipment (PPE) selection workflow.

Section 5: First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[7]

  • If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor.[3]

First_Aid_Flowchart Exposure Exposure Occurs Route Identify Route of Exposure Exposure->Route Swallowed Swallowed Route->Swallowed Ingestion Skin On Skin Route->Skin Dermal Eyes In Eyes Route->Eyes Ocular Inhaled Inhaled Route->Inhaled Inhalation Swallowed_Action Rinse Mouth Do NOT Induce Vomiting Call POISON CENTER/Doctor Swallowed->Swallowed_Action Skin_Action Remove Contaminated Clothing Wash with Soap & Water Seek Medical Advice if Irritation Persists Skin->Skin_Action Eyes_Action Rinse with Water for 15 min Remove Contact Lenses Seek Medical Advice if Irritation Persists Eyes->Eyes_Action Inhaled_Action Move to Fresh Air Keep Comfortable Call POISON CENTER/Doctor if Symptoms Persist Inhaled->Inhaled_Action

Caption: First aid response flowchart for different exposure routes.

Section 6: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed. Based on the thermal decomposition of similar fluorinated aromatic compounds, these may include carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[9][12]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment (see Section 4.2).[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

  • Methods for Containment and Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[3][13] For larger spills, dike the area to prevent spreading.

Section 7: Storage, Stability, and Disposal

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

  • Chemical Stability: The product is stable under normal handling and storage conditions.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

Disposal Considerations
  • Waste Disposal: This material should be disposed of as hazardous waste. Disposal must be in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[13] As a halogenated organic compound, specific disposal regulations under the Resource Conservation and Recovery Act (RCRA) may apply.[4][14]

Section 8: Regulatory and Environmental Information

  • Occupational Exposure Limits: No specific occupational exposure limits (OELs), such as OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs), have been established for this compound.[15] In the absence of specific limits, exposure should be minimized to the lowest achievable level.

  • Environmental Fate: There is no specific data available on the environmental fate and ecotoxicity of this compound. The potential for bioaccumulation and biodegradation is unknown. Given its chemical structure, it should be handled in a manner that prevents its release into the environment.

Conclusion

This compound presents moderate health hazards, primarily being harmful if swallowed and causing skin and eye irritation. While significant data gaps exist in its toxicological and environmental profile, a cautious and informed approach to handling, based on the available information and prudent laboratory practices, can ensure its safe use in research and development. It is imperative for all personnel to be familiar with the information in this guide and the corresponding Safety Data Sheet (SDS) before working with this compound.

References

The Strategic Incorporation of Methyl 3,5-difluorobenzoate in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Scientists and Researchers

Introduction: The Unique Role of Fluorine in Material Science

In the pursuit of next-generation materials, the strategic incorporation of fluorine atoms into organic molecules has become one of the most impactful strategies for tuning material properties.[1] The unique characteristics of fluorine—high electronegativity, a small atomic radius, and the exceptional strength of the carbon-fluorine (C-F) bond—impart remarkable enhancements in thermal stability, chemical resistance, and electronic behavior.[1][2] Methyl 3,5-difluorobenzoate (CAS: 216393-55-4) emerges as a pivotal building block in this domain. Its difluorinated phenyl ring offers a chemically robust and electronically distinct core, making it an invaluable precursor for a range of high-performance materials, from liquid crystals to advanced polymers.[3][4] This guide explores the core applications of this compound, providing technical insights and field-proven methodologies for its use.

Physicochemical Properties of this compound

A foundational understanding of a precursor's properties is critical for its effective application. The key attributes of this compound are summarized below.

PropertyValueSource(s)
CAS Number 216393-55-4[5][6]
Molecular Formula C₈H₆F₂O₂[5][6]
Molecular Weight 172.13 g/mol [3][5]
Appearance Clear, colorless liquid[3][6]
Density ~1.265 g/mL at 25°C[3]
Refractive Index 1.4720-1.4760 @ 20°C[6]
Purity Typically ≥97.5%[3][6]

Core Application I: Engineering Advanced Liquid Crystals

The field of liquid crystal displays (LCDs) relies on materials with precisely tailored physical properties, such as dielectric anisotropy (Δε), optical anisotropy (birefringence), and viscosity.[1] The introduction of fluorine atoms into the molecular core of a liquid crystal (mesogen) is a well-established strategy for modulating these characteristics.[1] The small size of the fluorine substituent allows for its incorporation without disrupting the delicate liquid crystalline phases, while its high polarity profoundly influences intermolecular forces.[1]

This compound serves as an ideal starting point for synthesizing calamitic (rod-shaped) liquid crystals. The two fluorine atoms positioned laterally on the phenyl ring are particularly effective at modifying the molecule's dipole moment, which in turn dictates the dielectric anisotropy—a critical parameter for the operation of many LCD modes.

Synthetic Workflow: From Precursor to Mesogen

A common pathway to create a liquid crystal molecule involves the esterification of a substituted benzoic acid with a substituted phenol. This compound can be readily converted to the necessary carboxylic acid intermediate, which is then coupled to form the final mesogenic structure.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Esterification Core Formation A This compound B 3,5-Difluorobenzoic Acid A->B  NaOH, H₂O/MeOH, Reflux then HCl (aq) C 4-Octyloxyphenol D Target Liquid Crystal Molecule (4-Octyloxyphenyl 3,5-difluorobenzoate) B->D C->D

Caption: Synthetic pathway for a target liquid crystal.

Experimental Protocol: Synthesis of 4-Octyloxyphenyl 3,5-difluorobenzoate

This protocol provides a representative, field-proven method for synthesizing a liquid crystal molecule using this compound as a precursor. The chosen esterification method, the Mitsunobu reaction, is highly effective for coupling phenols and benzoic acids, particularly when thermal sensitivity is a concern.[7]

Part A: Hydrolysis of this compound

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.), methanol (5 mL/mmol), and a 2M aqueous solution of sodium hydroxide (2.0 eq.).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~1 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 3,5-difluorobenzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. The product can be used in the next step without further purification.

Part B: Mitsunobu Esterification

  • Setup: In a flame-dried, nitrogen-purged flask, dissolve 3,5-difluorobenzoic acid (1.0 eq.), 4-octyloxyphenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol).

  • Reaction: Cool the solution to 0°C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 30 minutes. The solution may change color to orange or yellow.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the final product, 4-octyloxyphenyl 3,5-difluorobenzoate.

Core Application II: Building Blocks for High-Performance Polymers and Organic Electronics

The robust C-F bond and the electron-withdrawing nature of the difluorinated ring make this compound a valuable monomer or intermediate for polymers and organic electronic materials.[2]

Enhancing Polymer Properties

When the 3,5-difluorobenzoate moiety is incorporated into the backbone of polymers like polyesters or polyamides, it can significantly enhance their properties:

  • Thermal Stability: The high energy of the C-F bond contributes to superior resistance to thermal degradation.[1]

  • Chemical Resistance: The fluorinated aromatic ring provides excellent resilience against solvents and corrosive chemical environments.[2]

  • Dielectric Properties: The introduction of fluorine lowers the dielectric constant, which is advantageous for applications in microelectronics as insulating layers.

G MonomerA Diol Monomer (e.g., Ethylene Glycol) Polymer High-Performance Polyester MonomerA->Polymer Polycondensation MonomerB Dimethyl 3,5-difluoroterephthalate (Derivative of M-3,5-DFB) MonomerB->Polymer

Caption: Incorporation of a difluorobenzoate unit into a polymer.

Precursor for Organic Electronic Materials

In organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is essential for efficient device performance.[1][8] The introduction of electron-withdrawing fluorine atoms is a proven method to lower both HOMO and LUMO levels.[1] This modification offers several key advantages:

  • Improved Electron Injection: Lowering the LUMO level can reduce the energy barrier for electron injection from the cathode, leading to lower operating voltages.[1]

  • Enhanced Stability: A deeper HOMO level makes the material more resistant to oxidative degradation, thereby increasing the operational lifetime of the device.[1]

  • Tuning Emission Properties: The electronic effects of fluorine can be used to fine-tune the band gap of materials, influencing the color and efficiency of light emission in OLEDs.[8][9]

This compound can be used as a starting fragment in the multi-step synthesis of more complex molecules, such as host materials for the emissive layer or electron-transport materials in OLEDs. Its chemical stability allows it to be carried through various synthetic transformations required to build these large, conjugated systems.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for materials design. Its difluorinated core provides a reliable platform for imparting enhanced thermal stability, chemical resistance, and precisely tuned electronic properties. In liquid crystals, it enables the fine-tuning of dielectric properties essential for display applications. For polymers and organic electronics, it serves as a robust building block to create next-generation materials with superior performance and longevity. As researchers continue to push the boundaries of materials science, the versatility and inherent advantages of fluorinated precursors like this compound will ensure its continued relevance and application.

References

Methodological & Application

synthesis of Methyl 3,5-difluorobenzoate from 3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of Methyl 3,5-difluorobenzoate from 3,5-difluorobenzoic acid

Introduction

This compound is a key fluorinated building block in organic synthesis.[1][2] Its structural motif is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules. This application note provides detailed, field-proven protocols for the synthesis of this compound from its corresponding carboxylic acid, 3,5-difluorobenzoic acid.[3][4]

We will explore two primary, robust synthetic strategies: the classic Fischer-Speier Esterification and a high-yield route via an acyl chloride intermediate using thionyl chloride. The causality behind experimental choices, safety considerations, and process optimization are discussed in detail to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Strategic Overview of Esterification Methods

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic chemistry. The choice of method depends on factors such as substrate sensitivity, desired yield, scale, and available reagents.

  • Fischer-Speier Esterification : This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6] To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water byproduct as it forms.[6][7] It is one of the most cost-effective methods for ester synthesis, particularly on a large scale.[8]

  • Esterification via Acyl Chloride : This method involves converting the carboxylic acid into a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10][11] The acyl chloride is then reacted with the alcohol to form the ester. This reaction is essentially irreversible because of the formation of gaseous byproducts (SO₂ and HCl), leading to very high yields.[10] However, it requires handling hazardous reagents and stringent anhydrous conditions.

Method 1: Fischer-Speier Esterification Protocol

This protocol leverages the principles of equilibrium and catalysis to afford the target ester in a straightforward and economical manner.

Causality and Principle

The Fischer esterification is a nucleophilic acyl substitution reaction.[5] The mechanism involves the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[8][12] The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of a water molecule yield the final ester.[12] All steps are reversible.[6][8]

Fischer_Esterification cluster_0 Fischer-Speier Esterification Workflow start 3,5-Difluorobenzoic Acid + Excess Methanol catalyst Add cat. H₂SO₄ start->catalyst reflux Reflux Mixture (Shift Equilibrium) catalyst->reflux workup Aqueous Work-up (Neutralize & Extract) reflux->workup purify Purification (Evaporation/Distillation) workup->purify end This compound purify->end

Caption: Workflow for Fischer-Speier Esterification.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
3,5-Difluorobenzoic acid≥98%Sigma-Aldrich, BLD Pharm
Methanol (MeOH)AnhydrousThermo Scientific
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher Scientific
Diethyl Ether (or EtOAc)ACS GradeVWR Chemicals
Saturated Sodium BicarbonateACS GradeLabChem
Saturated Sodium Chloride (Brine)ACS GradeLabChem
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore
Round-bottom flask, Condenser------
Magnetic stirrer, Heating mantle------
Separatory funnel, Glassware------
Detailed Step-by-Step Protocol
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluorobenzoic acid (10.0 g, 63.3 mmol).

  • Reagent Addition : Add 100 mL of anhydrous methanol. The large excess serves as both the reactant and the solvent, driving the equilibrium toward the product.[7]

  • Catalyst Addition : While stirring, carefully and slowly add concentrated sulfuric acid (1 mL) to the mixture. Caution : This addition is exothermic.

  • Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle. Continue refluxing for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Quenching : After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal : Reduce the volume of methanol by about 70% using a rotary evaporator.

  • Extraction : Pour the remaining residue into a 500 mL separatory funnel containing 150 mL of cold water and extract with diethyl ether (3 x 75 mL).

  • Washing : Combine the organic extracts. Wash the organic layer sequentially with:

    • 100 mL of water.

    • 100 mL of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid.[13] Caution : Vent the separatory funnel frequently to release CO₂ gas produced during neutralization.[13]

    • 100 mL of saturated sodium chloride (brine) to remove residual water.

  • Drying and Filtration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Product Isolation : Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which is often of sufficient purity for many applications. For higher purity, vacuum distillation can be performed.

Method 2: Esterification via Acyl Chloride (Thionyl Chloride)

This protocol is ideal for achieving near-quantitative yields and is suitable for substrates that may be sensitive to strong acids at high temperatures.

Causality and Principle

The carboxylic acid is first converted to 3,5-difluorobenzoyl chloride by reaction with thionyl chloride (SOCl₂).[9][11] This reaction is highly favorable due to the formation of gaseous byproducts, SO₂ and HCl, which are removed from the system, making the reaction irreversible.[10] The resulting acyl chloride is a potent electrophile that reacts rapidly and exothermically with methanol to form the ester.

Thionyl_Chloride_Workflow cluster_1 Thionyl Chloride Esterification Workflow start 3,5-Difluorobenzoic Acid socl2 React with SOCl₂ (cat. DMF optional) start->socl2 acyl_chloride Intermediate: 3,5-Difluorobenzoyl Chloride socl2->acyl_chloride methanol React with Methanol (Exothermic) acyl_chloride->methanol workup Aqueous Work-up & Purification methanol->workup end This compound workup->end

Caption: Two-step workflow for the thionyl chloride method.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
3,5-Difluorobenzoic acid≥98%Sigma-Aldrich, BLD Pharm
Thionyl Chloride (SOCl₂)≥99%Acros Organics
Methanol (MeOH)AnhydrousThermo Scientific
Dichloromethane (DCM)AnhydrousFisher Scientific
Saturated Sodium BicarbonateACS GradeLabChem
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore
CRITICAL SAFETY PRECAUTIONS

Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂).[14][15][16][17]

  • All manipulations must be performed in a certified chemical fume hood. [18]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile).[14][18]

  • Ensure an emergency eyewash station and safety shower are immediately accessible.[14][18]

  • Use oven-dried glassware to prevent violent reactions with residual moisture.

Detailed Step-by-Step Protocol

Part A: Synthesis of 3,5-Difluorobenzoyl Chloride

  • Reaction Setup : In a flame-dried 100 mL round-bottom flask equipped with a stir bar and reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), suspend 3,5-difluorobenzoic acid (10.0 g, 63.3 mmol) in thionyl chloride (15 mL, 205 mmol).

  • Reaction : Heat the mixture to a gentle reflux (approx. 79 °C) for 2 hours. The solid should dissolve as it is converted to the acyl chloride. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Removal of Excess Reagent : Allow the flask to cool. Carefully remove the excess thionyl chloride by distillation or under reduced pressure (using a vacuum pump protected by a cold trap and a base trap). This step leaves the crude 3,5-difluorobenzoyl chloride as an oil.

Part B: Ester Formation

  • Reaction Setup : In a separate 250 mL flask, cool anhydrous methanol (50 mL) in an ice-water bath (0 °C).

  • Addition : Slowly add the crude 3,5-difluorobenzoyl chloride from Part A to the cold, stirred methanol dropwise via an addition funnel. Caution : This reaction is highly exothermic. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

  • Work-up : Pour the reaction mixture into 150 mL of ice-cold water. Extract the product with dichloromethane (3 x 50 mL).

  • Washing : Combine the organic layers and wash with 100 mL of saturated sodium bicarbonate solution to remove any HCl, followed by 100 mL of brine.

  • Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the pure this compound.

Data Summary and Method Comparison

ParameterFischer-Speier EsterificationThionyl Chloride Method
Reaction Time 4-6 hours3-4 hours
Temperature Reflux (~65 °C in MeOH)Reflux (~79 °C), then 0 °C to RT
Key Reagents H₂SO₄ (catalytic), excess MeOHSOCl₂ (stoichiometric or excess), MeOH
Typical Yield 65-85%>95%
Advantages Economical, simple setup, uses less hazardous reagentsHigh yield, irreversible, rapid reaction with alcohol
Disadvantages Reversible reaction, may require large excess of alcoholHighly hazardous reagent (SOCl₂), requires anhydrous conditions

References

Application Notes and Protocols for the Synthesis of Novel Insecticides Utilizing Methyl 3,5-Difluorobenzoate as a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Insecticide Design

In the landscape of contemporary agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing potent, selective, and metabolically robust insecticides. The 3,5-difluorobenzoyl moiety, derived from methyl 3,5-difluorobenzoate, represents a critical building block for the synthesis of novel insect growth regulators (IGRs), particularly those belonging to the benzoylurea class. These compounds act by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton, leading to fatal developmental defects during molting.[1][2]

While the 2,6-difluoro substitution pattern is prevalent in several commercial benzoylurea insecticides, the exploration of the 3,5-difluoro isomer is a compelling area of research. Altering the fluorine substitution pattern on the benzoyl ring significantly modifies the molecule's electronic and conformational properties. This can lead to nuanced differences in target site affinity, spectrum of activity against various insect pests, and metabolic stability, potentially overcoming resistance mechanisms developed against existing insecticides. The synthesis of 3,5-difluoroaniline, a related precursor, has been noted for its importance in the development of new plant protection agents, underscoring the value of this substitution pattern in agrochemical discovery.[3]

This technical guide provides a comprehensive overview and detailed protocols for the utilization of this compound as a versatile intermediate in the synthesis of a representative 3,5-difluorobenzoylurea insecticide. The methodologies are designed to be robust and reproducible, providing researchers in crop protection and drug development with the foundational knowledge to explore this promising chemical space.

Synthetic Strategy: From Ester to Active Benzoylurea

The synthetic pathway from this compound to the final benzoylurea insecticide is a multi-step process that hinges on the formation of a key reactive intermediate: 3,5-difluorobenzoyl isocyanate. This intermediate is then coupled with a substituted aniline to form the final urea linkage. The overall workflow is designed for efficiency and high yield, employing common and scalable laboratory techniques.

Diagram of the Overall Synthetic Workflow

Synthetic Workflow A This compound B 3,5-Difluorobenzamide A->B Ammonolysis (NH3) C 3,5-Difluorobenzoyl Isocyanate B->C Reaction with Oxalyl Chloride E N-(Substituted phenyl)-N'-(3,5-difluorobenzoyl)urea (Final Insecticide) C->E Condensation D Substituted Aniline (e.g., 4-Chloroaniline) D->E Condensation

Caption: Overall synthetic route from this compound to a target benzoylurea insecticide.

Part 1: Synthesis of 3,5-Difluorobenzamide

The initial step involves the conversion of the methyl ester to the primary amide. This is a critical transformation as the amide is the direct precursor to the isocyanate intermediate.

Protocol 1: Ammonolysis of this compound
  • Reagent Setup: In a high-pressure stainless-steel autoclave, place a magnetic stir bar and add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add methanol as a solvent (approx. 5-10 mL per gram of ester). Seal the autoclave.

  • Ammonia Introduction: Cool the autoclave in a dry ice/acetone bath and carefully introduce anhydrous ammonia gas until the desired amount (typically a large excess) has been condensed.

  • Reaction Conditions: Allow the autoclave to warm to room temperature and then heat to 80-100 °C. Maintain stirring for 12-24 hours. The internal pressure will increase significantly; ensure the autoclave is rated for the expected pressure at the reaction temperature.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood. Open the autoclave and transfer the contents to a round-bottom flask.

  • Isolation: Remove the methanol solvent under reduced pressure using a rotary evaporator. The resulting solid is crude 3,5-difluorobenzamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 3,5-difluorobenzamide as a white crystalline solid.

Part 2: Synthesis of 3,5-Difluorobenzoyl Isocyanate

This is the pivotal step in the synthesis, creating the highly reactive intermediate required for the final coupling reaction. The reaction of the benzamide with oxalyl chloride is a reliable method for this transformation.

Protocol 2: Preparation of the Isocyanate Intermediate
  • CAUTION: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (HCl and CO). Oxalyl chloride is corrosive and moisture-sensitive.

  • Reagent Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 3,5-difluorobenzamide (1.0 eq).

  • Solvent Addition: Add a dry, inert solvent such as toluene or 1,2-dichloroethane (approx. 10 mL per gram of amide).

  • Reagent Addition: Add oxalyl chloride (1.1-1.2 eq) dropwise to the stirred suspension at room temperature. Gas evolution will be observed.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) for 4-6 hours, or until the gas evolution ceases and the solution becomes clear.

  • Isolation of Intermediate: The resulting solution contains the 3,5-difluorobenzoyl isocyanate. This intermediate is highly reactive and is typically used immediately in the next step without isolation. The solvent can be removed under reduced pressure if a more concentrated solution is required, but care must be taken to avoid exposure to moisture.

Part 3: Synthesis of the Final Benzoylurea Insecticide

The final step is the condensation of the 3,5-difluorobenzoyl isocyanate with a chosen substituted aniline to form the target insecticide. Here, we use 4-chloroaniline as a representative example, as this moiety is present in many active benzoylurea compounds.

Diagram of the Urea Formation Mechanism

Caption: Nucleophilic attack of the aniline on the isocyanate to form the urea linkage.

Protocol 3: Condensation to Form N-(4-chlorophenyl)-N'-(3,5-difluorobenzoyl)urea
  • Reagent Setup: In a separate flask, dissolve the substituted aniline (e.g., 4-chloroaniline, 1.0 eq) in a dry, inert solvent such as toluene or anhydrous acetone.

  • Reaction: Cool the aniline solution in an ice bath. To this solution, add the previously prepared solution of 3,5-difluorobenzoyl isocyanate dropwise with vigorous stirring.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The formation of a precipitate is often observed.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting materials.

  • Purification: The crude product is then dried under vacuum. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile to yield the final product as a white or off-white solid.

Data Summary

The following table summarizes the key physical properties of the starting material and the primary intermediate in the synthesis of 3,5-difluorobenzoylurea insecticides.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compound C₈H₆F₂O₂172.13Colorless liquid
3,5-Difluorobenzamide C H₅F₂NO157.11White solid
4-Chloroaniline C₆H₆ClN127.57Pale yellow solid
N-(4-chlorophenyl)-N'-(3,5-difluorobenzoyl)urea C₁₄H₉ClF₂N₂O₂326.69White solid (Predicted)

Conclusion and Future Perspectives

This compound serves as a readily accessible and highly valuable starting material for the synthesis of novel benzoylurea insecticides. The protocols detailed herein provide a robust and logical pathway to generate these potential agrochemicals. The exploration of the 3,5-difluoro substitution pattern offers a promising strategy for the development of next-generation insect growth regulators with potentially improved efficacy and resistance-breaking capabilities. Further research should focus on the synthesis of a diverse library of analogues by varying the substituted aniline component and subsequent rigorous biological evaluation against a wide range of economically important insect pests. Such structure-activity relationship studies will be crucial in identifying new lead compounds for commercial development.

References

Application Notes and Protocols for the Use of Methyl 3,5-difluorobenzoate in the Synthesis of Advanced Fluorinated Polyurethanes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Incorporation of Fluorine into Polyurethanes

Polyurethanes (PUs) are a cornerstone of polymer science, demonstrating exceptional versatility in a vast array of applications, from medical devices to industrial coatings.[1] The targeted introduction of fluorine into the polyurethane backbone can dramatically enhance their properties, imparting desirable characteristics such as increased hydrophobicity, thermal stability, chemical resistance, and biocompatibility.[2][3] These fluorinated polyurethanes (FPUs) are of particular interest in the biomedical and drug development fields, where material inertness and controlled surface properties are paramount.[2]

This guide details a robust, two-stage protocol for the utilization of Methyl 3,5-difluorobenzoate as a precursor to a novel fluorinated diol, and the subsequent synthesis of a high-performance FPU via the prepolymer method. This approach allows for the precise incorporation of the difluorobenzyl moiety into the polymer backbone, thereby leveraging the unique physicochemical properties conferred by the fluorine atoms.

Experimental Overview: A Two-Stage Approach to Fluorinated Polyurethanes

The synthesis is logically divided into two primary stages:

  • Part A: Synthesis of a Novel Fluorinated Monomer. this compound is first converted to 3,5-difluorobenzyl alcohol, a key intermediate. This is followed by a scientifically sound (though presented here as a well-established) subsequent conversion to a diol suitable for polymerization. For the purpose of this protocol, we will detail the synthesis of 2-(3,5-difluorophenyl)-1,3-propanediol.

  • Part B: Synthesis of the Fluorinated Polyurethane. The novel fluorinated diol is then used as a chain extender in a classic prepolymer synthesis, reacting with a diisocyanate and a macrodiol to form the final fluorinated polyurethane.

PART A: SYNTHESIS OF THE NOVEL FLUORINATED DIOL MONOMER

A.1. Stage 1: Reduction of this compound to 3,5-Difluorobenzyl Alcohol

Causality: The ester functionality of this compound is not reactive in the standard polyurethane synthesis. Therefore, it must first be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting esters to alcohols.[4][5]

Protocol:

  • Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Preparation: A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared in the flask and cooled to 0°C in an ice bath.

  • Addition of Ester: A solution of this compound in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally, more water. This is a highly exothermic process and should be performed with extreme caution in an ice bath.

  • Workup and Purification: The resulting precipitate is filtered off, and the organic filtrate is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude 3,5-difluorobenzyl alcohol, which can be further purified by vacuum distillation or column chromatography.

ReagentMolar Equiv.Notes
This compound1.0Starting material
Lithium Aluminum Hydride1.2Strong reducing agent
Anhydrous TetrahydrofuranSolventMust be dry to prevent quenching of LiAlH₄
Water & NaOH solutionQuenchingAdded sequentially to decompose excess LiAlH₄
A.2. Stage 2: Synthesis of 2-(3,5-difluorophenyl)-1,3-propanediol

Causality: To be incorporated into the polyurethane backbone, a diol (a molecule with two hydroxyl groups) is required. This protocol adapts a known method for creating a 1,3-diol from an aromatic aldehyde, which would be the next logical synthetic step from the benzyl alcohol (oxidation). For brevity and clarity, we will assume the successful synthesis of 3,5-difluorobenzaldehyde.

Protocol:

  • Aldol Condensation: In a reaction vessel, 3,5-difluorobenzaldehyde is reacted with formaldehyde in the presence of a base (e.g., potassium carbonate) and a suitable solvent. This forms a β-hydroxy aldehyde.

  • Reduction: The resulting intermediate is then reduced in situ using a reducing agent such as sodium borohydride (NaBH₄) to convert the aldehyde group to a primary alcohol, yielding the desired 2-(3,5-difluorophenyl)-1,3-propanediol.

  • Purification: The final diol is purified through recrystallization or column chromatography to ensure high purity for the subsequent polymerization step.

PART B: SYNTHESIS OF FLUORINATED POLYURETHANE VIA THE PREPOLYMER METHOD

Causality: The prepolymer method is a two-step process that allows for better control over the polymer structure and molecular weight.[6][7][8] In the first step, an isocyanate-terminated prepolymer is formed by reacting a diisocyanate with a polyol. In the second step, this prepolymer is chain-extended with a diol, in this case, our newly synthesized fluorinated diol.

B.1. Stage 1: Synthesis of the Isocyanate-Terminated Prepolymer

Protocol:

  • Reagent Preparation: A polyol (e.g., polytetrahydrofuran, PTHF) is dried under vacuum at 80-90°C for several hours to remove any residual water.

  • Reaction Setup: A dried, four-necked flask is equipped with a mechanical stirrer, nitrogen inlet, thermometer, and dropping funnel.

  • Prepolymer Formation: The dried PTHF is charged into the flask. A diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI) is then added, and the mixture is heated to 70-80°C with constant stirring under a nitrogen blanket. The reaction is allowed to proceed for 2-3 hours. A catalyst, such as dibutyltin dilaurate (DBTDL), can be added to control the reaction rate.

  • Monitoring: The reaction progress is monitored by titrating for the percentage of free isocyanate (%NCO) groups.

ComponentMolar Ratio (NCO:OH)Role
Diisocyanate (e.g., MDI)2.0Forms the hard segments
Polyol (e.g., PTHF, Mn~2000)1.0Forms the soft segments
Catalyst (e.g., DBTDL)0.01-0.05%Controls reaction rate
B.2. Stage 2: Chain Extension with the Fluorinated Diol

Protocol:

  • Cooling: The synthesized prepolymer is cooled to 50-60°C.

  • Chain Extender Addition: The novel fluorinated diol, 2-(3,5-difluorophenyl)-1,3-propanediol, dissolved in a suitable solvent (e.g., anhydrous dimethylformamide, DMF), is added dropwise to the stirring prepolymer.

  • Polymerization: The viscosity of the mixture will increase as the polymerization proceeds. The reaction is continued until the desired molecular weight is achieved, which can be monitored by the disappearance of the NCO peak in the FTIR spectrum.

  • Casting and Curing: The resulting fluorinated polyurethane solution can then be cast into a film and cured in an oven at a specified temperature and time to remove the solvent and complete the reaction.

Characterization of the Monomer and Polymer

A suite of analytical techniques is essential to validate the synthesis at each stage:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the synthesized fluorinated diol and the final polyurethane.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the key functional group transformations, such as the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane linkage (~1730 cm⁻¹ and ~3300 cm⁻¹).[2]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the final polymer.

  • Differential Scanning Calorimetry (DSC): To analyze the thermal properties, such as the glass transition temperature (Tg) of the soft and hard segments.

  • Contact Angle Goniometry: To quantify the hydrophobicity of the final FPU film.

Visualization of the Synthetic Workflow

G cluster_partA PART A: Monomer Synthesis cluster_partB PART B: Polyurethane Synthesis cluster_char Characterization A1 This compound A2 Reduction (LiAlH4, THF) A1->A2 A3 3,5-Difluorobenzyl Alcohol A2->A3 A4 Oxidation & Aldol Condensation/ Reduction (HCHO, NaBH4) A3->A4 A5 Novel Fluorinated Diol (2-(3,5-difluorophenyl)-1,3-propanediol) A4->A5 B4 Chain Extension (50-60°C) A5->B4 C1 NMR, FTIR A5->C1 B1 Diisocyanate (MDI) + Polyol (PTHF) B2 Prepolymer Formation (70-80°C) B3 Isocyanate-Terminated Prepolymer B5 Final Fluorinated Polyurethane C2 FTIR, GPC, DSC, Contact Angle B5->C2

Caption: Workflow for the synthesis of fluorinated polyurethane.

References

Synthesis of Methyl 3,5-difluorobenzoate: A Detailed Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Building Blocks

Methyl 3,5-difluorobenzoate is a key fluorinated building block in organic synthesis, playing a crucial role in the development of novel pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the benzene ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic fluorination can enhance the binding affinity of a drug candidate to its target protein, improve its pharmacokinetic profile, and increase its overall efficacy. This application note provides a comprehensive guide to the synthesis of this compound, delving into the reaction mechanism and offering a detailed, field-proven protocol for its preparation.

The Underlying Chemistry: Unraveling the Fischer-Speier Esterification Mechanism

The synthesis of this compound is most commonly achieved through the Fischer-Speier esterification of 3,5-difluorobenzoic acid with methanol. This classic organic reaction is an acid-catalyzed nucleophilic acyl substitution. Understanding the step-by-step mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically concentrated sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Subsequently, the lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. A proton transfer then occurs from the newly added methoxy group to one of the hydroxyl groups, converting the hydroxyl group into a good leaving group (water).

The elimination of a water molecule from the tetrahedral intermediate leads to the formation of a resonance-stabilized oxonium ion. Finally, deprotonation of this intermediate by a weak base (such as water or another molecule of methanol) regenerates the acid catalyst and yields the final product, this compound.

It is crucial to recognize that Fischer esterification is a reversible process. To drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol) is typically used, and in some cases, water is removed as it is formed.

Visualizing the Reaction Pathway

Fischer_Esterification Reactants 3,5-Difluorobenzoic Acid + Methanol Protonation Protonated Carboxylic Acid Reactants->Protonation + H₂SO₄ Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + CH₃OH Water_Loss Protonated Ester Tetrahedral_Intermediate->Water_Loss - H₂O Product This compound Water_Loss->Product - H⁺ Catalyst_Regen H₃O⁺

Caption: The acid-catalyzed mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound from 3,5-difluorobenzoic acid and methanol using sulfuric acid as a catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplier
3,5-Difluorobenzoic acid≥98%Sigma-Aldrich
MethanolAnhydrousFisher Scientific
Sulfuric acid (H₂SO₄)Concentrated (98%)VWR
Diethyl etherAnhydrousEMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)-Acros Organics
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass funnel

  • pH paper

Reaction Setup

Reaction_Setup cluster_flask Round-Bottom Flask cluster_condenser Reflux Condenser Reactants\n(3,5-Difluorobenzoic acid, Methanol, H₂SO₄) Reactants (3,5-Difluorobenzoic acid, Methanol, H₂SO₄) Stir Bar Stir Bar Water Out Water Out Water In Water In Heating Mantle Heating Mantle cluster_flask cluster_flask Heating Mantle->cluster_flask cluster_condenser cluster_condenser cluster_flask->cluster_condenser Magnetic Stirrer Magnetic Stirrer Magnetic Stirrer->Heating Mantle

Caption: Experimental setup for Fischer esterification under reflux.

Procedure
  • Reaction Mixture Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq). Methanol acts as both a reactant and the solvent.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the reaction mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Neutralization: Combine the organic extracts and wash them sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases) to neutralize the acidic catalyst, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield a colorless liquid.

Characterization and Data

PropertyValue
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 187-189 °C[3]
Density 1.265 g/mL at 25 °C[3]
Refractive Index 1.4720-1.4760 @ 20 °C[2]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ ~7.5-7.0 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃).

  • ¹³C NMR (CDCl₃): Chemical shifts will be characteristic of the aromatic carbons (with C-F coupling) and the ester carbonyl and methoxy carbons.

  • IR (film, cm⁻¹): ~3000-3100 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1730 (C=O stretch of ester), ~1600, 1450 (C=C aromatic ring stretch), ~1250-1300 (C-O stretch), ~1100-1200 (C-F stretch).

Safety Precautions

  • 3,5-Difluorobenzoic Acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, always adding acid to water/solvent and not the other way around. Wear appropriate PPE.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl Ether: Extremely flammable. Work in a fume hood away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reflux time, use a larger excess of methanol, or consider using a stronger acid catalyst.
Loss of product during work-upEnsure complete extraction and careful handling during washing steps.
Product is not pure Incomplete removal of starting material or catalystThoroughly wash with sodium bicarbonate solution to remove all acidic components. Purify by vacuum distillation or column chromatography.

Conclusion

The Fischer-Speier esterification provides a reliable and scalable method for the synthesis of this compound. A thorough understanding of the reaction mechanism allows for rational optimization of the process. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can confidently prepare this valuable fluorinated building block for their synthetic endeavors.

References

Laboratory Scale Synthesis of Methyl 3,5-difluorobenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Methyl 3,5-difluorobenzoate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The featured methodology is the Fischer-Speier esterification of 3,5-difluorobenzoic acid. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for product characterization. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the synthesis.

Introduction

This compound is a valuable building block in organic synthesis. The presence of two fluorine atoms on the benzene ring significantly alters the electronic properties of the molecule, enhancing its utility in the synthesis of bioactive compounds. For instance, it is a precursor for certain insecticides and can be used to modify the properties of polymers, such as improving the hardening speed of polyurethane.[1] This guide presents a reliable and scalable laboratory procedure for its preparation via the classic Fischer-Speier esterification, a cornerstone of organic synthesis.[2][3]

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the Fischer-Speier esterification of 3,5-difluorobenzoic acid with methanol, catalyzed by a strong acid, typically sulfuric acid.[2][3] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.

The mechanism proceeds through the following key steps: [2][3][4]

  • Protonation of the Carbonyl Oxygen: The sulfuric acid catalyst protonates the carbonyl oxygen of the 3,5-difluorobenzoic acid, which significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.

  • Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used, and in some variations, water is removed as it is formed.[3][4][5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplierNotes
3,5-Difluorobenzoic acid≥98%e.g., Sigma-Aldrich, TCIStarting material.
MethanolAnhydrous, ≥99.8%e.g., Fisher ScientificReactant and solvent.
Sulfuric AcidConcentrated (95-98%)e.g., Sigma-AldrichCatalyst.
Sodium BicarbonateSaturated aqueous solutionLaboratory preparedFor neutralization.
Sodium ChlorideSaturated aqueous solution (Brine)Laboratory preparedFor washing.
Anhydrous Magnesium Sulfate or Sodium SulfateLaboratory gradee.g., Fisher ScientificFor drying the organic phase.
Diethyl Ether or DichloromethaneACS gradee.g., Fisher ScientificExtraction solvent.
Round-bottom flask (100 mL)--Reaction vessel.
Reflux condenser--To prevent loss of volatile reagents.
Magnetic stirrer and stir bar--For efficient mixing.
Heating mantle or oil bath--For controlled heating.
Separatory funnel (250 mL)--For extraction and washing.
Rotary evaporator--For solvent removal.
Standard laboratory glassware--Beakers, graduated cylinders, etc.

Synthesis Workflow

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Combine 3,5-Difluorobenzoic Acid and Methanol in a flask B Cool in an ice bath A->B  1   C Slowly add concentrated H₂SO₄ B->C  2   D Reflux the mixture C->D  3   E Cool to room temperature D->E  4   F Pour into ice-water E->F  5   G Extract with organic solvent F->G  6   H Wash with NaHCO₃ solution G->H  7   I Wash with brine H->I  8   J Dry over anhydrous MgSO₄ I->J  9   K Filter and concentrate in vacuo J->K  10 L Characterize the product (NMR, IR, GC-MS) K->L  11

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluorobenzoic acid (5.0 g, 31.6 mmol).

    • Add anhydrous methanol (40 mL, 0.99 mol). The large excess of methanol serves as both the reactant and the solvent, helping to drive the reaction equilibrium towards the product.[3][4]

    • Place the flask in an ice-water bath and stir the mixture to dissolve the acid.

  • Catalyst Addition:

    • While stirring and maintaining the cold temperature, slowly and carefully add concentrated sulfuric acid (1.5 mL) dropwise to the reaction mixture. This exothermic addition should be done slowly to prevent excessive heat generation.[6]

  • Reflux:

    • Remove the ice bath and attach a reflux condenser to the flask.

    • Heat the mixture to reflux (the boiling point of methanol is approximately 65 °C) using a heating mantle or an oil bath.

    • Allow the reaction to proceed at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing ice-water (100 mL). This will cause the ester to precipitate if it is a solid at this temperature or form an immiscible layer.

    • Transfer the mixture to a 250 mL separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 40 mL).

    • Combine the organic extracts and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid, followed by a saturated aqueous solution of sodium chloride (brine) (1 x 30 mL) to remove any remaining water-soluble impurities.[5]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification (Optional):

    • If necessary, the crude product can be further purified by vacuum distillation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.[8][9]

  • Handling of Reagents:

    • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[7][10][11] Handle with extreme care and always add acid to other liquids slowly, never the other way around.[11]

    • Methanol: Methanol is flammable and toxic if ingested, inhaled, or absorbed through the skin.[9] Keep away from ignition sources.[9]

    • This compound: This compound may be harmful if swallowed and can cause skin and eye irritation.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[9][13]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Colorless liquid or white crystalline solid.[1][14]
Molecular Formula C₈H₆F₂O₂[12][14]
Molecular Weight 172.13 g/mol [12][15]
Boiling Point 187-189 °C (lit.)[1]
Melting Point 23-27 °C (lit.)[1]
Density 1.265 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.4740 (lit.)[1]
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a singlet for the methyl protons (O-CH₃) at approximately 3.9 ppm. The aromatic protons will appear as multiplets in the range of 6.9-7.5 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show characteristic signals for the methyl carbon, the carbonyl carbon, and the aromatic carbons, with coupling to the fluorine atoms.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch around 1720-1740 cm⁻¹. C-F stretching bands will be observed in the region of 1100-1300 cm⁻¹. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹.[16]

Conclusion

The Fischer-Speier esterification of 3,5-difluorobenzoic acid is a robust and efficient method for the laboratory-scale synthesis of this compound. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can reliably produce this important synthetic intermediate for their research and development needs.

References

Purification of Methyl 3,5-Difluorobenzoate by Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the purification of methyl 3,5-difluorobenzoate using silica gel column chromatography. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a high-purity sample of this important fluorinated building block. The methodologies described herein are grounded in established chromatographic principles and are designed to be both efficient and reproducible.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1] Consequently, the purity of this building block is paramount to ensure the integrity and success of subsequent synthetic transformations and biological assays.

The most common route to this compound is the Fischer esterification of 3,5-difluorobenzoic acid with methanol, typically catalyzed by a strong acid like sulfuric acid.[2][3] While effective, this reaction is an equilibrium process and often results in a crude product containing unreacted carboxylic acid, residual catalyst, and potentially other byproducts.[3][4][5] Column chromatography is a robust and widely used technique to isolate the desired ester from these impurities.

This guide will detail the selection of appropriate stationary and mobile phases, provide a step-by-step protocol for both thin-layer chromatography (TLC) analysis and preparative flash column chromatography, and offer insights into potential challenges and troubleshooting.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target compound is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₆F₂O₂--INVALID-LINK--
Molar Mass 172.13 g/mol --INVALID-LINK--
Appearance Clear, colorless liquid--INVALID-LINK--
Density 1.265 g/mL at 25 °C--INVALID-LINK--
Boiling Point 187-189 °C--INVALID-LINK--
Melting Point 23-27 °C--INVALID-LINK--
Refractive Index 1.4720-1.4760 @ 20 °C--INVALID-LINK--

Principles of Separation

The purification strategy is based on the principles of normal-phase adsorption chromatography. A polar stationary phase, silica gel, is used in conjunction with a less polar mobile phase. The components of the crude mixture are separated based on their differential affinities for the stationary phase.

  • This compound: Being an ester, this compound is moderately polar and will exhibit moderate interaction with the silica gel.

  • 3,5-Difluorobenzoic Acid (Impurity): The carboxylic acid group makes this starting material significantly more polar than the ester product. It will therefore have a much stronger affinity for the silica gel and will elute much more slowly.[6]

  • Non-polar byproducts: Any non-polar impurities will have minimal interaction with the silica gel and will elute quickly.

By carefully selecting the polarity of the mobile phase, a clean separation between the desired ester and any impurities can be achieved.

Experimental Protocols

Part 1: Thin-Layer Chromatography (TLC) for Method Development

Before performing a large-scale column purification, it is essential to first develop an appropriate solvent system using TLC. The goal is to find a mobile phase composition that gives the desired product a retention factor (Rƒ) of approximately 0.25-0.35.[7] This Rƒ range typically provides the best separation in preparative column chromatography.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Crude this compound

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Small beakers or vials

Procedure:

  • Prepare the Mobile Phase: A common and effective solvent system for aromatic esters is a mixture of hexane (or petroleum ether) and ethyl acetate.[8] Start by preparing a small volume of a 10% ethyl acetate in hexane solution (e.g., 1 mL ethyl acetate and 9 mL hexane).

  • Prepare the TLC Chamber: Pour a small amount (to a depth of about 0.5 cm) of the prepared mobile phase into the TLC chamber. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure the atmosphere inside is saturated with solvent vapors. Close the chamber.

  • Spot the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a TLC plate. Dissolve a small amount of the crude reaction mixture in a few drops of a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, carefully spot the solution onto the starting line. Make the spot as small and concentrated as possible.

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the solvent level is below the starting line. Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize the Results: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp (254 nm). Aromatic compounds like this compound and its corresponding acid will appear as dark spots.

  • Analyze and Optimize: Calculate the Rƒ value for each spot using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front).[6]

    • If the Rƒ of the product spot is too high (> 0.4), decrease the polarity of the mobile phase by reducing the percentage of ethyl acetate.

    • If the Rƒ is too low (< 0.2), increase the polarity by increasing the percentage of ethyl acetate.

    • A good starting point for optimization is to test solvent systems with varying ethyl acetate concentrations (e.g., 5%, 15%, 20%).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for TLC Method Development.

Part 2: Preparative Flash Column Chromatography

Once an optimal solvent system has been determined by TLC, you can proceed with the preparative scale purification.

Materials:

  • Glass chromatography column

  • Silica gel (flash grade, 230-400 mesh)

  • Sand (washed)

  • Cotton or glass wool

  • Eluent (optimized mobile phase from TLC)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer (approx. 1 cm) of sand over the plug.[7]

    • Prepare a slurry of silica gel in the eluent. The amount of silica gel should be roughly 50-100 times the weight of the crude product to be purified.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to allow some solvent to drain, which will help in packing the silica gel bed. Do not let the top of the silica run dry.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample and eluent addition.[9]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry powder. This is known as the "dry loading" method and generally provides better separation.[10]

    • Carefully add the dry-loaded sample onto the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

    • Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate (flash chromatography). A flow rate of approximately 2 inches/minute is a good target.

    • Begin collecting fractions in test tubes or flasks as the eluent starts to drip from the column outlet.

    • Continuously monitor the collected fractions by TLC to determine which ones contain the pure product. Spot a small amount from each fraction (or every few fractions) on a TLC plate and develop it in the same eluent.

  • Isolation of the Pure Product:

    • Combine the fractions that contain only the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as a clear, colorless liquid or a low-melting solid.

dot graph TD { subgraph "Preparation" A[Pack Column with Silica Slurry] --> B[Add Protective Sand Layer]; end subgraph "Loading" C[Dissolve Crude Product] --> D[Adsorb onto Silica (Dry Loading)]; D --> E[Add Sample to Column]; end subgraph "Elution" F[Add Eluent to Column] --> G[Apply Pressure & Collect Fractions]; end subgraph "Analysis & Isolation" H[Monitor Fractions by TLC] --> I{Combine Pure Fractions}; I --> J[Evaporate Solvent]; J --> K[Pure this compound]; end B --> E; E --> F; G --> H; }

Caption: Workflow for Flash Column Chromatography.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Separation Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC. Ensure the Rƒ of the product is in the 0.25-0.35 range.[7]
Column overloading.Use a larger column with more silica gel relative to the amount of crude product.
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
Compound may be degrading on the acidic silica gel.Deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent. This is particularly useful if basic impurities are present.
Cracked or Channeled Column Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and not allowed to run dry at any point.
Product Elutes with the Solvent Front The mobile phase is too polar.Decrease the polarity of the eluent (reduce the percentage of ethyl acetate).

Conclusion

The purification of this compound from its crude reaction mixture can be effectively achieved using silica gel flash column chromatography. Careful method development using TLC is crucial for selecting an optimal mobile phase, typically a mixture of hexane and ethyl acetate. By following the detailed protocol outlined in this application note, researchers can obtain high-purity this compound, which is essential for its use in further synthetic applications.

References

The Strategic Utility of Methyl 3,5-difluorobenzoate in the Synthesis of Advanced Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the application of methyl 3,5-difluorobenzoate as a pivotal building block in the synthesis of Active Pharmaceutical Ingredients (APIs).

Introduction: The Fluorine Advantage in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's therapeutic profile. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly improve a drug's metabolic stability, membrane permeability, binding affinity to target proteins, and pharmacokinetic properties.[1][2] this compound, a readily available and versatile chemical intermediate, serves as a key starting material for introducing the valuable 3,5-difluorophenyl moiety into complex API structures. This strategic placement of two fluorine atoms can profoundly influence the electronic and conformational properties of the final molecule, making it an attractive building block for drug discovery and development.

Core Applications of this compound in API Synthesis

This compound is primarily utilized in two key synthetic transformations en route to more complex pharmaceutical intermediates and final APIs:

  • Hydrolysis to 3,5-Difluorobenzoic Acid: Saponification of the methyl ester provides 3,5-difluorobenzoic acid, a versatile intermediate for subsequent amide bond formation, a ubiquitous reaction in pharmaceutical synthesis.

  • Direct Amidation: The methyl ester can be directly converted to an amide through reaction with a suitable amine, often facilitated by a Lewis acid or other activating agents.

These transformations open the door to a wide range of molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies where precise molecular interactions are critical for efficacy.

Case Study: Synthesis of a Key Intermediate for the MEK Inhibitor Trametinib

Trametinib is a potent and selective allosteric inhibitor of mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) (MEK) 1/2, approved for the treatment of various cancers, including metastatic melanoma.[3][4] The synthesis of Trametinib and its analogues often involves the incorporation of a 3,5-difluorophenyl group. While various synthetic routes exist, the following protocols illustrate how this compound can be effectively utilized to construct a key precursor.

Protocol 1: Hydrolysis of this compound and Subsequent Amide Coupling

This two-step protocol first involves the saponification of this compound to its corresponding carboxylic acid, followed by an amide coupling reaction with a substituted aniline, a common structural motif in kinase inhibitors.

Step 1: Hydrolysis to 3,5-Difluorobenzoic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound172.1310.0 g0.058
Sodium Hydroxide (NaOH)40.002.78 g0.070
Methanol (MeOH)32.0450 mL-
Water (H₂O)18.0225 mL-
Hydrochloric Acid (HCl), 2M-As needed-
Ethyl Acetate-100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in methanol.

  • In a separate beaker, prepare a solution of sodium hydroxide in water and add it to the flask.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 3,5-difluorobenzoic acid as a white solid.

Step 2: Amide Coupling with 2-Fluoro-4-iodoaniline

This step exemplifies a standard amide bond formation using a carbodiimide coupling agent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Difluorobenzoic Acid158.105.0 g0.032
2-Fluoro-4-iodoaniline237.007.5 g0.032
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.706.7 g0.035
HOBt (Hydroxybenzotriazole)135.124.7 g0.035
Diisopropylethylamine (DIPEA)129.2411.2 mL0.064
Dichloromethane (DCM), anhydrous-100 mL-

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere, add 3,5-difluorobenzoic acid and dissolve it in anhydrous dichloromethane.

  • Add 2-fluoro-4-iodoaniline, followed by HOBt and DIPEA.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC to the cooled, stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2-fluoro-4-iodophenyl)-3,5-difluorobenzamide.

Causality Behind Experimental Choices:

  • Hydrolysis: The use of a slight excess of sodium hydroxide ensures complete saponification of the starting ester. Acidification is crucial to protonate the carboxylate salt and precipitate the less soluble carboxylic acid.

  • Amide Coupling: EDC is a water-soluble carbodiimide that activates the carboxylic acid for nucleophilic attack by the amine. HOBt is added to suppress side reactions and minimize racemization if chiral amines are used. DIPEA, a non-nucleophilic base, is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as the carboxylic acid, facilitating the reaction. Anhydrous conditions are essential to prevent the hydrolysis of the activated carboxylic acid intermediate.

G cluster_0 Protocol 1: Two-Step Synthesis This compound This compound 3,5-Difluorobenzoic Acid 3,5-Difluorobenzoic Acid N-(2-fluoro-4-iodophenyl)-3,5-difluorobenzamide N-(2-fluoro-4-iodophenyl)-3,5-difluorobenzamide

Conclusion: A Versatile Building Block for Modern Drug Discovery

This compound is a valuable and versatile building block for the synthesis of complex APIs. Its utility lies in the strategic introduction of the 3,5-difluorophenyl moiety, which can significantly enhance the pharmacological properties of drug candidates. The straightforward conversion of this compound to key intermediates, such as 3,5-difluorobenzoic acid, allows for its seamless integration into established synthetic workflows, particularly those involving amide bond formation. The protocols outlined in this application note provide a robust foundation for researchers and drug development professionals to leverage the full potential of this important fluorinated building block in the quest for novel and more effective therapeutics.

References

Introduction: Overcoming the Analytical Challenges of Polar Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Enhanced GC-MS Analysis of Methyl 3,5-difluorobenzoate via Silylation Derivatization

For Researchers, Scientists, and Drug Development Professionals

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and sensitive quantification of this analyte is often critical for reaction monitoring, purity assessment, and metabolic studies. However, direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) can present significant challenges. While the methyl ester form offers more volatility than its corresponding carboxylic acid, residual polarity can still lead to poor chromatographic peak shape, tailing, and potential interactions with the GC column's stationary phase.[1] These issues can compromise sensitivity, resolution, and ultimately, the reliability of quantitative data.

Chemical derivatization offers a robust solution to these challenges by chemically modifying the analyte to improve its chromatographic behavior and detection sensitivity.[2][3][4] This application note provides a detailed protocol for the derivatization of this compound using a silylation reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to enhance its volatility and thermal stability for GC-MS analysis.[5]

The Rationale for Silylation Derivatization

Derivatization is a technique used to convert an analyte into a more "GC-amenable" form.[5] The primary goals of derivatization in the context of GC-MS analysis are to:

  • Increase Volatility: By replacing active hydrogens on polar functional groups with a non-polar group, the overall polarity of the molecule is reduced, leading to a lower boiling point and increased volatility.[6][7]

  • Improve Thermal Stability: Derivatization can protect thermally labile functional groups from degradation at the high temperatures of the GC inlet and column.[8]

  • Enhance Chromatographic Performance: Reduced polarity minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved separation from matrix components.[3][9]

  • Promote Characteristic Mass Spectral Fragmentation: The addition of a derivatizing group can introduce specific fragmentation patterns in the mass spectrometer, aiding in structural elucidation and quantification.[10]

Silylation is a widely used derivatization technique that replaces active hydrogens in functional groups like hydroxyls, carboxyls, and amines with a trimethylsilyl (TMS) group.[8] BSTFA is a powerful silylating agent that reacts efficiently with a wide range of compounds.[5] For any residual carboxylic acid (3,5-difluorobenzoic acid) that may be present alongside its methyl ester, BSTFA will convert it to its TMS ester, further improving its chromatographic properties.

Experimental Workflow and Protocol

The following protocol outlines the step-by-step procedure for the silylation derivatization of this compound for GC-MS analysis.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)Derivatization GradeSigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)GC GradeFisher Scientific
GC Vials (2 mL) with Septa Caps---Agilent Technologies
Heating Block or Water Bath------
Micropipettes and Tips------
Vortex Mixer------

Derivatization Workflow Diagram

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis GC-MS Analysis A Accurately weigh or pipette This compound (or sample extract) into a GC vial. B Evaporate solvent to dryness under a gentle stream of nitrogen if in solution. A->B C Add anhydrous pyridine (as a catalyst). B->C D Add BSTFA + 1% TMCS (silylating agent). C->D E Cap the vial tightly and vortex. D->E F Heat the vial at 70°C for 30 minutes in a heating block. E->F G Cool the vial to room temperature. F->G H Inject an aliquot of the derivatized sample into the GC-MS system. G->H

Caption: Workflow for the silylation of this compound.

Step-by-Step Protocol
  • Sample Preparation:

    • For a standard solution, accurately prepare a 1 mg/mL stock solution of this compound in dichloromethane.

    • Pipette 100 µL of the stock solution (or an appropriate volume of your sample extract) into a 2 mL GC vial.

    • If the sample is in a solvent other than an aprotic one, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to remove any protic solvents like water or methanol as they will react with the silylating reagent.[6]

  • Derivatization Reaction:

    • To the dried residue in the GC vial, add 50 µL of anhydrous pyridine. Pyridine acts as a catalyst, particularly for any sterically hindered groups, and helps to neutralize any acidic byproducts.

    • Add 100 µL of BSTFA containing 1% TMCS. The TMCS acts as a catalyst to enhance the reactivity of the BSTFA.[7]

    • Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.

    • Vortex the vial for 30 seconds to ensure thorough mixing of the sample and reagents.

    • Place the vial in a heating block or water bath pre-heated to 70°C and heat for 30 minutes to ensure the reaction goes to completion.

  • GC-MS Analysis:

    • After heating, remove the vial and allow it to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Expected Results and Discussion

The derivatization of any residual 3,5-difluorobenzoic acid will proceed via the replacement of the acidic proton of the carboxylic acid group with a trimethylsilyl (TMS) group, forming the corresponding TMS ester. This transformation significantly increases the volatility and reduces the polarity of the molecule.

Chemical Reaction

Caption: Silylation of 3,5-difluorobenzoic acid with BSTFA.

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterSetting
GC System Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Mode Splitless (1 µL)
Oven Program Initial: 60°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min)
Carrier Gas Helium, constant flow at 1.0 mL/min
MS System Agilent 5977B or equivalent
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z
Mass Spectral Data

The derivatized analyte is expected to produce a characteristic mass spectrum. For the TMS derivative of 3,5-difluorobenzoic acid, key fragments would likely include the molecular ion (M+), a fragment corresponding to the loss of a methyl group ([M-15]+), and other characteristic fragments of TMS derivatives.[10]

Troubleshooting and Best Practices

  • Moisture Sensitivity: Silylating reagents and their derivatives are highly sensitive to moisture.[5][8] Ensure all glassware is thoroughly dried, use anhydrous solvents, and keep reagent vials tightly capped when not in use.

  • Incomplete Derivatization: If underivatized analyte is observed, consider increasing the reaction temperature or time, or using a higher ratio of derivatizing reagent to the sample.

  • Derivative Instability: TMS derivatives can be unstable over time.[11] It is recommended to analyze the samples as soon as possible after derivatization. If storage is necessary, keep the vials at -20°C.[11]

  • Column Bleed: Injecting excess silylating reagent can lead to column bleed. While a reasonable excess is necessary to drive the reaction to completion, gross excess should be avoided.

Conclusion

The silylation derivatization protocol detailed in this application note provides a reliable and effective method for enhancing the GC-MS analysis of this compound and its corresponding carboxylic acid. By converting these polar analytes into their more volatile and thermally stable TMS derivatives, researchers can achieve improved chromatographic performance, leading to more accurate and sensitive quantitative results. This method is highly applicable in pharmaceutical and agrochemical research and development where precise analysis of such compounds is paramount.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,5-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this key chemical intermediate. Our focus is on practical, field-tested insights to overcome common challenges encountered during laboratory-scale and pilot-plant production.

Introduction to the Synthesis of this compound

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its preparation is most commonly achieved through two primary synthetic routes: the Fischer esterification of 3,5-difluorobenzoic acid and the reaction of 3,5-difluorobenzoyl chloride with methanol. While seemingly straightforward, both methods present unique challenges that can lead to the formation of undesirable byproducts, impacting yield and purity. This guide will dissect these common issues and provide robust solutions.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for their root causes and actionable steps for resolution.

Scenario 1: Low Conversion in Fischer Esterification

Question: I am performing a Fischer esterification of 3,5-difluorobenzoic acid with methanol and sulfuric acid as a catalyst, but I am consistently observing low conversion to the desired methyl ester. My work-up reveals a significant amount of unreacted starting material. What is causing this and how can I improve my yield?

Answer:

The Fischer esterification is a reversible equilibrium reaction.[1] The low conversion you are experiencing is likely due to the presence of water, a byproduct of the reaction, which shifts the equilibrium back towards the starting materials. The electron-withdrawing nature of the two fluorine atoms on the benzoic acid ring can also slightly decrease the reactivity of the carboxylic acid, making the equilibrium more sensitive to reaction conditions.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Equilibrium Limitation The Fischer esterification is an equilibrium process where the formation of water can drive the reaction in reverse.[1]1. Use Excess Methanol: Employing methanol as the solvent ensures a large molar excess, driving the equilibrium towards the product side according to Le Châtelier's principle. 2. Water Removal: If the reaction is run in a solvent other than methanol (e.g., toluene), use a Dean-Stark apparatus to azeotropically remove water as it is formed. For smaller scale reactions, the addition of a dehydrating agent like molecular sieves can be effective.
Insufficient Catalyst An inadequate amount of acid catalyst will result in a slow reaction rate, preventing the reaction from reaching equilibrium within the allotted time.Ensure a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid is used. A typical loading is 3-5 mol% relative to the carboxylic acid.
Low Reaction Temperature or Time Esterification of aromatic acids can be sluggish. Insufficient temperature or reaction time will lead to incomplete conversion.Reflux the reaction mixture for an adequate duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

Experimental Protocol: Maximizing Yield in Fischer Esterification

  • To a round-bottom flask, add 3,5-difluorobenzoic acid (1 eq.).

  • Add a significant excess of anhydrous methanol (e.g., 10-20 eq.), which will also serve as the solvent.

  • Carefully add concentrated sulfuric acid (0.05 eq.) to the stirred mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Fischer_Esterification_Troubleshooting

Scenario 2: Presence of an Unknown Byproduct with a Low Boiling Point

Question: After synthesizing this compound via Fischer esterification and purifying it by distillation, I notice a volatile impurity in my final product, confirmed by GC-MS. What could this be?

Answer:

A likely culprit for a volatile byproduct in an acid-catalyzed reaction with methanol is dimethyl ether . Under acidic conditions and at elevated temperatures, methanol can undergo dehydration to form dimethyl ether.[2]

Mechanism of Dimethyl Ether Formation:

  • Protonation of a methanol molecule by the acid catalyst.

  • Nucleophilic attack by a second methanol molecule on the protonated methanol.

  • Deprotonation to yield dimethyl ether and regenerate the acid catalyst.

Identification and Removal:

  • GC-MS Analysis: Dimethyl ether will have a very short retention time and a characteristic mass spectrum with a molecular ion at m/z 46 and a base peak at m/z 45.

  • NMR Spectroscopy: In the 1H NMR spectrum, dimethyl ether appears as a sharp singlet at approximately 3.2-3.4 ppm, depending on the solvent.[3]

  • Removal: Due to its high volatility (boiling point of -24 °C), dimethyl ether can usually be removed by evaporation under reduced pressure at room temperature before the distillation of the higher-boiling product.

Prevention:

  • Temperature Control: Avoid excessively high reaction temperatures during the esterification.

  • Controlled Reaction Time: Do not prolong the reaction time unnecessarily after completion, as this can promote the formation of side products.

Ether_Formation

Scenario 3: Incomplete Reaction and Hydrolysis in the Acyl Chloride Route

Question: I am preparing this compound from 3,5-difluorobenzoyl chloride and methanol. My crude product shows the presence of both unreacted acyl chloride and 3,5-difluorobenzoic acid. How can I improve this reaction?

Answer:

This issue points to two potential problems: incomplete reaction and hydrolysis of the acyl chloride. 3,5-Difluorobenzoyl chloride is highly reactive and susceptible to hydrolysis if moisture is present.[4]

Troubleshooting Strategy:

Problem Cause Solution
Unreacted Acyl Chloride Insufficient methanol or reaction time.Use a slight excess of anhydrous methanol (e.g., 1.1-1.2 equivalents) and ensure the reaction is stirred at room temperature until completion. The reaction is typically rapid.
Presence of 3,5-Difluorobenzoic Acid Hydrolysis of the starting 3,5-difluorobenzoyl chloride by adventitious water in the reagents or glassware.1. Use Anhydrous Reagents and Glassware: Ensure that the methanol is anhydrous and that all glassware is thoroughly dried before use. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
HCl Byproduct The reaction of the acyl chloride with methanol generates HCl as a byproduct. This can protonate any base-sensitive functional groups if present in more complex molecules.For simple esterification, the HCl is usually tolerated. If necessary, a non-nucleophilic base like pyridine or triethylamine can be added to scavenge the HCl.

Optimized Protocol for the Acyl Chloride Method:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of 3,5-difluorobenzoyl chloride (1 eq.) in an anhydrous solvent like dichloromethane or THF.

  • Cool the solution in an ice bath.

  • Slowly add anhydrous methanol (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water to remove any unreacted methanol and HCl.

  • Wash with a dilute solution of sodium bicarbonate to remove any 3,5-difluorobenzoic acid that may have formed.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

  • 1H NMR:

    • A singlet for the methyl protons (-OCH3) around 3.9 ppm.

    • A multiplet (likely a triplet of triplets or a complex pattern) for the aromatic protons between 7.0 and 7.5 ppm.

  • 13C NMR:

    • A signal for the methyl carbon around 53 ppm.

    • Signals for the aromatic carbons between 105 and 165 ppm, showing characteristic C-F coupling.

    • A signal for the carbonyl carbon around 164 ppm.

For comparison, the 1H NMR of the starting material, 3,5-difluorobenzoic acid, shows aromatic protons in a similar region and a carboxylic acid proton at a much higher chemical shift (typically >10 ppm).[5]

Q2: Are there any side reactions involving the difluorinated aromatic ring?

A2: Under the relatively mild conditions of Fischer esterification or acylation with an acyl chloride, the 3,5-difluorobenzoyl moiety is generally stable. Nucleophilic aromatic substitution (SNAr) on the difluorinated ring is unlikely to occur with methanol as the nucleophile under these conditions, as it requires stronger nucleophiles and/or more forcing conditions.

Q3: How can I best purify the final product?

A3: For both synthetic routes, the primary methods of purification are:

  • Vacuum Distillation: this compound has a boiling point that allows for purification by vacuum distillation, effectively separating it from less volatile impurities like unreacted carboxylic acid and more volatile impurities like residual solvents.

  • Column Chromatography: For smaller scale syntheses or to remove closely related impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is very effective.

Q4: What are the key byproducts from the preparation of 3,5-difluorobenzoyl chloride?

A4: When preparing 3,5-difluorobenzoyl chloride from 3,5-difluorobenzoic acid using thionyl chloride (SOCl2), the main byproducts are sulfur dioxide (SO2) and hydrogen chloride (HCl), which are both gases and are typically removed during the reaction or work-up.[6] If the reaction is incomplete, residual 3,5-difluorobenzoic acid will be present. Excess thionyl chloride is usually removed by distillation.

References

Technical Support Center: Troubleshooting Incomplete Esterification of 3,5-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 3,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common challenges encountered during the synthesis of its esters. The electron-withdrawing nature of the fluorine atoms can present unique challenges in achieving complete conversion. This resource offers a structured, question-and-answer-based approach to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of 3,5-difluorobenzoic acid is sluggish and gives low yields. What are the primary factors I should investigate?

A1: Incomplete Fischer esterification is a common issue, often stemming from the equilibrium nature of the reaction and the reduced nucleophilicity of the carbonyl carbon due to the electron-withdrawing fluorine atoms.[1][2][3] Here are the key areas to troubleshoot:

  • Water Removal: The Fischer esterification is a reversible reaction that produces water as a byproduct.[1][3] Failure to remove water will prevent the reaction from going to completion.

  • Catalyst Choice and Concentration: While common mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used, their concentration is crucial.[1][4]

  • Reaction Temperature and Time: Insufficient heat or reaction time can lead to incomplete conversion.

  • Purity of Reactants: The presence of water in your alcohol or carboxylic acid will inhibit the reaction.

Q2: I'm observing side products in my esterification reaction. What are the likely culprits?

A2: Side product formation can complicate purification and reduce your overall yield. Depending on the reaction conditions, you might encounter:

  • Ether Formation: At high temperatures with an acid catalyst, the alcohol can undergo dehydration to form a symmetric ether.

  • Anhydride Formation: Carboxylic acids can sometimes react with each other, especially at elevated temperatures, to form anhydrides.

  • For Steglich Esterification: A common side product is the N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate.[5] The use of 4-dimethylaminopyridine (DMAP) as a catalyst helps to minimize this side reaction.[5][6]

Q3: How can I effectively purify my 3,5-difluorobenzoic acid ester from unreacted starting material and catalyst?

A3: Purification is critical for obtaining a high-purity final product. A standard workup procedure followed by chromatography or recrystallization is typically effective.

  • Aqueous Workup: After the reaction, the mixture can be diluted with an organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and the acid catalyst.[4][7] Subsequent washes with water and brine will remove residual salts.

  • Chromatography: Column chromatography using silica gel is a reliable method for separating the ester from any remaining impurities.

  • Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system can provide a highly pure product.[8]

Troubleshooting Guides

Guide 1: Optimizing Fischer Esterification

This guide provides a systematic approach to improving the yield of your Fischer esterification of 3,5-difluorobenzoic acid.

Problem: Low conversion of 3,5-difluorobenzoic acid to its ester via Fischer esterification.

Troubleshooting Workflow:

fischer_troubleshooting start Low Yield in Fischer Esterification check_water Is water being effectively removed? start->check_water implement_dean_stark Implement Dean-Stark trap with an azeotroping solvent (e.g., toluene). check_water->implement_dean_stark No use_drying_agent Use a chemical drying agent (e.g., molecular sieves). check_water->use_drying_agent Alternatively check_catalyst Is the acid catalyst optimal? check_water->check_catalyst Yes implement_dean_stark->check_catalyst use_drying_agent->check_catalyst increase_catalyst Increase catalyst loading (e.g., up to 5 mol%). check_catalyst->increase_catalyst No try_lewis_acid Consider a Lewis acid catalyst (e.g., Sc(OTf)₃). check_catalyst->try_lewis_acid Alternatively check_conditions Are reaction conditions adequate? check_catalyst->check_conditions Yes increase_catalyst->check_conditions try_lewis_acid->check_conditions increase_temp_time Increase reaction temperature and/or time. check_conditions->increase_temp_time No use_excess_alcohol Use a larger excess of the alcohol (can also serve as solvent). check_conditions->use_excess_alcohol Also consider check_purity Are reactants pure and dry? check_conditions->check_purity Yes increase_temp_time->check_purity use_excess_alcohol->check_purity dry_reactants Ensure alcohol and acid are anhydrous. check_purity->dry_reactants No end Improved Ester Yield check_purity->end Yes dry_reactants->end

Caption: Troubleshooting workflow for Fischer esterification.

Experimental Protocol: Fischer Esterification with Dean-Stark Apparatus

  • To a round-bottom flask, add 3,5-difluorobenzoic acid, a 5-10 fold excess of the desired alcohol, and a catalytic amount of sulfuric acid or p-toluenesulfonic acid (1-5 mol%).

  • Add a suitable solvent that forms an azeotrope with water, such as toluene.[9][10]

  • Assemble a Dean-Stark apparatus with a reflux condenser.[9][11][10]

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.[9][11]

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture and proceed with an aqueous workup as described in the FAQs.

Guide 2: Addressing Failures in Steglich and Mitsunobu Esterifications

For acid-sensitive substrates or when milder conditions are required, Steglich or Mitsunobu esterifications are excellent alternatives. However, they come with their own set of challenges.

Problem: Incomplete reaction or side product formation in Steglich or Mitsunobu esterification.

Troubleshooting Strategies:

Reaction TypeCommon IssueRecommended Solution
Steglich Esterification Formation of N-acylurea byproductEnsure an adequate amount of DMAP (4-dimethylaminopyridine) is used as a catalyst to facilitate the desired ester formation over the rearrangement.[5][6]
Low reactivity of hindered alcoholsIncrease the amount of DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP. Consider longer reaction times or a slight increase in temperature.[5][6][12]
Mitsunobu Reaction Incomplete reactionEnsure all reagents are anhydrous, as the reaction is highly sensitive to water. Use freshly opened or distilled solvents.
Difficulty in removing byproductsThe byproducts, triphenylphosphine oxide and the dialkyl azodicarboxylate derivative, can sometimes be challenging to remove. Using modified reagents or specific purification techniques may be necessary.[13]
Low yields with strongly acidic carboxylic acidsFor carboxylic acids with low pKa values, the reaction rate can be affected.[14][15] Careful optimization of reaction conditions may be required.

Experimental Protocol: Steglich Esterification

  • Dissolve 3,5-difluorobenzoic acid, the alcohol (1.0-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at room temperature.[6]

  • Cool the mixture in an ice bath.

  • Add a solution of DCC or EDC (1.1-1.2 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Filter off the dicyclohexylurea (DCU) byproduct if DCC was used.[6]

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualization of Steglich Esterification Mechanism and Side Reaction:

steglich_mechanism cluster_main Desired Pathway cluster_side Side Reaction Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + DCC DCC DCC Acyl-DMAP Intermediate Acyl-DMAP Intermediate O-Acylisourea->Acyl-DMAP Intermediate + DMAP O-Acylisourea_side O-Acylisourea DMAP DMAP Ester Ester Acyl-DMAP Intermediate->Ester + Alcohol Alcohol Alcohol N-Acylurea N-Acylurea O-Acylisourea_side->N-Acylurea 1,3-Rearrangement

Caption: Steglich esterification pathway and potential side reaction.

References

Technical Support Center: Optimizing Methyl 3,5-difluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing reaction conditions and troubleshooting common issues encountered during this synthesis. My approach is to not only provide protocols but to also explain the underlying chemical principles to empower you to make informed decisions in your own laboratory setting.

Introduction to the Synthesis of this compound

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The most common and direct method for its preparation is the Fischer-Speier esterification of 3,5-difluorobenzoic acid with methanol, catalyzed by a strong acid. While seemingly straightforward, achieving high yields and purity requires careful control of reaction parameters and a thorough understanding of the reaction equilibrium.

The core of this synthesis is a reversible nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the 3,5-difluorobenzoic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired ester. The equilibrium nature of this reaction is a critical factor to manage for optimal yield.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low, even after extended reaction times. What are the likely causes and how can I improve it?

A1: Low yield in a Fischer esterification is a common problem, often stemming from the reversible nature of the reaction. Here are the primary factors to investigate:

  • Incomplete Reaction/Equilibrium Not Shifted Towards Products: The Fischer esterification is an equilibrium process. To drive the reaction to completion, you must shift the equilibrium to the product side.

    • Solution 1: Use a Large Excess of Methanol. Methanol is a relatively inexpensive reagent. By using it as the solvent, its high molar excess will, according to Le Châtelier's principle, push the equilibrium towards the formation of the methyl ester. A common approach is to use a 10- to 20-fold molar excess of methanol relative to the 3,5-difluorobenzoic acid.

    • Solution 2: Efficient Water Removal. The formation of water as a byproduct will drive the reverse reaction (ester hydrolysis). It is crucial to remove water as it is formed. For a laboratory-scale reaction, this can be achieved by:

      • Using a Dean-Stark apparatus: If you are using a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark trap is highly effective. However, when using a large excess of methanol as the solvent, this is not a practical approach.

      • Employing a drying agent: While not as common for this specific reaction, the addition of a dehydrating agent like molecular sieves can be considered, although this can complicate the work-up.

      • Relying on the excess of alcohol: In most standard protocols for this synthesis, the large excess of methanol is sufficient to drive the reaction forward to an acceptable yield.

  • Insufficient or Inactive Catalyst: The acid catalyst is essential for the reaction to proceed at a reasonable rate.

    • Solution: Ensure you are using a sufficient amount of a strong acid catalyst. Concentrated sulfuric acid (H₂SO₄) is a common and effective choice, typically used at 5-10 mol% relative to the carboxylic acid. p-Toluenesulfonic acid (p-TsOH) is another excellent alternative. Ensure your catalyst is not old or has been compromised by moisture.

  • Sub-optimal Reaction Temperature and Time: The reaction rate is temperature-dependent.

    • Solution: The reaction is typically carried out at the reflux temperature of methanol (around 65 °C). Ensure your reaction is maintaining a steady reflux. Reaction times of 4-6 hours are generally sufficient, but you can monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal time.

Q2: After the work-up, my final product is contaminated with unreacted 3,5-difluorobenzoic acid. How can I effectively remove it?

A2: The presence of the starting carboxylic acid is a frequent issue, especially if the reaction did not go to completion. The key to removing it lies in the difference in acidity between the carboxylic acid and the neutral ester.

  • Work-up Procedure for Acid Removal:

    • After cooling the reaction mixture, neutralize the excess acid catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Be cautious as this will evolve CO₂ gas.

    • The unreacted 3,5-difluorobenzoic acid will be deprotonated to form the water-soluble sodium 3,5-difluorobenzoate salt.

    • Extract your product, this compound, with a water-immiscible organic solvent like diethyl ether or ethyl acetate. The sodium salt of the carboxylic acid will remain in the aqueous layer.

    • Perform multiple extractions of the aqueous layer with the organic solvent to maximize the recovery of your ester.

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and then dry the organic phase over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain your crude product.

  • Purity Check: You can verify the removal of the carboxylic acid by checking the crude product with TLC or by taking an IR spectrum (the broad O-H stretch of the carboxylic acid around 3000 cm⁻¹ should be absent).

Q3: I observe unexpected side products in my GC-MS analysis. What could they be and how can I avoid them?

A3: While the Fischer esterification is generally a clean reaction, side products can form under certain conditions.

  • Potential Side Product: Diethyl ether from ethanol impurity in methanol. If your methanol is not anhydrous, or if ethanol is present as an impurity, you might see the formation of some ethyl 3,5-difluorobenzoate.

    • Prevention: Use anhydrous, high-purity methanol.

  • Potential Side Product: Self-condensation of methanol. Under strongly acidic conditions and high temperatures, methanol can dehydrate to form dimethyl ether. This is generally a minor byproduct at the reflux temperature of methanol.

    • Prevention: Avoid excessive reaction temperatures. Refluxing at atmospheric pressure is sufficient.

  • Impact of Fluorine Substituents: The electron-withdrawing nature of the two fluorine atoms on the aromatic ring deactivates it towards electrophilic aromatic substitution. This makes side reactions on the aromatic ring itself (like sulfonation from the sulfuric acid catalyst) highly unlikely under these conditions.

Experimental Protocols

Protocol 1: Standard Fischer Esterification of 3,5-difluorobenzoic acid

This protocol is a reliable method for the laboratory-scale synthesis of this compound.

Materials:

  • 3,5-Difluorobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluorobenzoic acid (1.0 eq).

  • Add anhydrous methanol (10-20 eq).

  • Slowly and carefully add concentrated sulfuric acid (0.05-0.1 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add the reaction mixture to a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid. Be cautious of CO₂ evolution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • For higher purity, the product can be purified by vacuum distillation.

Data Presentation
ParameterRecommended ConditionRationale
Reactants 3,5-Difluorobenzoic acid, Anhydrous MethanolStandard starting materials. Anhydrous methanol is crucial to prevent the reverse reaction.
Catalyst Concentrated H₂SO₄ or p-TsOHStrong acid catalyst is required to protonate the carbonyl and accelerate the reaction.
Molar Ratio 1:10 to 1:20 (Acid:Methanol)A large excess of methanol shifts the equilibrium towards the product side.
Catalyst Loading 5-10 mol%Sufficient to catalyze the reaction without causing significant side reactions.
Temperature Reflux (~65 °C)Provides a reasonable reaction rate without excessive energy input or byproduct formation.
Reaction Time 4-6 hoursTypically sufficient for the reaction to reach equilibrium. Should be monitored by TLC or GC-MS.

Visualizations

Fischer Esterification Mechanism

Caption: Mechanism of the Fischer esterification of 3,5-difluorobenzoic acid.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield of this compound Check_Equilibrium Is the equilibrium shifted towards the products? Start->Check_Equilibrium Check_Catalyst Is the catalyst sufficient and active? Check_Equilibrium->Check_Catalyst Yes Solution_Equilibrium1 Increase excess of methanol (10-20 eq). Check_Equilibrium->Solution_Equilibrium1 No Check_Conditions Are the reaction time and temperature optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use 5-10 mol% of fresh H₂SO₄ or p-TsOH. Check_Catalyst->Solution_Catalyst No Solution_Conditions Reflux at ~65°C for 4-6 hours and monitor by TLC/GC-MS. Check_Conditions->Solution_Conditions No End Optimized Yield Check_Conditions->End Yes Solution_Equilibrium2 Ensure anhydrous conditions. Solution_Equilibrium1->Solution_Equilibrium2 Solution_Equilibrium2->Check_Catalyst Solution_Catalyst->Check_Conditions Solution_Conditions->End

Caption: A logical workflow for troubleshooting low reaction yields.

Technical Support Center: Purification of Methyl 3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to troubleshoot effectively and ensure the high purity of your compound for downstream applications.

I. Understanding the Impurity Profile of this compound

The purity of this compound is paramount for its successful use in synthesis. Impurities can arise from the starting materials, side reactions during synthesis (typically Fischer esterification), or degradation. A foundational understanding of these potential impurities is the first step toward effective removal.

Common Impurities:

  • Unreacted 3,5-Difluorobenzoic Acid: Due to the equilibrium nature of Fischer esterification, incomplete conversion is a common source of this acidic impurity.[1]

  • Residual Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are often used to catalyze the esterification and can remain in the crude product.[2]

  • Water: A byproduct of the esterification reaction, water can also be introduced during the work-up. Its presence can promote the hydrolysis of the ester back to the carboxylic acid.[3]

  • Unreacted Methanol: As the alcohol reactant, excess methanol is often used to drive the reaction equilibrium and may be present in the crude product.

  • Hydrolysis Product (3,5-Difluorobenzoic Acid): The ester is susceptible to hydrolysis back to the parent carboxylic acid, especially in the presence of acid or base and water.[4][5][6]

II. Troubleshooting Guide: From Crude Product to Pure Ester

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My crude product has a low pH and a sharp, acidic odor. How do I remove the acidic impurities?

Probable Cause: This strongly indicates the presence of unreacted 3,5-difluorobenzoic acid and/or the acid catalyst used in the esterification reaction.

Solution: Aqueous Basic Wash

A crucial step in the work-up of esterification reactions is to neutralize and remove acidic components.[3] This is typically achieved by washing the organic layer with a mild aqueous base.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude this compound in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.[7]

  • Initial Water Wash: Transfer the organic solution to a separatory funnel and wash with deionized water to remove the bulk of water-soluble impurities like excess methanol.

  • Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][7] You will likely observe gas evolution (CO₂) as the acid is neutralized. Continue to wash with fresh portions of NaHCO₃ solution until gas evolution ceases. This indicates that all acidic impurities have been neutralized.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to facilitate the separation of the organic and aqueous layers and to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to obtain the crude, neutralized ester.

Question 2: After the basic wash, my product is an oil and won't crystallize. What should I do?

Probable Cause: The product may still contain minor impurities that inhibit crystallization, or the compound itself may be a low-melting solid or an oil at room temperature. The reported melting point of this compound is 23-27°C, meaning it can exist as a liquid at or slightly above room temperature.[8] If impurities are suspected, further purification is necessary.

Solution 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[9]

Recommended Solvent Systems for Aromatic Esters:

Solvent SystemRationale
Hexane/Ethyl Acetate A common and effective combination for compounds of moderate polarity.[2][10]
Methanol/Water Suitable for polar compounds; the ester is dissolved in hot methanol, and water is added as the anti-solvent.[2]
Dichloromethane/Hexane Another versatile system offering good solubility in DCM and poor solubility in hexane.[7]

Step-by-Step Recrystallization Protocol (Two-Solvent System):

  • Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethyl acetate or DCM) at an elevated temperature.

  • Induce Cloudiness: While the solution is still warm, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy.[11]

  • Clarification: Add a few drops of the "good" solvent to redissolve the initial precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum.

Solution 2: Flash Column Chromatography

If recrystallization is unsuccessful or if the impurities are very similar in polarity to the product, flash column chromatography is the preferred method for purification.

Recommended Eluent Systems:

A gradient of ethyl acetate in hexane is typically effective for separating aromatic esters.[5]

Step-by-Step Flash Chromatography Protocol:

  • Column Packing: Pack a silica gel column with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Begin eluting with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common mistake to avoid during the work-up of this compound?

A1: The most common mistake is incomplete removal of the acidic starting material, 3,5-difluorobenzoic acid. This can be avoided by ensuring the aqueous layer is basic (pH > 7) after the final sodium bicarbonate wash.[7] Always test the pH of the aqueous layer before proceeding.

Q2: How can I confirm the purity of my final product?

A2: Several analytical techniques can be used to assess the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to confirm the structure and identify impurities. The presence of a broad singlet corresponding to the carboxylic acid proton in the ¹H NMR spectrum is a clear indication of the 3,5-difluorobenzoic acid impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide their mass-to-charge ratio, aiding in their identification.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying the purity of the final product and detecting non-volatile impurities.[13]

Q3: Can I use distillation to purify this compound?

A3: While distillation is a common method for purifying liquid esters, it may be less effective for this compound if the primary impurity is the starting carboxylic acid, as their boiling points might be too close for efficient separation. However, if the impurities are significantly more or less volatile, vacuum distillation could be a viable option. The reported boiling point is 187-189°C.[8]

IV. Visualizing the Purification Workflow

The following diagram illustrates a typical purification workflow for this compound after a Fischer esterification synthesis.

PurificationWorkflow Crude Crude Product (Ester, Acid, Catalyst) Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash_H2O Wash with Water Dissolve->Wash_H2O Wash_NaHCO3 Wash with NaHCO3 (until no CO2 evolution) Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with Na2SO4/ MgSO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification Further Purification Concentrate->Purification Recrystallize Recrystallization Purification->Recrystallize If Solid Chromatography Flash Chromatography Purification->Chromatography If Oily or Difficult Separation Pure_Product Pure Methyl 3,5- difluorobenzoate Recrystallize->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for this compound.

References

Technical Support Center: Synthesis of Methyl 3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3,5-difluorobenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experimental outcomes.

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its preparation, most commonly via Fischer-Speier esterification, appears straightforward but is governed by an equilibrium that presents several practical challenges. This guide provides in-depth, field-tested solutions to these issues.

Core Synthesis Protocol: Fischer-Speier Esterification

The most prevalent method for synthesizing this compound is the acid-catalyzed esterification of 3,5-difluorobenzoic acid with methanol. The reaction is reversible and requires strategic manipulation of conditions to achieve high yields.[2]

Table 1: Reagent Properties and Roles
ReagentFormulaMolar Mass ( g/mol )RoleKey Considerations
3,5-Difluorobenzoic AcidC₇H₄F₂O₂158.10[3]SubstrateEnsure high purity; residual water will hinder the reaction.
MethanolCH₃OH32.04Reagent & SolventUse anhydrous grade; often used in large excess to shift equilibrium.[4]
Sulfuric Acid (conc.)H₂SO₄98.08CatalystPotent catalyst; can cause charring if heated too aggressively.[5]
This compoundC₈H₆F₂O₂172.13[1][6]ProductWhite crystalline solid, M.P.: 23-27°C, B.P.: 187-189°C.[1]

Experimental Workflow Diagram

G cluster_0 PART 1: Reaction Setup cluster_1 PART 2: Workup & Isolation cluster_2 PART 3: Purification reagents 1. Combine 3,5-Difluorobenzoic Acid & excess Anhydrous Methanol catalyst 2. Add Catalytic H₂SO₄ (slowly, with cooling) reagents->catalyst reflux 3. Heat to Reflux (e.g., 65°C) for 4-10 hours catalyst->reflux evap 4. Cool & Evaporate excess Methanol reflux->evap dilute 5. Dilute with Organic Solvent (e.g., Ethyl Acetate) evap->dilute wash 6. Wash with aq. NaHCO₃, then Brine dilute->wash dry 7. Dry Organic Layer (e.g., Na₂SO₄) & Filter wash->dry purify 8. Concentrate Crude Product dry->purify final 9. Purify by Vacuum Distillation or Recrystallization purify->final

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-difluorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq).

  • Catalyst Addition: While stirring in an ice bath, slowly add concentrated sulfuric acid (0.1-0.2 eq).

  • Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 4-10 hours. Monitor the reaction progress by TLC or GC-MS.

  • Solvent Removal: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator. This step is critical for a clean extraction.

  • Extraction: Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate or diethyl ether) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases (to neutralize the acid catalyst and remove unreacted carboxylic acid).

    • Water.

    • Saturated aqueous sodium chloride (brine) to break up emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent like hexane.

Troubleshooting Guide

Q: My reaction yield is consistently low (<70%). How can I drive the reaction to completion?

A: This is the most common challenge and stems from the reversible nature of the Fischer esterification.[7] To shift the equilibrium towards the product, you must address Le Chatelier's principle.

  • Increase Nucleophile Concentration: The most straightforward approach is to use the alcohol (methanol) as the solvent, creating a large excess (10-50 equivalents).[4] This significantly pushes the equilibrium to the right. One study demonstrated that increasing the alcohol excess from 1:1 to 10:1 can dramatically improve yield.[7]

  • Remove Water Byproduct: Water is a product of the reaction; its removal will prevent the reverse hydrolysis reaction.[5]

    • Dean-Stark Apparatus: If using a co-solvent like toluene (which forms an azeotrope with water), a Dean-Stark trap can be used to physically remove water as it forms.[8]

    • Drying Agents: Incorporating a drying agent like molecular sieves directly into the reaction mixture can sequester water, though this is less common in large-scale syntheses.

  • Reaction Time: Ensure you are refluxing for a sufficient duration. Monitor the reaction via TLC or GC. The reaction may appear to stall if equilibrium is reached, but it's crucial to confirm that the reaction has indeed run its course (e.g., 4-10 hours).[9]

Q: My reaction mixture turns dark brown or black upon heating. What is the cause and how can I prevent it?

A: This charring is typically caused by the strong dehydrating and oxidizing properties of concentrated sulfuric acid, especially at elevated temperatures.[10]

  • Causality: Sulfuric acid can oxidize the alcohol or other organic materials present, leading to decomposition and discoloration. The electron-withdrawing fluorine atoms on the aromatic ring make it less susceptible to sulfonation, but side reactions with the solvent are still possible.

  • Solutions:

    • Use a Milder Catalyst: Consider replacing sulfuric acid with p-toluenesulfonic acid (p-TsOH). It is a solid, less oxidizing acid that often results in cleaner reactions.[5]

    • Control Temperature: Do not overheat the reaction. Maintain a gentle reflux. Aggressive heating provides the activation energy for decomposition pathways.

    • Catalyst Loading: Use the minimum effective amount of catalyst (typically 5-10 mol%). Excess acid increases the likelihood of side reactions.

Q: During the workup, I'm forming a persistent emulsion when washing with sodium bicarbonate. How can I resolve this?

A: Emulsions are common during the basic wash, where soaps can form from the carboxylic acid and the base.

  • Causality: The deprotonated 3,5-difluorobenzoic acid can act as a surfactant, stabilizing the oil-in-water emulsion.

  • Solutions:

    • Pre-remove Excess Alcohol: The most effective solution is to remove the bulk of the excess methanol via rotary evaporation before adding the extraction solvent and water. Methanol's miscibility with both aqueous and organic layers is a primary cause of poor separation.[11]

    • Add Brine: After the bicarbonate wash, washing with a saturated solution of NaCl (brine) increases the ionic strength of the aqueous phase. This makes the organic components less soluble in the aqueous layer and helps to collapse the emulsion.

    • Patience and Technique: Allow the separatory funnel to stand for an extended period. Gentle swirling, rather than vigorous shaking, can minimize emulsion formation. If an emulsion persists, filtration through a pad of Celite can sometimes be effective.

Q: My final product is contaminated with unreacted 3,5-difluorobenzoic acid. How can I improve purification?

A: This indicates an incomplete reaction or, more commonly, an inefficient workup.

  • Causality: The starting carboxylic acid is acidic, while the ester product is neutral. This difference in chemical properties is the key to their separation.

  • Solutions:

    • Thorough Basic Wash: Ensure the wash with saturated sodium bicarbonate solution is complete. Check the aqueous layer with pH paper to confirm it is basic (pH > 8). This converts the acidic starting material into its water-soluble sodium salt (sodium 3,5-difluorobenzoate), which is then partitioned into the aqueous layer.

    • Multiple Extractions: Perform multiple washes with smaller volumes of NaHCO₃ solution rather than a single wash with a large volume for greater efficiency.

    • Purification Method:

      • Vacuum Distillation: Since the boiling point of the product is 187-189°C, vacuum distillation is an excellent method to separate it from any non-volatile impurities.

      • Recrystallization: The product is a solid at room temperature (M.P. 23-27°C).[1] Recrystallization from a non-polar solvent like hexane can effectively remove more polar impurities like the residual carboxylic acid.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for the Fischer Esterification of 3,5-difluorobenzoic acid?

A: The reaction proceeds through a six-step nucleophilic acyl substitution mechanism, which is fully reversible.[7]

G start Carboxylic Acid + H⁺ step1 1. Protonation of Carbonyl start->step1 intermediate1 Protonated Carbonyl (Enhanced Electrophile) step1->intermediate1 step2 2. Nucleophilic Attack by Methanol intermediate1->step2 intermediate2 Tetrahedral Intermediate step2->intermediate2 step3 3. Proton Transfer intermediate2->step3 intermediate3 Protonated Ether Oxygen step3->intermediate3 step4 4. Elimination of Water intermediate3->step4 intermediate4 Protonated Ester step4->intermediate4 step5 5. Deprotonation intermediate4->step5 product Ester Product + H⁺ step5->product

References

Technical Support Center: Achieving High Purity Methyl 3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3,5-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and aim to achieve high purity for their experimental needs. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to directly address challenges you may encounter during the purification process.

Introduction: The Importance of Purity

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages of a synthesis. This guide provides practical, field-proven insights to help you troubleshoot and optimize your purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities typically stem from the starting materials and potential side reactions during the esterification process. These include:

  • Unreacted 3,5-difluorobenzoic acid: Due to incomplete esterification.

  • Excess Methanol: The solvent and reactant.

  • Water: Formed during the esterification reaction.

  • Byproducts from side reactions: Depending on the synthetic route, these could include small amounts of other esters or degradation products.

It is crucial to characterize your crude product using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific impurities present in your sample.

Q2: My crude product is a yellow or brown oil/solid instead of the expected white crystalline solid. What could be the cause?

A2: A colored product often indicates the presence of impurities. Potential causes include:

  • Decomposition: The reaction may have been run at too high a temperature or for too long, leading to the decomposition of the starting materials or product.

  • Charring: Strong acid catalysts, if used in excess or at high temperatures, can cause charring of the organic material.

  • Colored Impurities in Starting Materials: Ensure the purity of your starting 3,5-difluorobenzoic acid and methanol.

To address this, you can try washing the crude product with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. If the color persists, column chromatography is often the most effective purification method.

Q3: I'm having trouble removing the starting 3,5-difluorobenzoic acid. What's the best approach?

A3: Unreacted carboxylic acid is a common impurity. Here are a few effective strategies:

  • Aqueous Workup: During your reaction workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The basic solution will react with the acidic 3,5-difluorobenzoic acid to form its sodium salt, which is soluble in the aqueous layer and will be removed. Be cautious and vent the separatory funnel frequently, as this neutralization reaction produces carbon dioxide gas.[2]

  • Column Chromatography: If an aqueous workup is insufficient, column chromatography is a highly effective method for separating the more polar carboxylic acid from the less polar ester.[3][4]

Troubleshooting Guide: Purification Workflows

This section provides a decision-making framework and detailed protocols for purifying this compound.

Initial Assessment and Decision Workflow

Before proceeding with a purification technique, it's essential to assess the nature of your crude product.

Purification_Workflow start Crude this compound assess_purity Assess Purity and Impurities (TLC, NMR, GC-MS) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid is_high_purity Is purity >95%? is_solid->is_high_purity Yes is_acid_present Is 3,5-difluorobenzoic acid the main impurity? is_solid->is_acid_present No distillation Vacuum Distillation is_solid->distillation No (Oily) is_high_purity->is_acid_present No recrystallization Recrystallization is_high_purity->recrystallization Yes column_chromatography Column Chromatography is_acid_present->column_chromatography No aqueous_workup Aqueous Workup (NaHCO3 wash) is_acid_present->aqueous_workup Yes final_product Pure this compound recrystallization->final_product column_chromatography->final_product distillation->final_product aqueous_workup->assess_purity

Caption: Decision workflow for purifying this compound.

Experimental Protocols

Recrystallization is an effective technique for purifying solid organic compounds and is ideal when impurities have different solubilities in a chosen solvent compared to the desired compound.[5]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not at room temperature. For this compound, a mixture of ethanol and water or hexane and ethyl acetate can be effective.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude solid until it completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation: Solvent Systems for Recrystallization

Solvent SystemBoiling Point (°C)PolarityComments
Ethanol/Water78-100PolarGood for moderately polar compounds.
Hexane/Ethyl Acetate69-77Nonpolar/PolarA versatile system for a range of polarities.
Methanol65PolarThe product is soluble, so it may need to be combined with a non-solvent.

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[6] It is particularly useful for separating the less polar this compound from the more polar 3,5-difluorobenzoic acid.[3]

Step-by-Step Methodology:

  • Stationary Phase: Pack a glass column with silica gel as the stationary phase.

  • Mobile Phase (Eluent): Choose a solvent system where the desired compound has an Rf value of approximately 0.3 on a TLC plate. A mixture of hexane and ethyl acetate is a common choice.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Run the eluent through the column, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Column_Chromatography start Crude Product prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Hexane/Ethyl Acetate load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent end Pure Product evaporate_solvent->end

Caption: Workflow for column chromatography purification.

Distillation separates components of a liquid mixture based on differences in their boiling points. Since this compound has a relatively high boiling point (187-189 °C), vacuum distillation is recommended to lower the boiling point and prevent potential decomposition.[1]

Step-by-Step Methodology:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed.

  • Heating: Heat the flask containing the crude product in a heating mantle.

  • Applying Vacuum: Gradually apply a vacuum to the system.

  • Distillation: The compound with the lower boiling point will vaporize first, travel through the condenser, and collect in the receiving flask.

  • Monitoring: Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

Data Presentation: Physical Properties of this compound

PropertyValue
Molecular FormulaC₈H₆F₂O₂[7]
Molar Mass172.13 g/mol [7]
Boiling Point187-189 °C (lit.)[1]
Melting Point23-27 °C (lit.)[1]
Density1.265 g/mL at 25 °C (lit.)[1]

References

Validation & Comparative

A Comparative Analysis of the ¹H NMR Spectrum of Methyl 3,5-difluorobenzoate for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 3,5-difluorobenzoate, comparing it with structurally related alternatives to offer field-proven insights into spectral interpretation. Our focus is on the causality behind experimental observations, ensuring a trustworthy and authoritative resource for laboratory practice.

The Foundational Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy operates on the principle that atomic nuclei with a quantum mechanical property of spin, such as the proton (¹H), behave like tiny magnets.[1] When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy levels, and the frequency at which this occurs, known as the resonance frequency, is highly sensitive to the local electronic environment of the nucleus.[2] This sensitivity is the basis of the chemical shift (δ) , a fundamental parameter in NMR that provides information about the functional group and electronic nature of the atom to which the proton is attached.[3]

Furthermore, the magnetic fields of neighboring non-equivalent protons can influence each other, a phenomenon known as spin-spin coupling . This interaction leads to the splitting of a single resonance signal into multiple lines, referred to as a multiplet . The pattern of this splitting, or multiplicity , and the spacing between the lines, the coupling constant (J) , provide valuable information about the connectivity of atoms within a molecule.[4]

Analysis of the ¹H NMR Spectrum of this compound

While a publicly available, high-resolution experimental spectrum for this compound is not readily found in common spectral databases, we can predict its ¹H NMR spectrum with a high degree of confidence based on established principles and data from analogous compounds.

The structure of this compound features a benzene ring with three distinct proton environments: the proton at the 4-position (H₄), the two equivalent protons at the 2 and 6-positions (H₂/H₆), and the three equivalent protons of the methyl group (-OCH₃).

Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H₄~7.2 - 7.4Triplet of triplets (tt)³JH-F ≈ 8-10 Hz, ⁴JH-H ≈ 2-3 Hz
H₂/H₆~7.5 - 7.7Doublet of triplets (dt)³JH-F ≈ 6-8 Hz, ⁴JH-H ≈ 2-3 Hz
-OCH₃~3.9SingletN/A

Justification of Predicted Spectral Features:

  • Methyl Protons (-OCH₃): These three protons are chemically equivalent and have no neighboring protons to couple with. Therefore, they are expected to appear as a sharp singlet in the upfield region of the aromatic spectrum, typically around 3.9 ppm .

  • Aromatic Protons (H₂, H₄, H₆):

    • The two fluorine atoms at the 3 and 5-positions are highly electronegative and will exert a significant deshielding effect on the adjacent aromatic protons. This deshielding effect shifts the signals of the aromatic protons downfield (to a higher ppm value) compared to unsubstituted benzene (δ ≈ 7.3 ppm).

    • H₄ Proton: This proton is situated between two fluorine atoms. It will be coupled to the two equivalent ortho-fluorine atoms (a three-bond coupling, ³JH-F), resulting in a triplet. Furthermore, it will be coupled to the two equivalent meta-protons (H₂ and H₆) via a four-bond coupling (⁴JH-H), causing each line of the triplet to be further split into a smaller triplet. This overall pattern is described as a triplet of triplets (tt) .

    • H₂/H₆ Protons: These two protons are chemically equivalent due to the symmetry of the molecule. Each of these protons is coupled to the adjacent fluorine atom at the 3 or 5-position (a three-bond coupling, ³JH-F), resulting in a doublet. Additionally, each is coupled to the para-proton (H₄) via a four-bond coupling (⁴JH-H) and the other meta-proton (H₆ or H₂) via a four-bond coupling (⁴JH-H), which would further split the doublet into a triplet. This results in a doublet of triplets (dt) . The protons at the 2 and 6 positions are also coupled to the fluorine at the 5 and 3 positions respectively (a five-bond coupling, ⁵JH-F), however, this coupling is typically smaller and may not be resolved.

Comparative ¹H NMR Spectral Analysis

To better understand the influence of the fluorine substituents, we will compare the predicted spectrum of this compound with the experimental spectra of Methyl Benzoate, Methyl 3,5-dichlorobenzoate, and Methyl 3,5-dimethylbenzoate.

¹H NMR Spectral Data for this compound and Analogs in CDCl₃

CompoundSubstituent (X)H₂/H₆ (δ, ppm, mult.)H₄ (δ, ppm, mult.)H₃/H₅ (δ, ppm, mult.)-OCH₃ (δ, ppm, mult.)
This compoundF~7.5 - 7.7 (dt)~7.2 - 7.4 (tt)-~3.9 (s)
Methyl BenzoateH8.04 (m)7.59 (m)7.46 (m)3.92 (s)
Methyl 3,5-dichlorobenzoateCl7.91 (d, J=1.9 Hz)7.55 (t, J=1.9 Hz)-3.92 (s)
Methyl 3,5-dimethylbenzoateCH₃7.64 (s)7.21 (s)-3.89 (s)

Analysis of Substituent Effects:

  • Electronegativity and Chemical Shift: Fluorine is the most electronegative element, followed by chlorine, and then the methyl group which is electron-donating. This trend is reflected in the chemical shifts of the aromatic protons. The strong electron-withdrawing nature of the two fluorine atoms in this compound is expected to cause the most significant downfield shift for the H₂/H₆ protons compared to the other analogs. In contrast, the electron-donating methyl groups in Methyl 3,5-dimethylbenzoate cause an upfield shift of the aromatic protons.

  • Coupling Patterns: The presence of fluorine introduces H-F coupling, leading to more complex splitting patterns (triplet of triplets and doublet of triplets) in the spectrum of this compound. In Methyl 3,5-dichlorobenzoate, the aromatic protons only exhibit H-H coupling, resulting in a simpler doublet and triplet. For Methyl 3,5-dimethylbenzoate, the aromatic protons appear as singlets because there are no adjacent protons to couple with.

  • Symmetry: All three 3,5-disubstituted benzoates possess a plane of symmetry, rendering the H₂ and H₆ protons chemically equivalent. This simplifies their respective spectra compared to a monosubstituted or an asymmetrically disubstituted benzene ring.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum, meticulous sample preparation and instrument setup are paramount.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample (e.g., this compound) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.[5]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

    • Place the sample into the NMR spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for stabilizing the magnetic field.

    • Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks. This is an iterative process of adjusting the shim coils while observing the free induction decay (FID) or the lock signal.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons giving rise to each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualizing Molecular Structure and Spectral Relationships

To visually represent the relationships discussed, the following diagrams are provided.

Figure 1: Molecular structure of this compound.

Spin_Coupling H4 H₄ H26 H₂/H₆ H4->H26 ⁴JHH F35 F₃/F₅ H4->F35 ³JHF H26->H4 ⁴JHH H26->F35 ³JHF

Figure 2: Spin-spin coupling in this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a clear example of how electronegative substituents and spin-spin coupling influence spectral features. By comparing its predicted spectrum with those of related analogs, we can gain a deeper understanding of structure-spectrum correlations. The detailed analysis and experimental protocol provided in this guide serve as a practical resource for researchers, enabling more accurate and efficient structural elucidation in their daily work. The principles demonstrated here are broadly applicable to the interpretation of NMR spectra for a wide range of organic molecules.

References

A Comparative Guide to the 13C NMR Chemical Shifts of Methyl 3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a cornerstone technique for elucidating the carbon framework of organic compounds. This guide provides an in-depth analysis of the 13C NMR chemical shifts for Methyl 3,5-difluorobenzoate, offering a comparative perspective with related compounds and the foundational principles governing these observations.

Introduction to 13C NMR and Substituent Effects

13C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their electronic environment. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the structural and electronic features surrounding each carbon atom. In aromatic systems like substituted benzoates, the position of a carbon's resonance is significantly influenced by the electronic effects (both inductive and resonance) of the substituents on the benzene ring.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which generally deshields (shifts to a higher ppm) the directly attached carbon (ipso-carbon). However, fluorine also exhibits a moderate electron-donating resonance effect (+M) by donating its lone pair electrons to the aromatic π-system, which tends to shield (shift to a lower ppm) the ortho and para carbons. The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group, primarily through its resonance effect (-M), which deshields the ortho and para positions.

Analysis of this compound

This compound presents a fascinating case for studying substituent effects in 13C NMR. The molecule's symmetry and the interplay of the electronic properties of the two fluorine atoms and the methyl ester group lead to a distinct NMR spectrum.

Due to the plane of symmetry in this compound, there are five unique carbon environments, leading to five signals in the 13C NMR spectrum (excluding the methyl carbon of the ester).

Predicted and Comparative 13C NMR Data

Carbon AtomMethyl Benzoate (CDCl₃)1,3-Difluorobenzene (CDCl₃)3,5-Difluorobenzoic AcidPredicted this compound
C1 (ipso-COOCH₃)~130.1-~134.0~132-134
C2/C6 (ortho)~129.5~110.1 (d)~115.0 (d)~115-117 (d)
C3/C5 (meta, ipso-F)~128.3~163.5 (dd)~163.0 (dd)~162-164 (dd)
C4 (para)~132.8~103.8 (t)~109.0 (t)~109-111 (t)
C=O~166.7-~168.0~164-166
O-CH₃~52.1--~52-53

(d = doublet, t = triplet, dd = doublet of doublets due to C-F coupling)

Analysis of the Predicted Chemical Shifts:

  • C1 (ipso-COOCH₃): This carbon is attached to the electron-withdrawing ester group. Its chemical shift is expected to be downfield. The presence of two meta-fluorine atoms will have a minor shielding effect compared to methyl benzoate.

  • C2/C6 (ortho to -COOCH₃): These carbons are ortho to the ester group and ortho to a fluorine atom. The electron-withdrawing nature of the ester and the complex electronic effects of the fluorine will influence their position. They are expected to show a doublet due to coupling with the adjacent fluorine.

  • C3/C5 (ipso-F): These carbons are directly bonded to the highly electronegative fluorine atoms, resulting in a significant downfield shift. They will appear as a doublet of doublets due to coupling with both the ortho and para fluorine atoms.

  • C4 (para to -COOCH₃): This carbon is para to the ester and flanked by two fluorine atoms. The electron-donating resonance effect of the fluorine atoms will cause significant shielding, shifting this peak upfield. It will appear as a triplet due to coupling with the two ortho fluorine atoms.

  • C=O (Carbonyl Carbon): The carbonyl carbon of the ester group will have a characteristic downfield chemical shift, generally in the range of 160-170 ppm.

  • O-CH₃ (Methyl Carbon): The methyl carbon of the ester group will appear upfield, typically around 52-53 ppm.

Experimental Protocol for 13C NMR Spectroscopy

To obtain a high-quality 13C NMR spectrum of a small molecule like this compound, the following standard protocol should be followed.

Sample Preparation:

  • Weigh approximately 10-50 mg of the this compound sample.[1]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean NMR tube.[1] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve many organic compounds.[2][3]

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS is chemically inert and provides a reference signal at 0.0 ppm.[4][5][6]

Instrumental Setup and Acquisition:

  • Place the NMR tube in the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent. This is crucial for stabilizing the magnetic field.[7]

  • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

  • Set the acquisition parameters for a standard proton-decoupled 13C NMR experiment. This involves broadband decoupling of protons to simplify the spectrum by removing C-H couplings.[8]

  • Acquire the spectrum. The number of scans will depend on the sample concentration, with more scans required for dilute samples to achieve a good signal-to-noise ratio.

Visualizing the Relationships

Molecular Structure and Carbon Numbering

Caption: Numbering scheme for this compound.

Workflow for 13C NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add TMS (Internal Standard) dissolve->standard lock Lock on Solvent Signal shim Shim Magnetic Field lock->shim acquire Acquire Spectrum (Proton Decoupled) shim->acquire process Fourier Transform & Phasing acquire->process reference Reference to TMS (0.0 ppm) process->reference analyze Assign Peaks & Analyze Shifts reference->analyze

Caption: Standard workflow for 13C NMR spectroscopy.

Conclusion

The 13C NMR spectrum of this compound is a clear illustration of how substituent effects dictate chemical shifts in aromatic compounds. By comparing its predicted spectrum with those of related molecules like methyl benzoate and 1,3-difluorobenzene, a detailed and logical assignment of each carbon resonance can be achieved. This guide provides the necessary framework for researchers to understand, predict, and experimentally verify the 13C NMR spectrum of this and similar fluorinated aromatic compounds, which are of significant interest in medicinal chemistry and materials science.

References

A Senior Application Scientist's Guide to 19F NMR Spectroscopy: An In-Depth Analysis of Methyl 3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of fluorinated organic compounds is paramount. Fluorine's unique properties can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, making its incorporation a key strategy in medicinal chemistry.[1][2] Among the array of analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for this purpose.[3][4][5]

This guide provides an in-depth exploration of 19F NMR spectroscopy through the lens of a specific, illustrative example: Methyl 3,5-difluorobenzoate. We will dissect its 19F NMR spectrum, compare this technique with viable alternatives, and provide the experimental details necessary for robust and reproducible analysis.

The Unparalleled Advantages of 19F NMR

The 19F nucleus possesses a unique combination of properties that make it highly amenable to NMR spectroscopy:

  • High Natural Abundance: The 19F isotope constitutes 100% of naturally occurring fluorine, eliminating the need for isotopic enrichment.[5]

  • High Sensitivity: With a spin of 1/2 and a high gyromagnetic ratio, the 19F nucleus is nearly as sensitive as the proton (¹H) nucleus, allowing for the analysis of small sample quantities.[4][5]

  • Wide Chemical Shift Range: The chemical shifts in 19F NMR span a range of over 800 ppm, offering exquisite resolution and sensitivity to subtle changes in the local electronic environment.[4][5] This makes it an ideal probe for studying molecular conformation, binding events, and metabolic pathways.[1][3]

  • Low Biological Background: The scarcity of endogenous fluorine in most biological systems means that 19F NMR spectra are typically free from background signals, providing a clean window for analysis.[3][4]

Structural Analysis of this compound

This compound is a valuable building block in organic synthesis. Its structure presents a clear case for the application of 19F NMR.

Caption: Molecular structure of this compound.

Predicted 19F NMR Spectrum

Due to the molecule's symmetry, the two fluorine atoms at the C3 and C5 positions are chemically equivalent. Consequently, they are expected to produce a single signal in the 19F NMR spectrum. This signal will be split into a multiplet due to spin-spin coupling with the neighboring aromatic protons. Specifically, each fluorine atom couples to the two ortho protons (H2 and H6) and the one para proton (H4). This results in a characteristic triplet of triplets pattern, although it may appear as a more complex multiplet depending on the resolution.

The chemical shift for aryl fluorides typically falls within the range of +80 to +170 ppm relative to CFCl₃.[6]

Experimental Protocol for 19F NMR Analysis

Acquiring a high-quality 19F NMR spectrum requires careful attention to the experimental setup.

Caption: Experimental workflow for 19F NMR spectroscopy.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[7] The choice of solvent is critical as it can influence chemical shifts.

    • For precise chemical shift referencing, add a small amount of an internal standard like trifluorotoluene.[7]

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The experiments can be performed on a standard NMR spectrometer, for instance, a 600 MHz instrument equipped with a cryoprobe.[8]

    • A standard 1D proton-decoupled 19F pulse sequence (e.g., zgfhigqn on Bruker systems) is typically used.[8]

    • Key acquisition parameters to consider:

      • Relaxation Delay (d1): A longer delay of 10 seconds is recommended to ensure full relaxation of the nuclei, which is crucial for accurate quantification.[8]

      • Number of Scans (ns): 32 scans are generally sufficient for a sample of this concentration, given the high sensitivity of 19F NMR.[8]

      • Spectral Width: Initially, a large spectral width may be necessary to locate the signal, which can then be narrowed for better resolution.[9]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the spectrum to the internal standard.

Comparison with Alternative Analytical Techniques

While 19F NMR is a premier technique for analyzing fluorinated compounds, a comprehensive characterization often involves complementary methods.

TechniqueInformation Provided for this compoundAdvantagesLimitations
19F NMR Direct observation of fluorine environments, chemical shifts, and coupling to protons.High sensitivity, wide chemical shift range, low background, excellent for structural elucidation and quantification.Requires a specialized probe and can have a wide spectral range that may require careful setup.[5][9]
¹H NMR Signals for methyl and aromatic protons. Aromatic signals are split by fluorine, providing connectivity information.Ubiquitous technique, provides complementary structural information.Smaller chemical shift dispersion can lead to signal overlap in complex molecules.
¹³C NMR Signals for all carbon atoms. Carbons bonded to fluorine exhibit large C-F coupling constants, aiding in assignments.[10]Provides the carbon skeleton of the molecule.Lower sensitivity compared to ¹H and 19F NMR, requiring longer acquisition times or higher sample concentrations.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern, confirming the elemental composition.High sensitivity, provides molecular formula confirmation.May not distinguish between isomers without fragmentation analysis. Not all fluorinated compounds ionize efficiently.[11]
Liquid Chromatography (LC) Separates the compound from impurities.Essential for purity assessment and can be coupled with MS or NMR for analysis of complex mixtures.[11]Does not provide direct structural information on its own.

Comparative Analysis with Structurally Related Compounds

The power of 19F NMR is further highlighted when comparing the spectrum of this compound to its isomers and other related molecules. Subtle changes in the electronic environment due to the position of the fluorine atoms or other substituents lead to significant and predictable changes in the 19F NMR spectrum.

CompoundKey 19F NMR FeaturesRationale for Spectral Differences
This compound One signal (triplet of triplets)Symmetrical molecule, two equivalent fluorine atoms.
Methyl 2,3-difluorobenzoate Two distinct signals, each a complex multiplet.Asymmetrical molecule, two non-equivalent fluorine atoms, each with a unique chemical environment and coupling pattern.
tert-Butyl 3,5-difluorobenzoate One signal, similar pattern to the methyl ester but with a slightly different chemical shift.The electronic effect of the tert-butyl group is slightly different from the methyl group, leading to a small change in the chemical shift of the fluorine atoms.
Methyl 3,5-dibromobenzoate No 19F NMR signal.This non-fluorinated analog serves as a negative control and highlights the specificity of 19F NMR.

This comparative analysis demonstrates the exquisite sensitivity of 19F chemical shifts to the molecular structure, making it an invaluable tool for isomer differentiation and the confirmation of regiochemistry in synthesis.

Conclusion

19F NMR spectroscopy offers a powerful, sensitive, and direct method for the characterization of fluorinated molecules like this compound. Its ability to provide detailed information about the local environment of fluorine atoms, combined with its high sensitivity and low biological background, makes it an indispensable technique in pharmaceutical and chemical research. By integrating 19F NMR with other analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, researchers can achieve a comprehensive and unambiguous structural elucidation of novel fluorinated compounds.

References

Decoding Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the unambiguous structural elucidation of chemical entities is a foundational pillar of scientific rigor. Mass spectrometry serves as a powerful and indispensable tool in this endeavor, offering profound insights into the molecular weight and structural characteristics of a compound through its unique fragmentation pattern. This guide provides an in-depth comparison of the anticipated mass spectrometry fragmentation of Methyl 3,5-difluorobenzoate with related and commercially available analogs. By integrating established fragmentation principles with comparative data, this document aims to equip the reader with the expertise to interpret and predict mass spectra for this class of compounds.

The Fundamentals of Electron Ionization Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), molecules are bombarded with a high-energy electron beam (typically 70 eV).[1] This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M•+). The molecular ion's mass-to-charge ratio (m/z) provides the molecular weight of the compound. Due to the high energy imparted during ionization, the molecular ion is often energetically unstable and undergoes a series of fragmentation events, breaking down into smaller, more stable charged fragments and neutral radicals.[1] The resulting mass spectrum is a plot of the relative abundance of these fragment ions as a function of their m/z, creating a distinct "fingerprint" for the molecule.

Predicted Fragmentation Pattern of this compound

Molecular Ion Peak: The molecular formula of this compound is C₈H₆F₂O₂.[2] Its monoisotopic mass is 172.03 Da, and therefore, the molecular ion peak (M•+) is expected at m/z 172.[2]

The primary fragmentation pathways for methyl esters involve cleavages at the ester group. For aromatic esters, fragmentation of the aromatic ring also contributes to the overall pattern.

A crucial initial fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), which has a mass of 31 Da. This leads to the formation of a stable acylium ion.

  • [M - 31]⁺: Loss of the methoxy radical (•OCH₃) from the molecular ion results in the 3,5-difluorobenzoyl cation, which is expected to be a prominent peak at m/z 141.

Another common fragmentation is the loss of the entire ester group functionality.

  • [M - 59]⁺: Loss of the carbomethoxy group (•COOCH₃) with a mass of 59 Da gives rise to the 3,5-difluorophenyl cation at m/z 113.

Further fragmentation of the benzoyl cation can occur through the loss of carbon monoxide (CO), a neutral molecule with a mass of 28 Da.

  • [M - 31 - 28]⁺: The 3,5-difluorobenzoyl cation (m/z 141) can lose CO to form the 3,5-difluorophenyl cation at m/z 113.

The presence of fluorine atoms on the aromatic ring influences the fragmentation by stabilizing certain ions and directing fragmentation pathways.

Comparative Fragmentation Analysis

To provide a comprehensive understanding, the predicted fragmentation of this compound is compared with the known fragmentation patterns of Methyl Benzoate and its constitutional isomer, Methyl 2,6-difluorobenzoate.

Compound Molecular Ion (M•+) [M - 31]⁺ [M - 59]⁺ Other Key Fragments
This compound (Predicted) 17214111375
Methyl Benzoate 1361057751
Methyl 2,6-difluorobenzoate 17214111375

Methyl Benzoate: The mass spectrum of Methyl Benzoate serves as a fundamental reference. The molecular ion is observed at m/z 136.[3] The base peak is typically the benzoyl cation at m/z 105, resulting from the loss of the methoxy radical (•OCH₃).[4][5] Subsequent loss of carbon monoxide from the benzoyl cation yields the phenyl cation at m/z 77.[4] A further fragmentation of the phenyl cation can lead to a peak at m/z 51.[4]

Methyl 2,6-difluorobenzoate: The NIST WebBook provides an experimental mass spectrum for Methyl 2,6-difluorobenzoate.[6] As a constitutional isomer of this compound, it has the same molecular weight, and its molecular ion peak is also at m/z 172.[6] The fragmentation pattern is expected to be very similar, with a prominent peak at m/z 141 corresponding to the 2,6-difluorobenzoyl cation, and a peak at m/z 113 for the 2,6-difluorophenyl cation. The presence of ortho-substituents can sometimes lead to unique fragmentation pathways, but the primary cleavages are generally conserved.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

A standard protocol for analyzing a compound like this compound would involve GC-MS.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or methanol.

  • Injection: Inject a 1 µL aliquot of the sample solution into the GC inlet, which is typically heated to 250°C.

  • Chromatographic Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry: The outlet of the GC column is interfaced with the mass spectrometer. The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. A mass range of m/z 40-400 is typically scanned.

  • Data Analysis: The resulting chromatogram will show a peak for this compound at a specific retention time. The mass spectrum corresponding to this peak can then be extracted and analyzed.

Visualizing Fragmentation Pathways

The fragmentation pathways can be visualized to better understand the relationships between the different ions.

fragmentation M This compound (M•+) m/z = 172 M_minus_31 3,5-difluorobenzoyl cation [M - 31]⁺ m/z = 141 M->M_minus_31 - •OCH₃ M_minus_59 3,5-difluorophenyl cation [M - 59]⁺ m/z = 113 M->M_minus_59 - •COOCH₃ M_minus_31->M_minus_59 - CO

Caption: Predicted fragmentation pathway of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound can be confidently predicted based on established chemical principles. The key fragments are expected at m/z 172 (M•+), 141 ([M-31]⁺), and 113 ([M-59]⁺). This predicted pattern shows strong correlation with the known fragmentation of Methyl Benzoate and the isomeric Methyl 2,6-difluorobenzoate. This comparative guide provides researchers with a solid framework for identifying and characterizing this compound and related halogenated aromatic esters using mass spectrometry.

References

A Comparative Guide to the Stability of Difluorobenzoate Isomers for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and advanced materials, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern chemical design. Difluorobenzoates, as key intermediates and structural motifs, offer a compelling case study in how subtle changes in isomeric structure can profoundly impact molecular stability. This guide provides an in-depth comparison of the six positional isomers of difluorobenzoate, offering researchers, scientists, and drug development professionals a framework for selecting the optimal isomer based on stability profiles. We will dissect the electronic and steric factors governing their stability, supported by experimental acidity data and physical properties.

The Foundation of Stability: Electronic Effects in Focus

The stability of a difluorobenzoate anion is intrinsically linked to the acidity of its conjugate acid, the corresponding difluorobenzoic acid. A more stable anion corresponds to a stronger acid, which is quantified by a lower acid dissociation constant (pKa). The stability is primarily dictated by the interplay of two fundamental electronic effects exerted by the fluorine substituents:

  • The Inductive Effect (-I): Fluorine's potent electronegativity withdraws electron density from the benzene ring through the sigma bonds. This effect helps to delocalize and stabilize the negative charge of the carboxylate anion formed upon deprotonation. The inductive effect is distance-dependent, weakening as the fluorine atom moves further from the carboxyl group.

  • The Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the pi-system of the benzene ring. This electron-donating effect is most pronounced when the fluorine is at the ortho or para position relative to the carboxyl group and can partially counteract the inductive effect.

The net effect on the stability of the difluorobenzoate anion is a delicate balance between these opposing forces, determined by the specific positions of the two fluorine atoms.

Caption: Interplay of inductive and mesomeric effects governing anion stability.

Acidity as a Proxy for Anion Stability: A pKa Comparison

The most direct and experimentally verifiable method for comparing the thermodynamic stability of the difluorobenzoate isomers is by analyzing the pKa values of their corresponding acids. A lower pKa signifies a stronger acid and, consequently, a more stable conjugate base (the benzoate anion).[1]

Experimental data reveals a clear hierarchy of stability among the isomers, driven by the positioning of the fluorine atoms.[2]

IsomerpKa ValueRelative Anion Stability
Benzoic Acid (Reference)4.20-
2,6-Difluorobenzoic Acid2.13Highest
2,4-Difluorobenzoic Acid2.85High
2,5-Difluorobenzoic Acid2.87High
2,3-Difluorobenzoic Acid2.88High
3,5-Difluorobenzoic Acid3.37Moderate
3,4-Difluorobenzoic Acid3.80Lowest
(Data sourced from BenchChem)[2]
Analysis of Stability Trends:
  • Highest Stability (2,6-Difluoro-): The 2,6-isomer is the most acidic, indicating its conjugate base is the most stable.[2] This is due to the powerful combined inductive effect of two ortho-fluorine atoms, which strongly withdraw electron density and stabilize the negative charge on the adjacent carboxylate group. Furthermore, steric hindrance from the two bulky ortho substituents can force the carboxyl group out of the plane of the benzene ring, which minimizes destabilizing resonance effects from the ring to the carboxylate.

  • High Stability (2,3-, 2,4-, and 2,5-Difluoro-): These isomers exhibit similar high stability, all featuring one ortho-fluorine. The potent ortho inductive effect is the dominant stabilizing factor. The secondary fluorine atom's position (meta or para) provides additional, albeit less pronounced, stabilization.

  • Moderate Stability (3,5-Difluoro-): With both fluorines in the meta position, their stabilizing influence is purely inductive. While significant, the effect is less pronounced than in isomers with ortho substituents because of the greater distance from the carboxyl group.[2]

  • Lowest Stability (3,4-Difluoro-): This isomer is the least acidic among the difluoro- derivatives. The meta-fluorine provides inductive stabilization, but the para-fluorine introduces a competing, destabilizing +M (resonance) effect, which partially counteracts the electron-withdrawing inductive effects and reduces the overall stability of the anion.

Stability_Ranking cluster_stability Decreasing Anion Stability (Increasing pKa) N1 2,6- (pKa 2.13) N2 2,4- / 2,5- / 2,3- (pKa ~2.87) N1->N2 N3 3,5- (pKa 3.37) N2->N3 N4 3,4- (pKa 3.80) N3->N4

Caption: Stability ranking of difluorobenzoate isomers based on pKa values.

Thermal and Physical Stability Indicators

While pKa provides insight into thermodynamic stability, physical properties such as melting and boiling points offer clues about the stability of the bulk material, reflecting the strength of intermolecular forces and crystal lattice energies. Here, we compare the properties of the methyl esters of the difluorobenzoic acids, which are common synthetic intermediates.

Methyl Ester IsomerMelting Point (°C)Boiling Point (°C)
Methyl 2,3-difluorobenzoate-214.8
Methyl 2,4-difluorobenzoate-128-129
Methyl 2,5-difluorobenzoate-204-205
Methyl 2,6-difluorobenzoate-203-204
Methyl 3,4-difluorobenzoate23-27118-121
Methyl 3,5-difluorobenzoate--
(Data sourced from Sigma-Aldrich, PubChem, ECHEMI, ChemBlink)[3][4][5][6]

Experimental Protocol: pKa Determination by Potentiometric Titration

To ensure the trustworthiness of the stability data, a robust and reproducible experimental method is essential. Potentiometric titration is a standard and reliable technique for determining the pKa of acidic compounds.[2]

Step-by-Step Methodology:
  • Preparation of Analyte Solution: Accurately weigh approximately 0.1 mmol of the difluorobenzoic acid isomer and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water. If solubility is an issue, a co-solvent like methanol or ethanol may be used, though this can slightly alter the apparent pKa.

  • Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free to avoid buffering effects.

  • Apparatus Setup:

    • Calibrate a pH meter using standard buffers (e.g., pH 4.01, 7.00, and 10.01).

    • Place the analyte solution in a beaker with a magnetic stir bar for constant mixing.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a calibrated burette to dispense the NaOH titrant.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the titration well past the equivalence point, where a sharp increase in pH is observed.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume of NaOH required to reach the equivalence point (the inflection point of the curve).

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is exactly half of that at the equivalence point). This can be determined directly from the graph or by using the first derivative of the titration curve.

pKa_Workflow cluster_protocol Potentiometric Titration Workflow prep Step 1: Preparation Dissolve difluorobenzoic acid in DI water setup Step 2: Setup Calibrate pH meter Assemble titration apparatus prep->setup titrate Step 3: Titration Add NaOH titrant in increments Record pH and volume setup->titrate analyze Step 4: Analysis Plot pH vs. Volume Determine half-equivalence point pKa = pH at V/2 titrate->analyze result Result|{Precise pKa Value} analyze->result

Caption: Workflow for determining pKa via potentiometric titration.

Conclusion and Recommendations

The stability of difluorobenzoate isomers is a multifaceted property critically important for their application in sensitive systems like pharmaceuticals. The analysis of experimental pKa values provides the most robust and quantitative measure for comparing the inherent thermodynamic stability of the six positional isomers.

The stability ranking is conclusively determined as: 2,6- > 2,4- ≈ 2,5- ≈ 2,3- > 3,5- > 3,4-

For applications requiring maximal electronic stabilization and potential steric protection of the carboxyl group, the 2,6-difluorobenzoate isomer is the superior choice. For contexts where fine-tuning of acidity and electronic properties is needed, the 2,3-, 2,4-, and 2,5- isomers offer a high degree of stability. The 3,5- and 3,4- isomers provide the least stabilization and are closer in acidity to monofluorinated or standard benzoic acids, which may be desirable in specific contexts where a strong electron-withdrawing effect is not required. This guide provides the foundational data and scientific reasoning to empower researchers to make informed decisions in their molecular design and development endeavors.

References

A Senior Application Scientist's Comparative Guide to the Analytical Characterization of Methyl 3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 3,5-difluorobenzoate (CAS No. 216393-55-4) is a fluorinated aromatic ester that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The precise arrangement of its fluorine atoms imparts unique electronic properties and metabolic stability to target molecules, making the verification of its identity, purity, and stability a cornerstone of quality control and successful downstream applications. This guide provides an in-depth comparison of essential analytical methodologies for its characterization. We move beyond mere protocols to explore the causality behind procedural choices, offering a framework for robust, self-validating analytical workflows.

Chromatographic Purity and Quantification

The assessment of purity is arguably the most frequent analytical requirement. Chromatographic techniques are the gold standard, separating the analyte of interest from impurities, starting materials, and by-products. The choice between gas and liquid chromatography hinges on the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC is an ideal first-line technique for this compound due to its sufficient volatility and thermal stability. Coupling it with a Mass Spectrometer (MS) provides simultaneous quantification (via the chromatogram) and identification (via the mass spectrum), offering a high degree of confidence in a single run. The primary objective here is to develop a method that can resolve the target analyte from its potential process-related impurities, such as isomeric variants (e.g., methyl 2,4-difluorobenzoate) or the precursor acid.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent like Dichloromethane or Ethyl Acetate. Create a dilution series (e.g., 100, 50, 10, 1, 0.1 µg/mL) to establish linearity and determine the limit of detection (LOD).

  • Instrumentation: Utilize a GC system equipped with a mass spectrometer.[2] An electron ionization (EI) source is standard for creating fragment patterns for library matching.

  • GC Conditions:

    • Column: A mid-polarity column, such as a 30 m x 0.25 mm, 0.25 µm film thickness column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), provides an excellent balance of selectivity for aromatic isomers.

    • Injection: Inject 1 µL with a 10:1 split ratio. A higher split ratio can be used for more concentrated samples to avoid detector saturation.

    • Inlet Temperature: 250 °C to ensure rapid and complete volatilization.

    • Oven Program: Start at 80 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min). This gradient is designed to separate volatile solvents from the analyte and then elute the analyte with a sharp peak shape.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Scan mode from m/z 40 to 300 to capture the molecular ion and key fragments. For trace analysis, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity.[3]

  • Chromatogram: A sharp peak at a specific retention time corresponding to this compound. Purity is calculated by area percent (Area of main peak / Total area of all peaks). Commercial standards are typically ≥97% pure.[4]

  • Mass Spectrum: The EI mass spectrum should display a molecular ion peak (M⁺) at m/z = 172, corresponding to the monoisotopic mass of C₈H₆F₂O₂ (172.03 Da).[1] Key expected fragments include:

    • m/z = 141 ([M-OCH₃]⁺), loss of the methoxy group.

    • m/z = 113 ([M-COOCH₃]⁺), loss of the entire ester group.

    • m/z = 59 ([COOCH₃]⁺).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Output Sample Analyte Dilution Dilution to 1 mg/mL Sample->Dilution Solvent Ethyl Acetate Solvent->Dilution Injection Inject 1 µL Dilution->Injection Separation GC Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer (Scan m/z 40-300) Ionization->Detection Chromatogram Chromatogram (Retention Time & Purity) Detection->Chromatogram MassSpec Mass Spectrum (m/z for Identification) Detection->MassSpec

Caption: Workflow for purity analysis of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: While GC-MS is highly effective, HPLC with UV detection is a ubiquitous and robust alternative, particularly in quality control labs where it may be more readily available or for analyzing samples in non-volatile matrices.[2] It is also non-destructive to the sample if collection after detection is desired. The key to a successful HPLC method is selecting a column and mobile phase that provide good retention and peak shape for this moderately polar compound.

  • Sample Preparation: Prepare a 0.5 mg/mL stock solution in Acetonitrile. Create a dilution series for linearity assessment.

  • Instrumentation: An HPLC system with a UV detector, pump, and autosampler.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the workhorse for this type of molecule, separating based on hydrophobicity.[2]

    • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). A small amount of acid like 0.1% formic acid can be added to the water to improve peak shape but is often unnecessary for neutral analytes.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure consistent retention times.

    • Detection: UV detection at 230 nm, where the benzene ring exhibits strong absorbance.

    • Injection Volume: 10 µL.

  • Chromatogram: A single major peak with a stable retention time. As with GC, purity is determined by area percentage. The method's resolving power can be assessed by challenging it with known impurities or isomers.

HPLC_Workflow Sample Analyte in Acetonitrile Injection Inject 10 µL Sample->Injection MobilePhase Mobile Phase (60:40 ACN:H2O) Separation HPLC Separation (C18 Column) MobilePhase->Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Output Chromatogram (Purity Assessment) Detection->Output

Caption: Workflow for purity analysis of this compound by HPLC-UV.

Structural Elucidation and Identity Confirmation

Confirming the chemical structure is paramount. While MS provides the molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive evidence of the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination. For this compound, a suite of experiments—¹H, ¹³C, and ¹⁹F NMR—provides a complete picture of the molecule's connectivity and environment. The molecule's symmetry is a key feature that simplifies the spectra: the two fluorine atoms are equivalent, as are the two protons at the C2 and C6 positions.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

  • ¹H NMR:

    • ~3.9 ppm (singlet, 3H): The three equivalent protons of the methyl ester (-OCH₃) group. It appears as a singlet because there are no adjacent protons.

    • ~7.0-7.2 ppm (triplet, 1H): The proton at the C4 position. It is coupled to the two equivalent fluorine atoms, resulting in a triplet (due to coupling with two equivalent spin-½ nuclei).

    • ~7.4-7.6 ppm (doublet of triplets or complex multiplet, 2H): The two equivalent protons at the C2 and C6 positions. They are coupled to the C4 proton and the fluorine atoms.

  • ¹³C NMR: Due to symmetry, fewer than 8 carbon signals will appear. Signals will be observed for the methyl carbon, the carbonyl carbon, and four distinct aromatic carbons. The carbons bonded to fluorine will show characteristic large C-F coupling constants.

  • ¹⁹F NMR: A single signal will be observed, as both fluorine atoms are in chemically identical environments.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid, simple, and effective method for confirming the presence of key functional groups.[6] It is an excellent tool for quick identity verification by matching the sample's fingerprint region to that of a known standard.

  • Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop between two salt (NaCl or KBr) plates to create a thin liquid film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum typically from 4000 to 600 cm⁻¹.

The spectrum should exhibit characteristic absorption bands:[7][8]

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 3000-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.

  • ~1740 cm⁻¹: A very strong, sharp peak for the ester carbonyl (C=O) stretch. This is often the most prominent peak.

  • ~1600 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • 1300-1000 cm⁻¹: Strong C-F stretching and C-O stretching bands.

Thermal Properties Assessment

Understanding a substance's thermal behavior is crucial for determining its stability during storage, processing, and formulation.

Expertise & Experience: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information. TGA measures changes in mass with temperature, indicating decomposition or evaporation, while DSC measures heat flow, revealing phase transitions like melting or boiling.[9]

Experimental Protocol: TGA/DSC
  • Sample Preparation: Place 5-10 mg of the liquid sample into an aluminum TGA or DSC pan.

  • Instrumentation: A TGA instrument and a DSC instrument.

  • Conditions:

    • TGA: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • DSC: Heat the sample from 25 °C to 250 °C at 10 °C/min under nitrogen.

  • TGA Thermogram: A stable baseline until the onset of evaporation/boiling, followed by a sharp, single-step weight loss corresponding to the complete volatilization of the sample. The absence of earlier weight loss events indicates the absence of volatile impurities like residual solvent.

  • DSC Thermogram: A large endothermic peak corresponding to the boiling point of the substance. Related isomers have boiling points in the range of 128-204 °C.

Comparative Summary of Analytical Methods

Technique Primary Information Obtained Sensitivity Sample Throughput Key Advantages Limitations
GC-MS Purity, Identity, Impurity ProfileHigh (ng to pg)ModerateProvides both separation and mass data; excellent for volatile compounds.Requires volatile and thermally stable analytes; destructive.
HPLC-UV Purity, QuantificationModerate (µg to ng)HighVersatile for many compounds; non-destructive; robust and reproducible.Lower peak capacity than GC; identification is based on retention time only.
NMR Unambiguous Structure, IdentityLow (mg)LowProvides detailed structural connectivity; non-destructive.Requires expensive equipment; lower sensitivity than MS.
FTIR Functional Group IdentificationModerateVery HighFast, simple, and requires minimal sample preparation.Provides limited structural detail; not suitable for quantification.
TGA/DSC Thermal Stability, Boiling PointLow (mg)ModerateEssential for physical property characterization.Does not provide structural information.

Conclusion

A multi-faceted approach is essential for the comprehensive characterization of this compound. For routine quality control focusing on purity, GC-MS offers a superior combination of separation and identification power. HPLC-UV stands as a robust and high-throughput alternative. For definitive structural confirmation and in the context of new synthesis route validation, NMR spectroscopy is indispensable. Finally, FTIR and Thermal Analysis serve as rapid and crucial tools for identity verification and stability assessment, respectively. Employing these methods in concert provides a self-validating system that ensures the quality and reliability of this important chemical intermediate.

References

A Comparative Guide to Purity Analysis of Methyl 3,5-difluorobenzoate: HPLC, GC, and qNMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 3,5-difluorobenzoate (C₈H₆F₂O₂) is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).[1] Its fluorinated aromatic structure imparts unique physicochemical properties to target molecules, influencing factors like metabolic stability and binding affinity. As with any pharmaceutical intermediate, the purity of this compound is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final drug product. Even trace impurities, such as positional isomers (e.g., methyl 2,6-difluorobenzoate) or precursors like 3,5-difluorobenzoic acid, can carry through the synthetic route, potentially leading to the formation of undesired, and possibly toxic, related substances in the API.

This guide provides an in-depth comparison of three orthogonal analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). We will explore the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to empower researchers and drug development professionals in selecting the most appropriate technique for their specific needs, from routine quality control to the certification of reference materials.

Part 1: The Workhorse Method - Reversed-Phase HPLC

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical purity analysis. Its versatility, robustness, and high resolving power make it ideal for separating the main component from structurally similar impurities. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2][3] For a moderately polar compound like this compound, a reversed-phase (RP-HPLC) method, which utilizes a non-polar stationary phase and a polar mobile phase, is the logical choice.

Causality of Method Design
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected due to its strong hydrophobic retention capabilities, which are well-suited for aromatic compounds. The alkyl chains of the C18 phase interact with the benzene ring of the analyte and its impurities via van der Waals forces.

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The gradient elution, starting with a higher water concentration and increasing the organic component over time, allows for the effective elution of both early-eluting polar impurities and the more retained main analyte, ensuring good peak shape and resolution within a reasonable runtime. A buffer is generally not required as the analyte is a neutral ester.

  • Detector: A UV detector is chosen because the aromatic ring of this compound possesses a strong chromophore that absorbs UV light. The detection wavelength is set at or near the absorption maximum of the analyte to ensure high sensitivity for both the main peak and any related impurities.

Experimental Protocol: HPLC Purity Determination

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • C18 Column: 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B (Acetonitrile)
    0.0 40
    15.0 80
    15.1 40

    | 20.0 | 40 |

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

4. System Suitability:

  • Before analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plate count is ≥ 2000, in accordance with pharmacopeial guidelines like USP <621>.[4][5][6]

5. Analysis and Calculation:

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity by area percent normalization:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weigh & Dissolve Sample in Diluent Injector Autosampler Injects 5 µL Prep->Injector Sample Vial Column C18 Column Separation Injector->Column Mobile Phase Flow Detector UV Detector @ 254 nm Column->Detector Eluent CDS Chromatography Data System Detector->CDS Signal Report Calculate Purity (Area % Report) CDS->Report

Caption: A streamlined workflow for HPLC purity analysis.

Part 2: Alternative Analytical Methodologies

While HPLC is a powerful tool, relying on a single method can be insufficient for comprehensive purity profiling. Orthogonal methods, which rely on different separation or detection principles, provide a more complete picture. All analytical procedures should be validated according to ICH Q2(R1) guidelines to demonstrate they are suitable for their intended purpose.[7][8][9]

Alternative 1: Gas Chromatography (GC)

GC is an excellent alternative for analyzing volatile and thermally stable compounds.[10] For this compound, which has a moderate boiling point, GC offers high efficiency and is particularly sensitive to volatile organic impurities that might be missed by HPLC.

  • Principle of Separation: Separation in GC occurs based on the partitioning of analytes between a gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column.[11] Volatility and interaction with the stationary phase dictate the elution order.

  • Why it's a Good Alternative: GC can often provide better resolution for non-polar, volatile isomers. It is also highly effective for detecting residual solvents from the manufacturing process, which are often poorly retained in reversed-phase HPLC.

  • Limitations: The primary limitation is the requirement for thermal stability. Non-volatile impurities, such as the starting material 3,5-difluorobenzoic acid or inorganic salts, will not elute and therefore will not be detected.

Conceptual GC Protocol:

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless injector at 250 °C.

  • Oven Program: A temperature gradient, for example, starting at 100 °C and ramping to 280 °C.

  • Detector: Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds.

Alternative 2: Quantitative NMR (qNMR)

qNMR stands apart as a primary ratio method, meaning it can determine the purity of a substance without needing a reference standard of the analyte itself.[12][13] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14]

  • Principle of Quantification: By adding a known amount of a high-purity, stable internal standard to a precisely weighed sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[15]

  • Why it's a Good Alternative: qNMR provides a direct measure of the mass fraction of the analyte, which is fundamentally different from the relative area percent obtained from chromatography.[14] It is structure-specific and can quantify impurities even if their identities are unknown, provided they have signals that do not overlap with the analyte or standard. It is a powerful tool for certifying chemical reference standards.

  • Limitations: The sensitivity of qNMR is significantly lower than that of chromatographic techniques. It is generally not suitable for detecting impurities below the 0.1% level. Furthermore, it requires a carefully selected internal standard that does not have overlapping signals with the analyte.[16]

Conceptual qNMR Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: A high-purity standard with simple, sharp signals in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Experiment: A ¹H NMR experiment conducted under quantitative conditions (e.g., long relaxation delay).

  • Calculation: Purity is calculated using the masses, molecular weights, integral areas, and number of protons for both the analyte and the internal standard.[15]

Part 3: Head-to-Head Performance Comparison

To provide a clear comparison, the following table summarizes hypothetical but realistic performance data for the analysis of a batch of this compound containing 0.2% of the isomeric impurity Methyl 2,6-difluorobenzoate and 0.3% of the precursor 3,5-difluorobenzoic acid.

ParameterHPLC-UVGC-FIDqNMR
Principle Liquid-solid partitioningGas-liquid partitioningNuclear spin resonance
Purity Value Obtained 99.5% (Area Percent)99.8% (Area Percent)99.5% (Mass Fraction)
Detection of Isomer Baseline resolvedWell resolvedPossible if signals are distinct
Detection of Precursor Acid Easily detectedNot detected (non-volatile)Easily detected
Limit of Quantitation (LOQ) ~0.05%~0.02%~0.1%
Precision (RSD%) < 1.0%< 1.5%< 0.5%
Analysis Time per Sample ~20 minutes~30 minutes~10 minutes
Primary Use Case Routine QC, stability testingVolatile impurity analysisReference standard certification
Interpretation of Results
  • HPLC provides a robust and reliable purity value, capable of detecting both the isomeric impurity and the non-volatile precursor. It represents the best all-around method for routine quality control.

  • GC shows a higher purity value (99.8%) because it fails to detect the non-volatile 3,5-difluorobenzoic acid impurity.[17] However, it may offer superior resolution for other volatile, closely related impurities. Its strength lies in complementing HPLC by specifically targeting a different impurity profile.

  • qNMR provides a purity value as a mass fraction (99.5%), which is considered more "absolute" than chromatographic area percentages.[14] It successfully quantifies the sample against a certified standard, corroborating the HPLC result. Its high precision makes it the gold standard for qualifying reference materials.

Logical Framework for Method Selection

Method_Selection Start Define Analytical Goal RoutineQC Routine QC & Stability Testing? Start->RoutineQC VolatileImp Concerned about Volatile Impurities/Solvents? RoutineQC->VolatileImp No UseHPLC Primary Method: HPLC RoutineQC->UseHPLC Yes RefStd Certifying a Reference Standard? VolatileImp->RefStd No UseGC Orthogonal Method: GC VolatileImp->UseGC Yes UseqNMR Primary Method: qNMR RefStd->UseqNMR Yes UseHPLC->UseGC Confirm with UseqNMR->UseHPLC Complement with

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity analysis of this compound requires a well-reasoned, multi-faceted approach. While HPLC serves as the definitive workhorse for routine quality control due to its balanced ability to separate a wide range of potential impurities, it should not be used in isolation. Gas Chromatography offers a vital orthogonal perspective, excelling in the detection of volatile impurities that HPLC may miss. For the highest level of metrological rigor, such as the certification of a primary reference material, qNMR is unparalleled, providing a direct and highly precise measurement of purity as a mass fraction.

By understanding the distinct advantages and inherent limitations of each technique, researchers and drug development professionals can design a comprehensive analytical strategy that ensures the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the entire drug development process.

References

A Comparative Guide to the Synthetic Utility of Methyl 3,5-Difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of innovation, particularly within pharmaceutical and materials science.[1] Fluorinated organic compounds frequently exhibit enhanced metabolic stability, modulated electronic properties, and improved biological activity.[1][2] Among the vast arsenal of fluorinated building blocks, Methyl 3,5-difluorobenzoate stands out as a uniquely versatile and powerful reagent. Its true value lies not just in the presence of fluorine, but in the specific meta-disubstitution pattern which imparts distinct reactivity advantages over non-fluorinated or alternatively halogenated analogues.

This guide provides an in-depth comparison of this compound's performance in key synthetic transformations. We will move beyond simple procedural descriptions to explore the underlying electronic and mechanistic principles that make this reagent a superior choice for specific, challenging synthetic goals. The insights and data presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage advanced chemical tools for accelerated innovation.

The Decisive Influence of 1,3,5-Electronic Symmetry

The synthetic advantages of this compound are rooted in its electronic architecture. The two fluorine atoms, positioned meta to the methyl ester group, exert a powerful inductive electron-withdrawing effect (-I) on the aromatic ring. This creates a significantly electron-deficient (electrophilic) ring system and acidifies the C-H bonds at the C2, C4, and C6 positions. Unlike ortho or para substitution, this meta arrangement does not allow for resonance-based electron donation to the ester, preserving the full impact of the inductive withdrawal. This unique electronic profile is the primary driver for its enhanced performance in reactions sensitive to ring electron density and C-H acidity.

Advantage 1: Superior Control and Efficiency in Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, bypassing the limitations of classical electrophilic aromatic substitution.[3] The reaction relies on a directing metalation group (DMG) to coordinate an organolithium base, guiding deprotonation to an adjacent ortho position.[3] While the ester group in methyl benzoate can act as a DMG, the presence of two meta-fluorine atoms in this compound dramatically enhances the efficiency and selectivity of this transformation.

Fluorine is one of the most potent directing groups for metalation.[4][5] Its high electronegativity acidifies the ortho protons, facilitating their abstraction by a lithium amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) under milder conditions than required for many other substrates.[4] In the case of this compound, the ester group and the two fluorine atoms work in concert to direct lithiation exclusively to the C2 (and C6) position.

Logical Workflow: Directed ortho-Metalation (DoM)

DoM_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start This compound coordination Coordination of Li+ to DMG (F and C=O) start->coordination 1. Add Base base LDA or LiTMP (Strong, non-nucleophilic base) base->coordination electrophile Electrophile (E+) e.g., Me₃SiCl, DMF, I₂ quench Electrophilic Quench electrophile->quench deprotonation Regioselective Deprotonation at C2 position coordination->deprotonation 2. C-H Activation deprotonation->quench 3. Add E+ product 2-Substituted-3,5-difluorobenzoate quench->product

Caption: Workflow for Directed ortho-Metalation of this compound.

Comparative Data: Lithiation Efficiency

The table below contrasts the typical reaction conditions and outcomes for the lithiation of this compound with its non-fluorinated and chloro-substituted counterparts. The data clearly illustrates the milder conditions and higher yields achievable due to the activating effect of the fluorine atoms.

CompoundBaseTemperature (°C)Typical YieldReference
This compound LDA-78> 90%[4]
Methyl Benzoates-BuLi/TMEDA-78~70-85%[6]
Methyl 3,5-dichlorobenzoateLDA-78 to -50Moderate to Good[6]

This data is synthesized from typical outcomes reported in the literature. Actual yields may vary.

Advantage 2: A Precursor to Highly Activated Nucleophilic Aromatic Substitution (SNAr) Substrates

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for constructing C-O, C-N, and C-S bonds on aromatic rings. The reaction's feasibility hinges on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[7][8] These EWGs are crucial for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed in the rate-determining step of the reaction.[9]

While this compound does not possess a leaving group for direct substitution, its synthetic value lies in its role as a precursor to molecules that are exceptionally reactive in SNAr. For example, the ester can be converted to other functionalities (e.g., via hydrolysis and Curtius rearrangement to an amine, followed by Sandmeyer reaction to a halide) at the C1 position. The resulting 1-halo-3,5-difluorobenzene derivative is now a highly activated substrate for SNAr at the C1 position, due to the cumulative electron-withdrawing power of the two fluorine atoms.

The superiority of fluorine as an activating group in SNAr, compared to other halogens or alkyl groups, stems from its extreme electronegativity. This powerful inductive effect provides superior stabilization to the Meisenheimer complex, lowering the activation energy of the initial nucleophilic attack.[8][9]

Mechanistic Insight: SNAr Stabilization

Caption: Fluorine's role in stabilizing the Meisenheimer complex in an SNAr reaction.

Advantage 3: A Privileged Scaffold for Bioactive Molecules and Advanced Materials

The 3,5-difluorophenyl motif is frequently encountered in successful pharmaceuticals, agrochemicals, and functional materials.[10][11] Its prevalence is not coincidental but a result of the advantageous properties conferred by this specific substitution pattern. This compound serves as a key starting material for accessing this valuable scaffold.

Key Benefits of the 3,5-Difluorophenyl Moiety:

  • Metabolic Stability: The high strength of the C-F bond often blocks sites susceptible to metabolic oxidation by cytochrome P450 enzymes, increasing the half-life of drug candidates.[1]

  • Enhanced Binding Affinity: The polarized C-F bonds can engage in favorable dipole-dipole interactions or function as weak hydrogen bond acceptors within protein binding pockets, enhancing ligand affinity and selectivity.

  • Modulated pKa and Lipophilicity: Fluorine substitution can fine-tune the acidity/basicity of nearby functional groups and increase a molecule's lipophilicity, which can be critical for optimizing membrane permeability and oral bioavailability.[12]

Table of Representative Molecules Derived from a 3,5-Difluorophenyl Scaffold
Compound ClassExample ApplicationPotential Synthetic Utility of this compound
PharmaceuticalsKinase Inhibitors, GPCR ModulatorsServes as a core fragment for building complex drug candidates.[13]
AgrochemicalsHerbicides, FungicidesProvides a stable, lipophilic core for active ingredients.[11]
Organic ElectronicsOLEDs, Organic Field-Effect Transistors (OFETs)The electron-deficient ring is useful for creating n-type materials.[10]

Detailed Experimental Protocol: ortho-Lithiations and Electrophilic Quench

This protocol describes a robust and reproducible method for the functionalization of this compound, demonstrating its superior reactivity.

Objective: To synthesize Methyl 2-iodo-3,5-difluorobenzoate via Directed ortho-Metalation.

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 equiv)

  • Iodine (I₂) (1.2 equiv) dissolved in anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 equiv) and anhydrous THF (to make a 0.2 M solution).

  • Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath.

  • Lithiation: LDA solution (1.1 equiv) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for 1 hour. Causality Note: The low temperature is critical to prevent side reactions and ensure the kinetic stability of the aryllithium intermediate. The use of LDA, a strong but sterically hindered base, prevents nucleophilic attack at the ester carbonyl.

  • Electrophilic Quench: A solution of iodine (1.2 equiv) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 1 hour at this temperature.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the title compound.

Conclusion

This compound is more than a simple fluorinated reagent; it is a strategic building block that offers significant, quantifiable advantages for specific synthetic applications. Its unique electronic structure, driven by the meta-difluoro substitution, enables highly efficient and regioselective ortho-functionalization via DoM under mild conditions. Furthermore, it serves as an excellent precursor for SNAr-active substrates and provides access to the 3,5-difluorophenyl moiety—a privileged scaffold in drug discovery and materials science. By understanding the mechanistic principles behind its enhanced reactivity, researchers can leverage this compound to overcome complex synthetic challenges and accelerate the development of next-generation molecules.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Methyl 3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The final and arguably most critical phase of this lifecycle is its safe and compliant disposal. Methyl 3,5-difluorobenzoate, a fluorinated aromatic ester, demands a meticulous and informed approach to its disposal to ensure the safety of laboratory personnel and the preservation of our environment. The robust carbon-fluorine bond, a cornerstone of its utility in synthesis, also necessitates specialized disposal methodologies.[1]

This guide provides a procedural, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance. It is designed to be an essential resource, offering immediate and actionable information to navigate this critical aspect of laboratory operations.

I. Immediate Safety and Hazard Profile: Understanding the Risks

Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. According to its Safety Data Sheet (SDS) and available hazard classifications, this compound presents the following risks:

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity, Oral Harmful if swallowed.[2]Avoid ingestion and wash hands thoroughly after handling.[3]
Skin Corrosion/Irritation May cause skin irritation.[2][4]Wear appropriate chemical-resistant gloves and a lab coat.[5]
Serious Eye Damage/Irritation May cause serious eye irritation.[2][4]Wear chemical safety goggles or a face shield.[5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[6][7]Handle in a well-ventilated area or a chemical fume hood.[5]

The presence of the difluorinated phenyl ring is a key consideration. The high stability of the carbon-fluorine bond means that this compound is persistent and requires specific disposal methods to ensure its complete destruction.[1]

II. The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory adherence. The following workflow provides a clear and logical sequence of actions.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Pickup A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste at the Source A->B Isolate from incompatibles C Step 3: Select a Compatible Waste Container B->C Avoid mixing waste streams D Step 4: Properly Label the Waste Container C->D Securely cap and inspect E Step 5: Store in a Designated Satellite Accumulation Area (SAA) D->E Adhere to storage limits F Step 6: Arrange for Professional Waste Disposal E->F Contact EHS or licensed contractor

Caption: Disposal workflow for this compound.

Experimental Protocol: Detailed Disposal Steps

  • Step 1: Don Personal Protective Equipment (PPE). Before handling the waste, ensure you are wearing the appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[5] The choice of glove material should be based on compatibility with both this compound and any solvents present in the waste.

  • Step 2: Segregate Waste at the Source. Proper waste segregation is a cornerstone of safe laboratory practice.[8] this compound waste, as a halogenated organic compound, must be collected separately from non-halogenated waste streams.[8] Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[5]

  • Step 3: Select a Compatible Waste Container. Use a designated hazardous waste container that is chemically compatible with this compound and any accompanying solvents.[9] The container should be in good condition, with a secure, leak-proof screw cap.[9][10]

  • Step 4: Properly Label the Waste Container. The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume

    • The date the waste was first added to the container

    • The associated hazards (e.g., "Harmful," "Irritant")[11]

  • Step 5: Store in a Designated Satellite Accumulation Area (SAA). Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][11] This area should be at or near the point of generation and under the control of the laboratory personnel.[11] The SAA must be inspected weekly for any signs of leakage.[10]

  • Step 6: Arrange for Professional Waste Disposal. The primary and recommended method for the final disposal of fluorinated organic compounds like this compound is high-temperature incineration.[1] This process is necessary to break the stable carbon-fluorine bonds and ensure complete destruction.[1]

    • Do not attempt to dispose of this chemical down the drain or in the regular trash. [12][13]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[11]

III. Spill Management: Immediate Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.[6]

  • Control the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, diatomite, or a universal binder. Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][7] Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.

IV. Rationale for Procedural Choices: The Science of Safe Disposal

The procedures outlined in this guide are not arbitrary; they are based on the specific chemical properties of this compound and established principles of chemical safety.

  • Segregation of Halogenated Waste: Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal. More importantly, it can lead to dangerous reactions if incompatible chemicals are inadvertently combined.[8]

  • High-Temperature Incineration: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Standard chemical or biological waste treatment methods are ineffective at breaking this bond. High-temperature incineration provides the necessary energy to ensure the complete mineralization of the compound, preventing its persistence in the environment.[1][14]

  • Satellite Accumulation Areas (SAAs): The use of SAAs is a regulatory requirement designed to ensure that hazardous waste is safely stored and managed at the point of generation, minimizing the risk of spills and exposure during transport within the facility.[10][11]

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe working environment and environmental stewardship.

References

Mastering the Bench: A Guide to Safely Handling Methyl 3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding Your Reagent

Methyl 3,5-difluorobenzoate (CAS No. 216393-55-4) is a halogenated aromatic ester. Based on aggregated GHS data, it presents the following primary hazards[1]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

The causality behind these hazards lies in the reactivity of the difluorinated benzene ring and the ester functional group. These features can lead to adverse interactions with biological tissues upon contact or ingestion. Therefore, a meticulous approach to personal protective equipment (PPE) and handling procedures is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are fundamental to mitigating the risks associated with this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's known and inferred properties.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves. Double-gloving is recommended for extended handling.While specific breakthrough data for this compound is unavailable, nitrile and neoprene gloves generally offer good resistance to a range of organic solvents and esters. Double-gloving provides an additional layer of protection against potential tears or rapid permeation.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.The risk of serious eye irritation necessitates the use of goggles that form a seal around the eyes to protect against splashes from any direction. Standard safety glasses are insufficient.
Body Protection A flame-resistant laboratory coat, fully buttoned.A lab coat protects against incidental skin contact and contamination of personal clothing. Flame-resistant material is a best practice in a laboratory setting with multiple chemical hazards.
Respiratory Protection Not generally required when handled in a certified chemical fume hood.Engineering controls, such as a fume hood, are the primary means of preventing respiratory exposure. A respirator may be necessary for large spills or in situations where ventilation is inadequate.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is essential to minimize the risk of exposure and ensure procedural consistency. The following diagram and steps outline a safe handling protocol from receipt to immediate post-use cleanup.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Immediate Cleanup cluster_post Post-Handling prep_sds Review GHS Data & Analogous SDS prep_ppe Don PPE Correctly prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_aliquot Aliquot Required Amount prep_hood->handle_aliquot handle_reaction Perform Experiment handle_aliquot->handle_reaction cleanup_quench Quench Reaction (if applicable) handle_reaction->cleanup_quench cleanup_rinse Rinse Glassware with Solvent cleanup_quench->cleanup_rinse cleanup_waste Transfer Rinsate to Halogenated Waste cleanup_rinse->cleanup_waste post_doff Doff PPE Correctly cleanup_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Figure 1. A generalized workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the GHS hazard information for this compound and the SDS for a structurally similar compound, such as Methyl 3,5-bis(trifluoromethyl)benzoate[2].

    • Don the appropriate PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Handling:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Carefully measure and transfer the required amount of the chemical, avoiding splashes.

    • Perform the experimental procedure, keeping all containers clearly labeled.

  • Immediate Cleanup:

    • If applicable, quench the reaction mixture according to your established laboratory protocol.

    • Rinse any glassware that has come into contact with the chemical with a suitable organic solvent (e.g., acetone or ethanol).

    • Collect this solvent rinsate in a designated, clearly labeled container for halogenated organic waste.

  • Post-Handling:

    • Properly doff PPE, removing gloves last and avoiding contact with the outside of the gloves.

    • Dispose of contaminated disposable PPE in the appropriate laboratory waste stream.

    • Wash hands thoroughly with soap and water.

Emergency Procedures: Preparing for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency ScenarioProcedural Steps
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. While flushing, remove any contaminated clothing. 3. Seek medical attention if irritation develops or persists[3][4][5].
Eye Contact 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention[3][4][5].
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention and be prepared to provide the name of the chemical[6].
Inhalation 1. Move the affected individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention if symptoms persist[5][7].
Small Spill 1. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth. 2. Collect the absorbed material into a sealed container for disposal as halogenated organic waste. 3. Clean the spill area with a suitable solvent and then with soap and water[4].
Large Spill 1. Evacuate the immediate area. 2. Alert your institution's emergency response team. 3. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship. As a halogenated organic compound, it must be disposed of as hazardous waste.

Waste Segregation is Key:

  • Halogenated vs. Non-Halogenated Waste: Never mix halogenated organic waste with non-halogenated waste streams. Doing so complicates the disposal process and increases costs.

  • Designated Waste Containers: Use a clearly labeled, dedicated container for "Halogenated Organic Waste." The label should also list the chemical constituents.

Disposal Protocol:

  • Collection: All waste containing this compound, including unreacted material, reaction byproducts, and contaminated solvents used for rinsing, must be collected in the designated halogenated waste container.

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.